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  • Product: 5-bromo-3-fluoro-1H-indazole
  • CAS: 1211537-09-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-bromo-3-fluoro-1H-indazole for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 5-bromo-3-fluoro-1H-indazole in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-bromo-3-fluoro-1H-indazole in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the heterocyclic compounds, the indazole core has garnered significant attention due to its versatile biological activities, which span from anti-cancer to anti-inflammatory and anti-viral applications.[1][2] This guide focuses on a particularly valuable derivative: 5-bromo-3-fluoro-1H-indazole (CAS Number: 1211537-09-5 ).[3]

The unique substitution pattern of this compound—a bromine atom at the 5-position and a fluorine atom at the 3-position—imparts a distinct reactivity profile, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules.[4] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the electron-withdrawing nature of the fluorine atom can modulate the physicochemical properties of the final compound, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth exploration of the synthesis, properties, applications, and handling of 5-bromo-3-fluoro-1H-indazole, offering a technical resource for researchers and professionals in the field of drug development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a chemical building block is fundamental to its effective utilization in synthesis and drug design. The properties of 5-bromo-3-fluoro-1H-indazole are summarized in the table below.

PropertyValueSource
CAS Number 1211537-09-5[3]
Molecular Formula C₇H₄BrFN₂Inferred
Molecular Weight 215.02 g/mol Calculated
Appearance Powder[3]
Purity >99%[3]
Solubility Insoluble in water[3]
Grade Industrial Grade[3]

Synthesis of 5-bromo-3-fluoro-1H-indazole: A Plausible Synthetic Route

While specific literature on the synthesis of 5-bromo-3-fluoro-1H-indazole was not found in the initial search, a plausible and efficient synthetic route can be extrapolated from established methods for analogous indazole derivatives. A common and effective approach involves the cyclization of a suitably substituted fluorobenzonitrile with hydrazine.[2] A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

Synthesis of 5-bromo-3-fluoro-1H-indazole start 2-Amino-4-bromobenzonitrile step1 Diazotization (NaNO₂, HBF₄) start->step1 intermediate1 4-Bromo-2-cyanobenzenediazonium tetrafluoroborate step1->intermediate1 step2 Fluorination (Heat) intermediate1->step2 intermediate2 4-Bromo-2-fluorobenzonitrile step2->intermediate2 step3 Cyclization (Hydrazine hydrate, Reflux) intermediate2->step3 product 5-bromo-3-fluoro-1H-indazole step3->product

Caption: A proposed synthetic pathway for 5-bromo-3-fluoro-1H-indazole.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been investigated for a wide array of therapeutic targets.[1] 5-bromo-3-fluoro-1H-indazole serves as a critical building block in the synthesis of these potential drug candidates, primarily due to the synthetic versatility conferred by the bromine atom.

Role in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, allowing researchers to systematically probe the effect of molecular modifications on biological activity. 5-bromo-3-fluoro-1H-indazole is an excellent starting point for SAR exploration. The bromine at the 5-position can be readily replaced with a multitude of other functional groups via well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the synthesis of a library of analogs with diverse substituents at this position, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

SAR_Workflow cluster_reactions Cross-Coupling Reactions start 5-bromo-3-fluoro-1H-indazole suzuki Suzuki Coupling (Boronic acids/esters) start->suzuki Aryl/Heteroaryl sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Alkynyl buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Amino library Library of Analogs (Diverse R groups at C5) suzuki->library sonogashira->library buchwald->library sar SAR Studies (Biological Screening) library->sar lead_opt Lead Optimization sar->lead_opt

Caption: The central role of 5-bromo-3-fluoro-1H-indazole in SAR studies.

Safety and Handling Protocols

Given the reactive nature of halogenated heterocyclic compounds, proper safety precautions are essential when handling 5-bromo-3-fluoro-1H-indazole. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, the safety profile can be inferred from similar bromo-indazole derivatives.[5][6]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 5-bromo-3-fluoro-1H-indazole as a substrate. This protocol is provided as a general guideline and may require optimization based on the specific boronic acid or ester used.

Objective: To synthesize a 5-aryl-3-fluoro-1H-indazole derivative.

Materials:

  • 5-bromo-3-fluoro-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 5-bromo-3-fluoro-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-fluoro-1H-indazole.

References

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

  • National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]

  • PubChem. 5-Bromo-3-(trifluoromethyl)-1H-indazole. [Link]

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Exploratory

A Predictive Guide to the Spectral Characterization of 5-bromo-3-fluoro-1H-indazole

Abstract: 5-bromo-3-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural elucidation is paramount for quality contro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-bromo-3-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its interactions with biological targets. This technical guide provides an in-depth, predictive analysis of the spectral characterization of 5-bromo-3-fluoro-1H-indazole using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to a scarcity of published experimental data for this specific molecule, this paper establishes a robust theoretical framework, drawing upon foundational spectroscopic principles and comparative data from analogous substituted indazoles. We present predicted spectral data, explain the underlying rationale for these predictions, and provide detailed, field-proven protocols for the experimental acquisition of these spectra. This guide is intended to serve as a vital resource for scientists engaged in the synthesis and application of novel indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-bromo-3-fluoro-1H-indazole, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the disposition of the three aromatic protons and the single N-H proton. The chemical shifts are governed by the electron density around the protons, which is significantly influenced by the electronegative fluorine atom, the bromine atom, and the electronic structure of the indazole ring system.

  • N-H Proton: The proton on the indazole nitrogen (N1-H) is expected to be a broad singlet, highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.[1] In a non-protic solvent like DMSO-d₆, its chemical shift is predicted to be significantly downfield, likely in the range of δ 13.0-14.0 ppm , similar to other N-H indazoles.[2]

  • Aromatic Protons: The benzene portion of the indazole ring contains three protons at positions C4, C6, and C7. Their predicted chemical shifts and multiplicities are as follows:

    • H-4: This proton is ortho to the bromine atom and will experience its deshielding effect. It is also subject to coupling with H-6 (meta) and potentially a small four-bond coupling to the fluorine at C3. It is predicted to appear as a doublet or doublet of doublets around δ 7.8-8.0 ppm .

    • H-6: This proton is situated between H-4 and H-7. It will be split by H-7 (ortho coupling) and H-4 (meta coupling), appearing as a triplet or doublet of doublets. Its chemical shift is predicted to be in the region of δ 7.3-7.5 ppm .

    • H-7: This proton is adjacent to the pyrrole-like nitrogen ring and will be influenced by its electronic effects. It will be split by H-6 (ortho coupling) into a doublet, expected around δ 7.6-7.8 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts are influenced by the attached substituents and their position on the ring.[3]

  • C-3: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. Furthermore, it will exhibit a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, appearing as a doublet in a coupled spectrum. Its chemical shift is predicted to be in the range of δ 150-155 ppm .

  • C-5: The carbon bearing the bromine atom will be shielded due to the "heavy atom effect." Its signal is expected in the range of δ 115-120 ppm .

  • Other Aromatic Carbons (C4, C6, C7): These carbons will resonate in the typical aromatic region of δ 110-130 ppm .[3] Their precise shifts are influenced by the combined effects of the bromine and fluorine substituents.

  • Bridgehead Carbons (C3a, C7a): These carbons, part of the ring fusion, are expected to appear further downfield, typically in the δ 135-145 ppm range.[4]

Predicted NMR Data ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁹F NMR (ppm)
Nucleus Predicted δ (Multiplicity) Predicted δ (¹JC-F in Hz) Predicted δ (Multiplicity)
N1-H13.0 - 14.0 (br s)--
H-47.8 - 8.0 (d or dd)--
H-67.3 - 7.5 (t or dd)--
H-77.6 - 7.8 (d)--
C-3-150 - 155 (d, ~250)-
C-3a-135 - 145-
C-4-120 - 125-
C-5-115 - 120-
C-6-125 - 130-
C-7-110 - 115-
C-7a-140 - 145-
F-3---110 to -130 (m)
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5][6]

  • Chemical Shift: The fluorine atom at the C3 position is attached to an aromatic ring. The chemical shift for aryl fluorides can vary, but a reasonable prediction for this environment is in the range of δ -110 to -130 ppm (relative to CFCl₃).[7][8]

  • Coupling: The ¹⁹F signal will likely appear as a multiplet due to coupling with nearby protons, primarily H-4 (four-bond coupling, ⁴JF-H) and potentially the N-H proton.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-bromo-3-fluoro-1H-indazole.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles to clearly observe the N-H proton.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.[9]

  • Tuning and Shimming: The instrument's probe should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F. The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~240 ppm.

    • Process and calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

  • ¹⁹F Spectrum Acquisition:

    • Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling.

    • Typical parameters: 64-256 scans, relaxation delay of 2 seconds, wide spectral width (~200 ppm) to ensure the signal is captured.

    • Processing is similar to the ¹H spectrum. No internal standard is typically needed, as chemical shifts are referenced externally to CFCl₃.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Tune Probe & Shim Magnet Acq1->Acq2 Acq3 Acquire Spectra (1H, 13C, 19F) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Analysis Structural Elucidation Proc3->Analysis

Caption: Workflow for NMR spectral acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is indispensable for confirming the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

For 5-bromo-3-fluoro-1H-indazole (Molecular Formula: C₇H₄BrFN₂), the mass spectrum is expected to have several key features.

  • Molecular Ion (M⁺) Peak: The most critical feature is the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.5% abundance) and ⁸¹Br (~49.5% abundance), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[11][12]

    • M⁺ peak (with ⁷⁹Br): m/z = 213.95

    • M+2 peak (with ⁸¹Br): m/z = 215.95 This characteristic 1:1 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[13][14]

  • Major Fragmentation Pathways: Electron ionization is a high-energy technique that will cause the molecular ion to fragment.[15] Predicted fragmentation patterns include:

    • Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond would result in a fragment at m/z = 135.

    • Loss of Fluorine ([M-F]⁺): Loss of the fluorine atom would result in a fragment cluster around m/z = 195/197.

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide, which would lead to a fragment at m/z = 187/189.

Predicted MS Data m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Relative Intensity Ratio Identity
Molecular Ion 213.95215.95~1:1[C₇H₄BrFN₂]⁺
Fragment 1 135.00--[M-Br]⁺
Fragment 2 186.95188.95~1:1[M-HCN]⁺
Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[16]

  • Ionization Method: Electron Ionization (EI) is a standard "hard" ionization technique suitable for relatively stable, small organic molecules and provides rich fragmentation data.[17]

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

    • The sample is vaporized in the ion source.

  • Data Acquisition:

    • The vaporized sample is bombarded with a beam of high-energy electrons (~70 eV), causing ionization and fragmentation.[10]

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺ and M+2) to confirm the molecular weight.

    • Analyze the major fragment ions to deduce structural components, confirming the predicted fragmentation pathways.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Processing Prep1 Dissolve Sample in Volatile Solvent Ion Vaporization & Electron Ionization (EI) Prep1->Ion Sep Mass Analyzer (Separation by m/z) Ion->Sep Det Ion Detection Sep->Det Spec Generate Mass Spectrum Det->Spec Analysis Identify M+ Peak & Fragments Spec->Analysis

Caption: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[18]

Predicted IR Spectrum

The IR spectrum of 5-bromo-3-fluoro-1H-indazole is expected to show several characteristic absorption bands.

  • N-H Stretch: A moderate to sharp absorption band is expected in the range of 3100-3300 cm⁻¹ , corresponding to the N-H stretching vibration of the indazole ring.

  • Aromatic C-H Stretch: A weak to medium absorption will appear just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[3]

  • C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce one or more medium to strong bands in the 1450-1620 cm⁻¹ region.

  • C-F Stretch: A strong absorption band due to the C-F bond stretch is expected in the 1200-1350 cm⁻¹ region. This is often a prominent feature in the spectra of fluoroaromatic compounds.

  • C-Br Stretch: The C-Br stretching vibration occurs at lower frequencies and is expected in the fingerprint region, typically between 500-650 cm⁻¹ .

Predicted IR Data Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Stretching3100 - 3300Medium, Sharp
Aromatic C-H Stretch Stretching3030 - 3100Medium to Weak
Aromatic C=C Stretch Stretching1450 - 1620Medium to Strong
C-F Stretch Stretching1200 - 1350Strong
C-Br Stretch Stretching500 - 650Medium to Weak
Experimental Protocol for IR Spectroscopy (Solid Sample)

Objective: To identify the key functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 5-bromo-3-fluoro-1H-indazole powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. Identify the major absorption bands and assign them to the corresponding functional group vibrations based on standard correlation tables.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Infrared Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Preparation cluster_acq Analysis cluster_proc Data Processing Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Acq1 Apply Solid Sample to Crystal Prep2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Acquire IR Spectrum Acq2->Acq3 Proc1 Identify Absorption Bands (cm⁻¹) Acq3->Proc1 Analysis Assign Bands to Functional Groups Proc1->Analysis

Caption: Workflow for solid-state IR analysis using ATR.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral characterization of 5-bromo-3-fluoro-1H-indazole. The predicted NMR, MS, and IR data are grounded in fundamental spectroscopic principles and supported by data from structurally related compounds. The ¹H and ¹³C NMR spectra are expected to confirm the core indazole structure and substitution pattern, while ¹⁹F NMR will verify the presence and environment of the fluorine atom. Mass spectrometry is predicted to show a characteristic M⁺/M+2 doublet, confirming the molecular weight and presence of bromine. Finally, IR spectroscopy should clearly identify the key functional groups. The detailed experimental protocols provided herein offer a robust starting point for researchers to acquire high-quality data for this and similar novel molecules, facilitating accelerated progress in drug discovery and development.

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Foundational

5-Bromo-3-fluoro-1H-indazole: A Technical Guide to its Prospective Mechanism of Action

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the pros...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the prospective mechanism of action of 5-bromo-3-fluoro-1H-indazole, a halogenated indazole derivative. Drawing upon the established biological activities of structurally related indazole compounds, this document will explore potential molecular targets and signaling pathways. Furthermore, it will outline detailed experimental protocols for elucidating its precise mechanism of action, offering a roadmap for researchers and drug development professionals.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1][2] These bicyclic structures, consisting of a benzene ring fused to a pyrazole ring, serve as the foundational framework for a variety of biologically active molecules.[1] The versatility of the indazole scaffold allows for diverse substitutions, leading to a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1]

The therapeutic success of indazole-based drugs, such as the anti-cancer agent niraparib and the tyrosine kinase inhibitor pazopanib, underscores the significance of this structural motif in modern drug design.[1] The specific compound of interest, 5-bromo-3-fluoro-1H-indazole, possesses a unique substitution pattern with a bromine atom at the 5-position and a fluorine atom at the 3-position. These halogen substitutions are known to modulate the physicochemical properties of molecules, potentially enhancing their binding affinity, metabolic stability, and cell permeability. While the direct mechanism of action for this specific derivative is not yet fully elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its biological targets.

Prospective Mechanisms of Action: An Evidence-Based Approach

Based on the established activities of various substituted indazoles, several potential mechanisms of action can be postulated for 5-bromo-3-fluoro-1H-indazole. These include kinase inhibition, modulation of immuno-oncology targets, and interference with DNA replication.

Kinase Inhibition: A Prevalent Target for Indazoles

A significant number of indazole derivatives exert their therapeutic effects through the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: Certain indazole derivatives have been identified as potent dual inhibitors of ALK and ROS1, two receptor tyrosine kinases that are key drivers in non-small cell lung cancer (NSCLC).[3] For instance, 5-(3,5-difluorobenzyl)-1H-indazole has been identified as a key pharmacophore for ALK/ROS1 inhibition.[3] The inhibitory mechanism involves the suppression of downstream signaling pathways, such as the ERK pathway, leading to the induction of apoptosis in cancer cells.[3]

  • Polo-Like Kinase 4 (PLK4): Indazole-based compounds have also been developed as inhibitors of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication.[4] Overexpression of PLK4 can lead to centrosome amplification, a common feature of cancer cells. Inhibition of PLK4 by indazole derivatives can suppress cell proliferation.[4]

Given these precedents, it is highly probable that 5-bromo-3-fluoro-1H-indazole could function as a kinase inhibitor. The specific kinases it targets would depend on how its unique substitution pattern influences its interaction with the ATP-binding pocket of various kinases.

Experimental Validation of the Mechanism of Action

To definitively determine the mechanism of action of 5-bromo-3-fluoro-1H-indazole, a systematic experimental approach is required. This section outlines key methodologies and workflows.

Target Identification and Validation

The initial step is to identify the direct molecular targets of the compound.

A broad-panel kinase screen is the most efficient method to assess the compound's activity against a large number of kinases.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of 5-bromo-3-fluoro-1H-indazole in DMSO.

  • Assay Plate Preparation: Utilize a multi-well plate format containing a panel of purified recombinant kinases.

  • Kinase Reaction: Initiate the kinase reaction by adding the compound at various concentrations, ATP, and the specific kinase substrate.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, typically using a fluorescence- or luminescence-based method.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each kinase to determine the compound's potency and selectivity.

Data Presentation:

Kinase TargetIC₅₀ (nM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 1: Representative data from a kinase profiling assay.

Workflow for Kinase Inhibitor Identification:

G cluster_0 In Vitro Screening cluster_1 Hit Identification cluster_2 Target Validation Compound Compound Profiling Assay Profiling Assay Compound->Profiling Assay Kinase Panel Kinase Panel Kinase Panel->Profiling Assay IC50 Determination IC50 Determination Profiling Assay->IC50 Determination Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis Cell-Based Assays Cell-Based Assays Selectivity Analysis->Cell-Based Assays Western Blot Western Blot Cell-Based Assays->Western Blot

Caption: Workflow for identifying and validating kinase inhibitors.

Cellular Pathway Analysis

Once a primary target is identified, the next step is to investigate the downstream cellular effects.

Western blotting is a standard technique to measure changes in protein expression and phosphorylation states within a signaling pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., cancer cell lines known to be dependent on the identified kinase) and treat with varying concentrations of 5-bromo-3-fluoro-1H-indazole.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target kinase, its phosphorylated form, and downstream signaling proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein levels and phosphorylation.

Signaling Pathway Diagram:

G Indazole_Compound 5-bromo-3-fluoro-1H-indazole Kinase Target Kinase Indazole_Compound->Kinase Inhibition p_Kinase Phospho-Kinase Kinase->p_Kinase Activation Downstream_Effector Downstream Effector p_Kinase->Downstream_Effector Phosphorylation p_Effector Phospho-Effector Downstream_Effector->p_Effector Cellular_Response Cellular Response (e.g., Apoptosis) p_Effector->Cellular_Response

Caption: A generalized kinase signaling pathway.

Conclusion and Future Directions

While the precise mechanism of action of 5-bromo-3-fluoro-1H-indazole remains to be definitively elucidated, the wealth of data on structurally similar indazole derivatives provides a strong rationale for investigating its potential as a kinase inhibitor. The experimental workflows outlined in this guide offer a clear path for researchers to identify its molecular targets, delineate the affected signaling pathways, and ultimately understand its therapeutic potential. Future studies should also explore other potential mechanisms, such as the inhibition of immuno-oncology targets like IDO1 or interactions with DNA gyrase, to build a comprehensive profile of this promising compound. The continued exploration of substituted indazoles like 5-bromo-3-fluoro-1H-indazole is crucial for the development of novel therapeutics for a range of diseases.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

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Exploratory

Biological activity of 5-bromo-3-fluoro-1H-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-3-Fluoro-1H-Indazole Derivatives Foreword: The Pursuit of Novel Therapeutics In the landscape of medicinal chemistry, the indazole nucleus stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-3-Fluoro-1H-Indazole Derivatives

Foreword: The Pursuit of Novel Therapeutics

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of therapeutic applications.[1] This guide delves into the prospective biological activities of a specific, yet underexplored, class of these compounds: 5-bromo-3-fluoro-1H-indazole derivatives. While direct literature on this exact substitution pattern is nascent, a wealth of data on closely related halogenated indazoles allows us to construct a scientifically rigorous and predictive overview of their potential. By examining the established roles of bromine and fluorine substitutions and the known bioactivities of analogous structures, we can chart a course for future research and development in this promising chemical space. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical methodologies for exploring this novel class of compounds.

The Indazole Scaffold: A Versatile Core for Drug Design

The 1H-indazole is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring. This structure is a bioisostere of indole, but the additional nitrogen atom in the pyrazole ring imparts unique electronic properties, acting as both a hydrogen bond donor (at the N1 position) and a hydrogen bond acceptor.[2] These features are crucial for forming key interactions with biological targets, particularly the hinge regions of protein kinases.[2]

The Strategic Role of Halogenation:

The introduction of halogen atoms—specifically bromine at the 5-position and fluorine at the 3-position—is a deliberate strategy in medicinal chemistry to modulate a compound's pharmacological profile:

  • Bromine (at C5): The bulky and lipophilic nature of bromine can enhance binding affinity through favorable van der Waals interactions in hydrophobic pockets of target proteins. It can also serve as a synthetic handle for further molecular elaboration via cross-coupling reactions.

  • Fluorine (at C3): A small and highly electronegative atom, fluorine can alter the acidity of the N-H bond, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through the formation of hydrogen bonds or other electrostatic interactions.

The combination of these two halogens on the indazole scaffold is hypothesized to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Synthesis and Characterization of 5-Bromo-3-Fluoro-1H-Indazole Derivatives

The synthesis of the 5-bromo-3-fluoro-1H-indazole core is a critical first step. While a direct, one-pot synthesis may not be readily available, a multi-step approach starting from commercially available precursors is feasible. A plausible synthetic strategy can be adapted from established methods for creating substituted indazoles.[1][3]

Hypothetical Synthetic Pathway

A logical synthetic route could commence with a 2,5-dihalogenated benzonitrile, which undergoes nucleophilic substitution followed by cyclization.

G A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Hydrazine hydrate, Reflux C 5-Bromo-3-fluoro-1H-indazole B->C Sandmeyer-type Reaction (e.g., NaNO2, HBF4)

Caption: Hypothetical synthetic workflow for 5-bromo-3-fluoro-1H-indazole.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine (Intermediate)

This protocol is adapted from a known procedure for the synthesis of a key intermediate.[3]

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 20 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring for 20-30 minutes. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the isolated solid under vacuum to yield 5-bromo-1H-indazol-3-amine as a stable intermediate.[3]

Rationale: This cyclization reaction is efficient and high-yielding, providing a robust method to form the indazole core. The subsequent conversion of the 3-amino group to a 3-fluoro group can be achieved via a Sandmeyer-type reaction, a standard method in aromatic chemistry.

Prospective Biological Activities and Therapeutic Potential

Based on the extensive literature on related indazole derivatives, the 5-bromo-3-fluoro-1H-indazole scaffold is anticipated to exhibit significant activity in several key therapeutic areas.

Anticancer Activity: Targeting Protein Kinases

The indazole scaffold is a cornerstone of many FDA-approved kinase inhibitors.[4] Dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[5] It is highly probable that 5-bromo-3-fluoro-1H-indazole derivatives will function as potent kinase inhibitors.

Likely Kinase Targets:

  • ALK/ROS1: Fluorinated indazole derivatives have shown promise as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer.[6] A recent study identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for ALK/ROS1 inhibition, with IC50 values in the sub-micromolar range.[6]

  • PLK4: Polo-like kinase 4 (PLK4) is a critical regulator of centrosome duplication, and its overexpression is linked to tumorigenesis. Indazole-based compounds have been developed as highly potent and selective PLK4 inhibitors.[7]

  • Other Tyrosine Kinases: The broader family of tyrosine kinases, including VEGFR, PDGFR, and FGFR, are frequently targeted by indazole-containing drugs for their roles in tumor angiogenesis and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., ALK, ROS1, VEGFR) Pathway Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Pathway Phosphorylation Indazole 5-Bromo-3-fluoro- 1H-indazole Derivative Indazole->RTK Inhibition Proliferation Cell Proliferation & Survival Pathway->Proliferation Activation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Proposed mechanism of anticancer activity via kinase inhibition.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[8] This activity is often linked to the inhibition of key inflammatory mediators.

  • Mechanism of Action: The anti-inflammatory effects of indazoles can be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some indazoles are known to inhibit p38 MAP kinase, a central regulator of the inflammatory response.[9]

  • Therapeutic Potential: Given the established anti-inflammatory profile of related compounds, 5-bromo-3-fluoro-1H-indazole derivatives are promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the substitution pattern on the bicyclic ring system.

  • C3 Position: Modifications at this position are critical for kinase inhibitory activity, often interacting directly with the hinge region of the kinase. The small, electronegative fluorine atom at C3 is expected to form strong hydrogen bonds and enhance binding affinity.

  • C5 Position: The C5 position is often solvent-exposed, and substitutions here can influence solubility and pharmacokinetic properties. The bromine atom at this position can be used as a synthetic anchor to introduce larger side chains to probe for additional binding interactions or to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Table 1: Biological Activities of Representative Halogenated Indazoles

Compound/Derivative ClassSubstitution PatternBiological ActivityTarget/MechanismReference
5-(3,5-difluorobenzyl)-1H-indazole5-substitutedAnticancerALK/ROS1 Kinase Inhibition[6]
6-Bromo-indazole Derivatives6-BromoAnticancerKinase Inhibition[4]
5-Aminoindazole5-AminoAnti-inflammatoryInhibition of Paw Edema[8]
5-bromo-1-cyclopropyl-4-fluoro-1H-indazole5-Bromo, 4-FluoroCNS activity, Anti-inflammatoryIntermediate for active agents[10]
5-fluoro-1H-indazole-3-carboxamide5-Fluoro, 3-CarboxamideNeuromodulatoryCB1 Receptor Binding

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of novel 5-bromo-3-fluoro-1H-indazole derivatives, a series of standardized in vitro assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for ALK)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a specific protein kinase.

  • Materials: Recombinant human ALK enzyme, ATP, biotinylated peptide substrate, 96-well streptavidin-coated plates, test compounds, and a suitable kinase buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the kinase buffer to achieve final assay concentrations (e.g., from 1 nM to 10 µM).

  • Reaction Initiation: In each well of the plate, add the ALK enzyme, the peptide substrate, and the test compound at various concentrations.

  • ATP Addition: Initiate the kinase reaction by adding a solution of ATP (at its Km concentration) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and wash the plate. Add a europium-labeled anti-phosphotyrosine antibody. After another incubation, read the plate using a time-resolved fluorescence reader.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Rationale: This assay provides a direct measure of a compound's potency against a specific kinase, which is crucial for establishing its mechanism of action and for guiding SAR studies.

G A Prepare Reagents: - Kinase (ALK) - Peptide Substrate - Test Compound - ATP B Dispense Kinase, Substrate, & Compound into 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Add Detection Ab D->E F Read Plate (Time-Resolved Fluorescence) E->F G Data Analysis: Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., H2228 for ALK/ROS1 activity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromo-3-fluoro-1H-indazole derivative for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rationale: The MTT assay is a robust and widely accepted method for screening the cytotoxic effects of compounds against cancer cell lines, providing essential data on their potential as anticancer agents.[3]

Future Directions and Conclusion

The 5-bromo-3-fluoro-1H-indazole scaffold represents a promising, yet largely untapped, area for drug discovery. The strong theoretical foundation, based on the known biological activities of related compounds, suggests significant potential in oncology and inflammatory diseases.

Future research should focus on:

  • Synthesis of a diverse library: Creating a range of derivatives with various substitutions at the N1 and C3/C5-appended positions to establish a clear SAR.

  • Broad biological screening: Testing these compounds against a panel of protein kinases and cancer cell lines to identify primary targets and potential therapeutic indications.

  • In vivo evaluation: Advancing the most promising lead compounds into animal models of cancer and inflammation to assess their efficacy and safety profiles.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687. Available at: [Link]

  • Li, Y., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic & Medicinal Chemistry, 112, 117965. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137-14204. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. Available at: [Link]

  • Almansa, C., et al. (2009). Indazole derivatives. Google Patents. WO2009106980A2.
  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available at: [Link]

  • Wdowiak, K., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. Postepy Higieny I Medycyny Doswiadczalnej, 76(1), 329-340. Available at: [Link]

  • Xiang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4994. Available at: [Link]

  • Zhang, W., et al. (2019). A kind of synthetic method of the bromo- 4- of 5- fluoro- 1H- indazole. Google Patents. CN110452177A.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(11), FF01-FF04. Available at: [Link]

  • Li, J., et al. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents. CN103570624A.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 117001. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Liu, X., et al. (2018). Method for preparing 1H-indazole derivative. Google Patents. CN107805221A.
  • Ghorab, M. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]

  • Alam, M. S., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17796-17809. Available at: [Link]

  • Kusanur, R. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. Available at: [Link]

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Foundational

5-Bromo-3-fluoro-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Indazole Core in Kinase Inhibition The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Indazole Core in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the development of potent and selective inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

This technical guide provides a comprehensive overview of the 5-bromo-3-fluoro-1H-indazole scaffold as a core for designing novel kinase inhibitors. We will delve into its synthesis, physicochemical properties, and the rationale behind the specific placement of the bromo and fluoro substituents. Furthermore, we will explore the structure-activity relationships (SAR) of its derivatives, identify potential kinase targets, and provide detailed protocols for evaluating their inhibitory activity.

The 5-Bromo-3-fluoro-1H-indazole Scaffold: Synthesis and Properties

Proposed Synthesis of 5-Bromo-3-fluoro-1H-indazole

A practical synthetic approach would likely start from a readily available substituted aniline, such as 4-bromo-2-fluoroaniline. The synthesis could proceed via a diazotization reaction followed by cyclization.

Experimental Protocol: Proposed Synthesis of 5-Bromo-3-fluoro-1H-indazole

Step 1: Diazotization of 4-bromo-2-fluoroaniline

  • Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in a suitable acidic medium, such as a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

  • To the cold diazonium salt solution, slowly add a solution of a reducing agent, such as tin(II) chloride (SnCl2) (3.0 eq) in concentrated hydrochloric acid, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Neutralize the mixture with a suitable base, such as sodium hydroxide, to a pH of 7-8.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-fluoro-1H-indazole.

Physicochemical Properties

While experimental data for 5-bromo-3-fluoro-1H-indazole is not extensively published, we can infer its properties based on closely related analogs.

PropertyPredicted ValueSource/Basis
Molecular Formula C₇H₄BrFN₂-
Molecular Weight 215.02 g/mol -
Appearance White to off-white solid[2]
Melting Point >120 °CBased on 5-bromo-1H-indazole[4]
Solubility Soluble in organic solvents like DMSO, DMF, and methanolGeneral property of similar heterocyclic compounds
XLogP3 ~2.5Predicted based on similar structures

Rationale for the 5-Bromo and 3-Fluoro Substitution Pattern

The choice of bromine at the 5-position and fluorine at the 3-position is not arbitrary and is based on established principles of medicinal chemistry to enhance the drug-like properties of the scaffold.

  • The 5-Bromo Group: The bromine atom at the C5 position serves multiple purposes. Firstly, it can form halogen bonds with backbone carbonyls in the ATP-binding pocket, providing an additional anchoring point for the inhibitor. Secondly, the bromine atom is a versatile synthetic handle, allowing for further functionalization of the scaffold through cross-coupling reactions like the Suzuki or Sonogashira couplings.[5] This enables the exploration of a wider chemical space and the optimization of potency and selectivity.

  • The 3-Fluoro Group: The introduction of a fluorine atom at the C3 position can significantly impact the molecule's properties. Fluorine is a small, highly electronegative atom that can modulate the pKa of the indazole ring, influencing its binding affinity. Furthermore, the C-F bond is highly polarized and can participate in favorable electrostatic interactions with the target protein. Fluorine substitution can also block metabolic attack at that position, thereby improving the metabolic stability and pharmacokinetic profile of the resulting inhibitor. One study on indazole-based FGFR1 inhibitors demonstrated that the presence of a fluorine atom on a phenyl ring attached to the indazole core led to a remarkable improvement in activity.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the 5-bromo-3-fluoro-1H-indazole scaffold are not yet widely published, we can extrapolate key principles from the broader family of indazole-based kinase inhibitors.

  • N1-Substitution: The N1 position of the indazole ring is a critical point for modification. Small alkyl groups or substituted phenyl rings at this position can be directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of functionalities that can improve solubility, cell permeability, and target selectivity.

  • C3-Position: As mentioned, the 3-fluoro group is expected to enhance binding and metabolic stability. Further modifications at this position are generally not well-tolerated as this part of the scaffold is often deeply buried in the ATP-binding pocket.

  • C5-Position: The 5-bromo group provides a vector for diversification. Attaching various aryl or heteroaryl groups via cross-coupling reactions can lead to interactions with specific sub-pockets of the kinase, thereby enhancing both potency and selectivity.

  • Other Positions (C4, C6, C7): Substitution at these positions can also be explored to fine-tune the electronic properties and steric profile of the inhibitor, potentially leading to improved interactions with the target kinase.

Potential Kinase Targets and Mechanism of Action

Derivatives of the indazole scaffold have been shown to inhibit a wide range of kinases, including:

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, making it an attractive target in oncology.[6]

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: Important targets in non-small cell lung cancer.

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers.[3]

  • c-Jun N-terminal Kinases (JNKs): Involved in stress signaling pathways.

  • Aurora Kinases: Essential for cell cycle progression.

The primary mechanism of action for most indazole-based kinase inhibitors is competitive inhibition of ATP binding. The indazole core mimics the adenine ring of ATP and forms hydrogen bonds with the hinge region of the kinase domain. The various substituents on the indazole scaffold then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

Kinase_Inhibition_Mechanism cluster_0 ATP-Binding Pocket Kinase Kinase Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 5-Bromo-3-fluoro-1H-indazole_Inhibitor Indazole Inhibitor 5-Bromo-3-fluoro-1H-indazole_Inhibitor->Kinase Competitively Binds to 5-Bromo-3-fluoro-1H-indazole_Inhibitor->Hinge Region H-bonds 5-Bromo-3-fluoro-1H-indazole_Inhibitor->Hydrophobic Pocket Interacts with ATP ATP ATP->Kinase Binds to

Caption: Competitive inhibition of ATP binding by the indazole scaffold.

Experimental Protocols for Evaluating Inhibitory Activity

To assess the potential of novel kinase inhibitors based on the 5-bromo-3-fluoro-1H-indazole scaffold, robust and reliable biochemical and cellular assays are essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted test compounds or DMSO (for control wells) to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context. A common method involves measuring the phosphorylation of a downstream substrate of the target kinase using a cell-based ELISA or Western blotting.

Experimental Protocol: Cellular Phospho-Kinase Assay (Western Blot)

Materials:

  • Cancer cell line known to have an active signaling pathway involving the kinase of interest.

  • Cell culture medium and supplements.

  • Test compounds (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total kinase and phospho-specific for the downstream substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or DMSO (control) for a specific duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping protein like β-actin).

    • Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the IC₅₀ value.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay A Compound Dilution B Kinase Reaction (Kinase + Substrate + ATP + Compound) A->B C ADP Detection (Luminescence) B->C D IC50 Determination C->D E Cell Treatment with Compound F Cell Lysis E->F G Western Blot (Phospho-protein Detection) F->G H IC50 Determination G->H Start Start Start->A Start->E

Sources

Exploratory

The 5-Bromo-3-Fluoro-1H-Indazole Scaffold: A Technical Guide to Unlocking its Structure-Activity Relationship for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Core and the Strategic Importance of Halogenation The 1H-indazole scaffold is a cornerstone in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Core and the Strategic Importance of Halogenation

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its bicyclic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of potent therapeutic agents.[3] Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][4] A significant number of indazole-based drugs have reached the market, particularly as kinase inhibitors for cancer therapy, underscoring the clinical relevance of this heterocyclic system.[1]

The strategic placement of halogen atoms on the indazole ring is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The 5-bromo and 3-fluoro substitution pattern, in particular, offers a unique combination of electronic and steric features that can be exploited for optimizing drug candidates. The bromine atom at the C5-position can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a diverse chemical space.[5] Furthermore, its size and lipophilicity can contribute to favorable interactions within the binding pockets of target proteins. The fluorine atom at the C3-position, with its high electronegativity and small size, can act as a hydrogen bond acceptor and influence the acidity of the N1-proton, thereby modulating the binding affinity and selectivity of the molecule.[6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-bromo-3-fluoro-1H-indazole analogs, with a focus on their potential as kinase inhibitors.

Synthetic Strategies for Accessing the 5-Bromo-3-Fluoro-1H-Indazole Core

The synthesis of the 5-bromo-3-fluoro-1H-indazole core, while not extensively detailed in the public domain for the 3-fluoro isomer, can be strategically approached by adapting established methods for related indazole syntheses. A plausible synthetic route can be extrapolated from the reported synthesis of 5-bromo-4-fluoro-1H-indazole.[7]

A potential synthetic pathway is outlined below:

Synthesis_of_5-Bromo-3-Fluoro-1H-Indazole start 2-Bromo-6-fluorotoluene intermediate1 2-Bromo-6-fluoro-1-(dibromomethyl)benzene start->intermediate1 NBS, AIBN intermediate2 2-Bromo-6-fluorobenzaldehyde intermediate1->intermediate2 Hydrolysis intermediate3 5-Bromo-3-fluoro-1H-indazole intermediate2->intermediate3 Hydrazine hydrate

Caption: Proposed synthetic route to 5-bromo-3-fluoro-1H-indazole.

Step-by-Step Methodology:

  • Bromination of the Benzylic Position: Starting from 2-bromo-6-fluorotoluene, a radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) would yield the corresponding dibromomethyl intermediate.

  • Formation of the Aldehyde: Subsequent hydrolysis of the dibromomethyl group, for instance, by treatment with silver nitrate in aqueous acetone, would afford 2-bromo-6-fluorobenzaldehyde.

  • Indazole Ring Formation: The final and crucial step involves the cyclization with hydrazine hydrate. This reaction typically proceeds by heating the aldehyde with hydrazine hydrate in a suitable solvent, leading to the formation of the desired 5-bromo-3-fluoro-1H-indazole.

This proposed synthesis provides a straightforward approach to the core scaffold, which can then be subjected to further modifications to explore its SAR.

Structure-Activity Relationship (SAR) of 5-Bromo-3-Fluoro-1H-Indazole Analogs as Kinase Inhibitors

While a dedicated and comprehensive SAR study on a series of 5-bromo-3-fluoro-1H-indazole analogs is not yet publicly available, we can infer critical SAR principles from the extensive research on related substituted indazoles, particularly those targeting protein kinases. The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5]

The following discussion outlines the anticipated impact of substitutions at various positions of the 5-bromo-3-fluoro-1H-indazole core on kinase inhibitory activity:

Substitutions at the N1-Position

The N1-position of the indazole ring is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases. Modifications at this position are crucial for modulating solubility, cell permeability, and pharmacokinetic properties.

  • Small Alkyl Groups (e.g., methyl, ethyl): These can enhance lipophilicity and potentially improve cell membrane permeability.

  • Substituted Alkyl Chains: Introducing polar groups (e.g., hydroxyl, amino) on an alkyl chain can improve aqueous solubility.

  • Cyclic Moieties (e.g., cyclopropyl, piperidinyl): These can introduce conformational rigidity and may lead to improved binding affinity and selectivity.

  • Aromatic and Heteroaromatic Rings: These can engage in additional π-π stacking or hydrogen bonding interactions within the active site.

Substitutions at the C3-Position (Modifying the Fluoro Group)

The 3-fluoro substituent is a key feature of this scaffold. Its high electronegativity can influence the electronic properties of the indazole ring system and participate in hydrogen bonding interactions.

  • Replacement with other Halogens (Cl, Br): Increasing the size of the halogen may introduce steric hindrance or lead to halogen bonding, which could either be beneficial or detrimental to activity depending on the specific kinase target.

  • Small Alkoxy or Amino Groups: These can act as hydrogen bond donors or acceptors and can significantly alter the electronic nature of the indazole ring.

Substitutions at the C5-Position (Modifying the Bromo Group)

The 5-bromo substituent serves as a versatile synthetic handle for introducing a wide array of functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Aryl and Heteroaryl Groups: These are commonly introduced to target the hydrophobic regions of the kinase active site and can form crucial π-stacking interactions. The substitution pattern on these appended rings is a key area for optimization.

  • Amide and Sulfonamide Linkages: These can introduce hydrogen bonding donors and acceptors, allowing for interactions with specific amino acid residues in the kinase domain.

Substitutions at Other Positions (C4, C6, C7)

While less commonly explored, substitutions at these positions can also fine-tune the activity and selectivity of the compounds.

  • Small, Lipophilic Groups: These can fill small hydrophobic pockets within the active site.

  • Polar Groups: These can enhance solubility and potentially form additional hydrogen bonds.

The following table summarizes the anticipated SAR for 5-bromo-3-fluoro-1H-indazole analogs as kinase inhibitors, based on findings from related indazole series.

Position of SubstitutionType of SubstituentExpected Impact on Kinase Inhibitory ActivityRationale
N1 Small alkyl groupsPotentially increased potency and cell permeabilityIncreased lipophilicity
Alkyl chains with polar groupsImproved solubility and pharmacokinetic profileBalances lipophilicity with hydrophilicity
(Hetero)aromatic ringsPotential for increased potency and selectivityCan engage in additional binding interactions (π-stacking, H-bonding)
C3 Replacement of Fluoro with Chloro/BromoVariable, target-dependentAltered steric and electronic properties, potential for halogen bonding
C5 (Substituted) PhenylHigh potential for increased potencyAccesses hydrophobic regions of the ATP-binding site
Heteroaromatics (e.g., pyridine, pyrazole)High potential for increased potency and selectivityCan form specific hydrogen bonds with the kinase hinge region
Amide or sulfonamide linked groupsPotential for improved potency and altered selectivityIntroduces hydrogen bond donors and acceptors
C4, C6, C7 Small electron-donating or -withdrawing groupsFine-tuning of activity and selectivityModulates the electronic properties of the indazole core

Experimental Protocols: A Framework for Evaluation

The biological evaluation of novel 5-bromo-3-fluoro-1H-indazole analogs as kinase inhibitors typically involves a tiered screening approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution, the VEGFR-2 enzyme, and the substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Kₘ for the enzyme.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualization of SAR Principles and Workflow

The following diagrams illustrate key concepts in the SAR of 5-bromo-3-fluoro-1H-indazole analogs and a typical workflow for an SAR study.

SAR_of_5-Bromo-3-Fluoro-1H-Indazole_Analogs scaffold 5-Bromo-3-Fluoro-1H-Indazole Core N1 N1-Position (Solubility, PK) scaffold->N1 C3 C3-Position (Fluoro) (H-bonding, Electronics) scaffold->C3 C5 C5-Position (Bromo) (Synthetic Handle, Hydrophobic Interactions) scaffold->C5 C4_C6_C7 C4, C6, C7-Positions (Fine-tuning) scaffold->C4_C6_C7

Caption: Key positions for modification on the 5-bromo-3-fluoro-1H-indazole scaffold.

SAR_Workflow start Design of Initial Analogs synthesis Synthesis of Analogs start->synthesis in_vitro In Vitro Biological Evaluation (e.g., Kinase Assays) synthesis->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->synthesis Iterative Cycles in_vivo In Vivo Studies optimization->in_vivo candidate Drug Candidate Selection in_vivo->candidate

Caption: A general workflow for a structure-activity relationship (SAR) study.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 5-bromo-3-fluoro-1H-indazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromo and fluoro substituents provides a unique combination of properties that can be leveraged for optimizing potency, selectivity, and pharmacokinetic profiles. While comprehensive SAR data for this specific scaffold is still emerging, the wealth of information available for related indazole analogs provides a strong foundation for rational drug design. Through systematic modifications at key positions and iterative cycles of synthesis and biological evaluation, the full potential of 5-bromo-3-fluoro-1H-indazole analogs in drug discovery can be unlocked.

References

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1134-1138. [Link]

  • Chem-Impex International, Inc. 5-Bromo-3-chloro-1H-indazole. [Link]

  • Ma, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 39, 116161. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • Yuan, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Singh, S., & Kumar, R. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 536-556. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(15), 5707. [Link]

  • Yuan, Y., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • F. Hoffmann-La Roche AG. (2024). Indazole compounds as pkmyt1 kinase inhibitors.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1863. [Link]

  • Bollikolla, H. B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

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Foundational

Deconvoluting the Therapeutic Potential of 5-bromo-3-fluoro-1H-indazole: A Strategic Roadmap for Target Identification and Validation

An In-Depth Technical Guide Introduction: The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high affinity. Its derivatives have been successfully developed into therapeutics for conditions ranging from oncology to inflammatory disorders. The specific compound, 5-bromo-3-fluoro-1H-indazole, is a novel entity with unexplored therapeutic potential. The introduction of halogen atoms—a bromine at the 5-position and a fluorine at the 3-position—is a strategic chemical modification intended to modulate physiochemical properties such as metabolic stability, membrane permeability, and target binding affinity. The bromine atom can serve as a hydrogen bond acceptor and participate in halogen bonding, while the electron-withdrawing fluorine atom can significantly alter the acidity of the N-H proton and influence local electronic environments.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this promising, yet uncharacterized, molecule. We will move beyond theoretical discussions to provide actionable, field-proven experimental strategies, grounded in the established pharmacology of the broader indazole class.

Part 1: Hypothesis Generation from the Indazole Pharmacophore

The logical first step in characterizing a novel compound is to draw inferences from its structural class. Indazole derivatives are well-documented inhibitors of several key enzyme families, providing a fertile ground for initial hypothesis generation.

Protein Kinases: The Predominant Target Class

The indazole core is a classic "hinge-binding" motif, adept at forming critical hydrogen bonds with the backbone of the ATP-binding pocket of protein kinases. This has led to the development of numerous potent kinase inhibitors.

  • Mechanism: The N1 and N2 atoms of the indazole ring act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This allows them to anchor within the kinase hinge region, a critical determinant of inhibitory activity.

  • Influence of Substitution: The 5-bromo and 3-fluoro substituents on our lead compound can profoundly influence selectivity and potency. The 3-fluoro group may enhance binding by interacting with specific residues or altering the pKa of the N1 proton, while the 5-bromo moiety can occupy a hydrophobic pocket, potentially conferring selectivity for specific kinase subfamilies.

  • High-Probability Candidate Kinases:

    • Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, c-Met. Many indazole-based drugs, such as Axitinib, target these kinases, which are crucial drivers of angiogenesis and tumor progression.

    • Non-Receptor Tyrosine Kinases: Src family kinases, Bruton's tyrosine kinase (BTK). These are pivotal in immune cell signaling and represent attractive targets for inflammatory diseases and B-cell malignancies.

    • Serine/Threonine Kinases: Aurora kinases, CDKs, p38 MAPK. These play essential roles in cell cycle regulation and stress-activated inflammatory pathways. For instance, the indazole derivative Niraparib is a potent PARP inhibitor, but its scaffold is closely related to those used for kinase inhibition.

Poly (ADP-ribose) Polymerases (PARPs)

PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibiting this pathway is a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The indazole scaffold is present in the FDA-approved PARP inhibitor Niraparib. The core structure facilitates binding in the NAD+ binding pocket of the enzyme, preventing the synthesis of poly (ADP-ribose) chains and trapping PARP on DNA, leading to cytotoxic double-strand breaks.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a key immunosuppressive enzyme that catalyzes the degradation of tryptophan, leading to the suppression of T-cell function within the tumor microenvironment. It has emerged as a major target in immuno-oncology. Several indazole-containing compounds have been developed as potent IDO1 inhibitors. The indazole nitrogen atoms can coordinate with the heme iron at the active site of the enzyme, effectively blocking its catalytic activity.

Part 2: A Systematic Workflow for Target Identification

With a set of plausible target classes, the next phase involves a multi-pronged approach to experimentally identify the specific protein(s) that 5-bromo-3-fluoro-1H-indazole interacts with. The following workflow provides a robust and self-validating system for target deconvolution.

G cluster_0 Phase 1: Broad, Unbiased Screening cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Mechanism of Action ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) CETSA Cellular Thermal Shift Assay (CETSA) ACMS->CETSA Validate primary hits RP Recombinant Protein Assays (e.g., IC50 determination) ACMS->RP For high-confidence hits KP Kinase Profiling (Broad Panel) CETSA->KP If kinase hits suspected Pheno Phenotypic Screening (e.g., Cell Viability) Pheno->ACMS Identify targets responsible for phenotype KP->RP Confirm direct inhibition CBA Cell-Based Assays (Target Engagement & Pathway) RP->CBA Confirm cellular activity WB Western Blotting (Phospho-protein levels) CBA->WB Elucidate pathway effects KO CRISPR Knockout/KD (Confirm target dependency) CBA->KO Validate on-target effect KO->WB Confirm mechanism

Caption: A logical workflow for target identification and validation.

Part 3: Core Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow. The causality behind each step is explained to ensure a deep understanding of the protocol's design.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Purpose: To physically isolate binding partners of the compound from a complex biological lysate. This is an unbiased method to identify direct targets.

Causality: The compound is immobilized on a solid support (resin). When a cell lysate is passed over this resin, proteins with affinity for the compound will bind and be retained. All other proteins are washed away. The bound proteins are then eluted and identified using high-resolution mass spectrometry. A control experiment using a non-functionalized resin is critical to eliminate non-specific binders.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • Synthesize an analog of 5-bromo-3-fluoro-1H-indazole with a linker arm (e.g., an amino-alkyl chain) suitable for conjugation.

    • Covalently attach the linker-modified compound to NHS-activated Sepharose resin. This is a critical step; efficiency must be confirmed.

    • Prepare a control resin by blocking the active groups without adding the compound.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line like K562 for broad kinase expression) to high density.

    • Harvest cells and lyse in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 5-10 mg of cell lysate with 50 µL of the compound-functionalized resin (and control resin in a separate tube) for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin 3-5 times with lysis buffer to remove non-specific binders.

    • (Optional Competition Elution): Elute bound proteins by incubating the resin with a high concentration (e.g., 100 µM) of the free, unmodified 5-bromo-3-fluoro-1H-indazole. This provides high specificity.

    • Alternatively, elute using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Run the eluted proteins on a short SDS-PAGE gel to separate them from residual resin.

    • Perform an in-gel trypsin digest of the entire protein lane.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins using a database search algorithm (e.g., Mascot, MaxQuant), cross-referencing against the control pulldown to identify specific binders.

Protocol: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct target engagement within intact cells.

Causality: When a ligand binds to its target protein, it typically stabilizes the protein's tertiary structure. This stabilization results in an increased melting temperature (Tm). CETSA measures this thermal shift. An increase in the amount of soluble protein at a given elevated temperature in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact cells in suspension or adherent plates with the vehicle (e.g., 0.1% DMSO) or varying concentrations of 5-bromo-3-fluoro-1H-indazole for 1 hour.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermocycler.

    • A no-heat control (room temperature) is essential.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured, stable proteins) from the precipitated fraction (containing denatured proteins) by ultracentrifugation (>100,000 x g).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the abundance of a specific protein of interest at each temperature using Western Blotting or ELISA.

    • Plotting the relative amount of soluble protein versus temperature generates a "melting curve." A rightward shift in the curve for compound-treated samples indicates stabilization and thus, target engagement.

Part 4: Hypothetical Case Study & Data Interpretation

Let's assume the AC-MS experiment identified several candidate kinases. The next logical step is a broad kinase screen to profile the compound's activity and selectivity.

Kinase Profiling Data

A fee-for-service screen against a panel of 400+ human kinases is a common and effective method. The data is typically reported as "% Inhibition" at a fixed compound concentration (e.g., 1 µM).

Table 1: Hypothetical Kinase Inhibition Profile for 5-bromo-3-fluoro-1H-indazole (at 1 µM)

Kinase TargetKinase Family% InhibitionPotential Indication
VEGFR2 (KDR) Receptor Tyrosine Kinase98%Oncology (Anti-angiogenesis)
PDGFRβ Receptor Tyrosine Kinase91%Oncology, Fibrosis
c-KIT Receptor Tyrosine Kinase85%GIST, Melanoma
Src Non-Receptor Tyrosine Kinase75%Solid Tumors, Inflammation
p38α (MAPK14) Serine/Threonine Kinase68%Inflammatory Diseases
CDK2Serine/Threonine Kinase15%(Low Activity)
EGFRReceptor Tyrosine Kinase10%(Low Activity)

Interpretation: The hypothetical data suggests that 5-bromo-3-fluoro-1H-indazole is a potent inhibitor of several receptor tyrosine kinases involved in angiogenesis and tumor growth (VEGFR2, PDGFRβ, c-KIT), as well as the non-receptor kinase Src. The moderate activity against p38α suggests a potential role in inflammation. The low activity against CDK2 and EGFR indicates a degree of selectivity.

Elucidating the Downstream Pathway

Based on the potent VEGFR2 inhibition, a follow-up experiment would be to confirm the inhibition of the downstream signaling pathway in a relevant cell type, such as Human Umbilical Vein Endothelial Cells (HUVECs).

G cluster_inhibitor Point of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src ERK ERK PLCg->ERK Akt Akt PI3K->Akt Src->PI3K Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Inhibitor 5-bromo-3-fluoro-1H-indazole Inhibitor->VEGFR2 Blocks ATP Binding

Exploratory

The Strategic Role of 5-Bromo-3-Fluoro-1H-Indazole in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release This technical guide provides an in-depth review of 5-bromo-3-fluoro-1H-indazole, a halogenated heterocyclic compound that has emerged as a pivotal structural motif in contemporary drug discovery. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth review of 5-bromo-3-fluoro-1H-indazole, a halogenated heterocyclic compound that has emerged as a pivotal structural motif in contemporary drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, physicochemical properties, and diverse applications of this versatile scaffold, highlighting its significance in the design of novel therapeutic agents. The indazole core, a bioisostere of indole, is a recognized "privileged scaffold" in medicinal chemistry, and the unique substitution pattern of 5-bromo-3-fluoro-1H-indazole offers distinct advantages in modulating the biological activity and pharmacokinetic profiles of drug candidates.[1]

Core Attributes of the 5-Bromo-3-Fluoro-1H-Indazole Scaffold

The strategic incorporation of bromine and fluorine atoms onto the indazole core imparts a unique combination of properties that medicinal chemists can exploit. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). The fluorine atom at the 3-position can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.

Table 1: Physicochemical Properties of 5-Bromo-3-Fluoro-1H-Indazole and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
5-Bromo-3-fluoro-1H-indazoleC₇H₄BrFN₂215.021211537-09-5Insoluble in water; powder form.[2]
5-Bromo-3-(trifluoromethyl)-1H-indazoleC₈H₄BrF₃N₂265.0357631-11-5LogP: 3.34, TPSA: 28.68 Ų.[3]
5-Bromo-4-fluoro-1-methyl-1H-indazoleC₈H₆BrFN₂229.051784678-61-0LogP: 2.47, TPSA: 17.82 Ų.[4]

Note: Experimental data for 5-bromo-3-fluoro-1H-indazole is limited; some properties are inferred from closely related analogs.

Synthesis of the 5-Bromo-3-Fluoro-1H-Indazole Core

The synthesis of substituted indazoles can be achieved through various strategies, with the choice of route often depending on the availability of starting materials and the desired substitution pattern. A plausible and efficient method for the preparation of 5-bromo-3-fluoro-1H-indazole involves a multi-step sequence starting from a readily available substituted aniline.

A general and adaptable synthetic approach is the Jacobson indazole synthesis, which involves the reaction of an o-acetamidophenylacetate with a nitrite source to form the indazole ring.[5] Another common strategy is the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.

Based on the synthesis of the closely related isomer, 5-bromo-4-fluoro-1H-indazole, a likely synthetic pathway for 5-bromo-3-fluoro-1H-indazole would commence with 4-bromo-2-fluoroaniline. The synthesis would proceed through the following key transformations:

  • Introduction of a suitable ortho-directing group: This is a critical step to facilitate the subsequent cyclization.

  • Diazotization: The aniline functionality is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Intramolecular Cyclization: The diazonium salt undergoes spontaneous or induced cyclization to form the indazole ring system.[6][7]

The following diagram illustrates a generalized workflow for the synthesis of substituted indazoles, which can be adapted for 5-bromo-3-fluoro-1H-indazole.

G General Synthetic Workflow for Substituted Indazoles cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Product A Substituted Aniline (e.g., 4-bromo-2-fluoroaniline) B Functional Group Manipulation A->B e.g., Acetylation C Diazotization B->C NaNO2, Acid D Intramolecular Cyclization C->D Spontaneous or Heat-induced E 5-Bromo-3-Fluoro-1H-Indazole D->E

Caption: A generalized workflow for the synthesis of substituted indazoles.

Applications in Medicinal Chemistry

The 5-bromo-3-fluoro-1H-indazole scaffold is a valuable building block for the development of a wide range of therapeutic agents, particularly in the areas of oncology and central nervous system (CNS) disorders.

Kinase Inhibitors

The indazole ring is a well-established hinge-binding motif in many kinase inhibitors.[8] The nitrogen atoms of the indazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-bromo and 3-fluoro substituents can be strategically utilized to enhance selectivity and potency, as well as to fine-tune the pharmacokinetic properties of the inhibitor.

While specific examples of kinase inhibitors containing the exact 5-bromo-3-fluoro-1H-indazole moiety are not extensively reported in publicly available literature, the closely related indazole scaffold is present in numerous approved and investigational kinase inhibitors. For instance, Axitinib, a potent VEGFR inhibitor, features a substituted indazole core.[9] The development of novel indazole-based inhibitors targeting kinases such as PLK4 and TTK is an active area of research.[9][10]

Table 2: Representative Indazole-Based Kinase Inhibitors

Compound/ScaffoldTarget Kinase(s)Reported IC₅₀/ActivityTherapeutic Area
AxitinibVEGFRsKᵢ = 4.2 nM for PLK4[9]Renal Cell Carcinoma[9]
CFI-400936TTKIC₅₀ = 3.6 nM[10]Oncology
EntrectinibALK, ROS1, TRKsIC₅₀ = 12 nM for ALK[1]Oncology[1]
Indazole DerivativesFGFR1IC₅₀ = 2.9 nM for potent analog[1]Oncology

The following diagram illustrates the general mechanism of action for indazole-based kinase inhibitors, highlighting the key hinge-binding interaction.

G Indazole-Based Kinase Inhibition cluster_0 Components cluster_1 Interaction cluster_2 Outcome A Indazole-based Inhibitor C Hinge Region (Amino Acid Residues) A->C Hydrogen Bonding B Kinase Active Site D Inhibition of Kinase Activity C->D E Blockade of Downstream Signaling D->E

Caption: General mechanism of indazole-based kinase inhibition.

Central Nervous System (CNS) Agents

The ability of small molecules to penetrate the blood-brain barrier is a critical requirement for drugs targeting the CNS. The physicochemical properties of the 5-bromo-3-fluoro-1H-indazole scaffold, including its potential for favorable lipophilicity and hydrogen bonding capacity, make it an attractive starting point for the design of CNS-active compounds.[10][11]

A notable example is the use of a related compound, 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole, as a key intermediate in the synthesis of Lacosamide, an approved anti-epileptic drug.[12] This underscores the potential of this class of compounds in the development of treatments for neurological disorders. Furthermore, indazole derivatives are being investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, and for their role in targeting neuroinflammation.[11][13]

Experimental Protocol: Representative Synthesis of a Substituted Indazole

The following is a representative, multi-step protocol adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole, which can serve as a starting point for the synthesis of 5-bromo-3-fluoro-1H-indazole with appropriate modifications of the starting materials.[14]

Step 1: Bromination of the Starting Aniline

  • Dissolve the starting aniline (e.g., 3-fluoro-2-methylaniline for the 4-fluoro isomer) in a suitable solvent such as acetonitrile.[14]

  • Cool the solution to a low temperature (e.g., -10 to 10 °C).[14]

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution and allow the reaction to proceed for 1-2 hours.[14]

  • Quench the reaction with a solution of sodium bisulfite.[14]

  • Work up the reaction mixture to isolate the brominated aniline derivative.[14]

Step 2: Diazotization and Ring Closure

  • Dissolve the brominated aniline from Step 1 in a suitable solvent like toluene.[14]

  • Add acetic acid and an alkyl nitrite (e.g., isoamyl nitrite).[14]

  • Heat the reaction mixture to facilitate the diazotization and subsequent intramolecular cyclization to form the N-protected indazole.[14]

  • Isolate the N-protected bromo-fluoro-indazole.[14]

Step 3: Deprotection

  • Treat the N-protected indazole with a suitable base (e.g., potassium carbonate) in a solvent mixture such as methanol and water.[14]

  • Stir the reaction at room temperature until the deprotection is complete.[14]

  • Isolate and purify the final 5-bromo-fluoro-1H-indazole product.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. For kinase inhibitors, the substituents at the 3- and 5-positions of the indazole ring play a crucial role in determining potency and selectivity.

  • 3-Position: The 3-fluoro substituent can influence the electronic properties of the indazole ring and participate in hydrogen bonding or other non-covalent interactions within the target protein's active site. The introduction of a fluorine atom can also block metabolic attack at this position, thereby improving the pharmacokinetic profile of the compound.

  • 5-Position: The 5-bromo substituent serves as a versatile handle for introducing a wide variety of chemical groups through cross-coupling reactions. This allows for the systematic exploration of the chemical space around this position to optimize interactions with the target protein and to modulate physicochemical properties such as solubility and permeability. SAR studies on related indazole series have shown that substitution at this position can significantly impact biological activity.[1]

Conclusion

5-Bromo-3-fluoro-1H-indazole represents a strategically important and highly versatile scaffold in modern medicinal chemistry. Its unique combination of a privileged indazole core with strategically placed halogen atoms provides a powerful platform for the design and synthesis of novel therapeutic agents. The demonstrated and potential applications in oncology and CNS disorders highlight the broad utility of this compound. Further exploration of the chemical space around this scaffold is expected to yield a new generation of potent and selective drug candidates with improved pharmacological profiles.

References

Click to expand

Sources

Foundational

Advanced Strategies in Indazole Synthesis: From Regiocontrol to C-H Activation

Executive Summary: The Indazole Shift In modern drug discovery, the indazole scaffold (1,2-diazaindene) has transcended its role as a mere bioisostere of indole. It is now a privileged pharmacophore in its own right, cen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Shift

In modern drug discovery, the indazole scaffold (1,2-diazaindene) has transcended its role as a mere bioisostere of indole. It is now a privileged pharmacophore in its own right, central to FDA-approved kinase inhibitors like Axitinib (Inlyta®), Pazopanib (Votrient®), and Entrectinib (Rozlytrek®).

The shift from indole to indazole often improves metabolic stability and hydrogen bond acceptor capabilities (via N2), but it introduces a critical synthetic bottleneck: Regioselectivity. The tautomeric equilibrium between


- and 

-indazoles complicates N-functionalization, often leading to inseparable isomeric mixtures that plague process scalability.

This guide moves beyond basic textbook synthesis. We analyze the causality of regiocontrol, detail self-validating protocols for N1 vs. N2 selectivity, and explore late-stage C-H functionalization to accelerate Structure-Activity Relationship (SAR) cycles.

The Core Challenge: Tautomeric Equilibrium & Regiocontrol

The indazole ring exists in a tautomeric equilibrium.[1] While the


-isomer is thermodynamically favored by approximately 4.5 kcal/mol  over the 

-isomer due to benzenoid resonance preservation, the

-position often becomes the nucleophilic site under kinetic control or specific steric environments.
Visualization: Tautomerism and Reactivity

The following diagram illustrates the energy landscape and the electronic factors dictating electrophilic attack.

IndazoleTautomerism Indazole1H 1H-Indazole (Thermodynamic Product) ~0 kcal/mol Indazole2H 2H-Indazole (Kinetic/Quinoid Character) +4.5 kcal/mol Indazole1H->Indazole2H Tautomeric Shift TransitionState Transition State Control Indazole1H->TransitionState Thermodynamic Conditions (High T) Indazole2H->TransitionState Kinetic Conditions (Low T) Electrophile Electrophile (E+) TransitionState->Electrophile N-Alkylation

Figure 1: Tautomeric equilibrium of indazole.[1] The 1H-form is aromatic (benzenoid), while the 2H-form possesses quinoid character, influencing electronic density and reactivity.

Strategic Module A: Solving the N-Alkylation Problem

Achieving >95:5 regioselectivity is the gold standard for process chemistry. Below are two distinct, self-validating workflows for targeting N1 or N2.

Protocol A1: N1-Selective Alkylation (Thermodynamic Control)

Mechanism: Under strong basic conditions and high temperatures, the reaction equilibrates to the thermodynamically stable


-isomer.
Key Reagent:  Sodium Hydride (NaH) in THF.
Experimental Workflow
  • Activation: Charge a dry reactor with 1.0 eq of indazole substrate in anhydrous THF (0.2 M). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Checkpoint: Observe H₂ gas evolution; ensure internal temp < 5°C. Stir for 30 min at RT to ensure complete anion formation.

  • Alkylation: Add alkyl halide (1.1 eq) dropwise.

  • Thermodynamic Drive: Heat to reflux (66°C) for 4–12 hours.

    • Why: Reflux provides the energy to reverse any kinetically formed N2-product back to the anion, which eventually settles into the N1-trap.

  • Validation: Quench with NH₄Cl. Analyze crude via ¹H NMR.

    • Diagnostic Signal: N1-alkyl protons typically appear upfield (δ 4.0–5.5) compared to N2-alkyl protons.

Data: Solvent Effects on Regioselectivity (N1:N2 Ratio)

SolventBaseTemperatureN1:N2 RatioYield
THF NaH Reflux >99:1 92%
DMFK₂CO₃100°C85:1588%
AcetoneCs₂CO₃RT60:4090%
TolueneKOH110°C95:581%
Protocol A2: N2-Selective Alkylation (Transient Directing Groups)

Mechanism: Direct N2-alkylation is difficult. A modern "Trojan Horse" strategy uses trichloroacetimidates under acidic catalysis. The imidate protonates, coordinating to N2 (the more basic nitrogen in the neutral state), facilitating an intramolecular transfer.

Experimental Workflow
  • Setup: Dissolve indazole (1.0 eq) and Alkyl-2,2,2-trichloroacetimidate (1.5 eq) in dry CH₂Cl₂ or Toluene.

  • Catalysis: Add Lewis Acid (e.g., TMSOTf, 10 mol%) or Brønsted acid (TfOH).

  • Reaction: Stir at 0°C to RT for 2 hours.

  • Mechanism Check: The reaction proceeds via an

    
    -like pathway where the carbocation is guided to N2.
    
  • Result: Typically yields >90% N2-isomer.

Strategic Module B: Late-Stage C-H Functionalization (C3)

Traditional C3-functionalization requires pre-halogenated starting materials (e.g., 3-iodoindazole). Modern C-H activation allows for "Late-Stage Diversification" (LSD) of the core scaffold, essential for rapid library generation.

Protocol B1: Ligandless Pd-Catalyzed C3-Arylation in Water

This "Green Chemistry" approach utilizes the hydrophobic effect to accelerate reaction rates without toxic organic solvents.

Reaction Scheme: Indazole-H + Ar-I → [Pd(OAc)₂, TBAA, H₂O, 100°C] → Indazole-Ar

Step-by-Step Protocol:

  • Charge: To a pressure vial, add 1H-indazole (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and Tetrabutylammonium acetate (TBAA, 2.0 eq).

  • Solvent: Add degassed water (2 mL/mmol). Note: Reagents will not dissolve; this is a heterogeneous suspension.

  • Activation: Seal and heat to 100°C for 12 hours. The molten TBAA acts as a phase-transfer catalyst and base.

  • Workup: Cool to RT. Extract with EtOAc.

  • Why it works: The C3-H bond is the most acidic C-H bond on the ring. Pd inserts here via a Concerted Metalation-Deprotonation (CMD) mechanism assisted by the acetate ligand.

Case Study: Process Chemistry of Axitinib

Axitinib (Inlyta) is a VEGFR inhibitor.[2][3][4][5] Its synthesis demonstrates the industrial application of these principles, specifically the transition from Palladium contamination risks to optimized coupling strategies.

The Synthetic Workflow (Pfizer Gen 2 Route)

The second-generation synthesis optimized the Migita coupling (C-S bond formation) and Heck coupling to control impurities and polymorphs.

AxitinibSynthesis Start 6-Nitroindazole (Starting Material) Step1 1. Iodination (C3) 2. N-Protection (THP) Start->Step1 Intermediate1 3-Iodo-6-nitro-1-THP-indazole Step1->Intermediate1 Step2 Heck Coupling (Pd(OAc)2, 2-Vinylpyridine) Intermediate1->Step2 C-C Bond Formation Intermediate2 Nitro-Styryl Intermediate Step2->Intermediate2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate2->Step3 Intermediate3 Aniline Intermediate Step3->Intermediate3 Step4 Sandmeyer / Migita Coupling (Conversion to Thiol/Thioether) Intermediate3->Step4 C-S Bond Formation Final AXITINIB (Crude) Step4->Final Polymorph Polymorph Control (Form XLI) Final->Polymorph

Figure 2: Simplified workflow of the Axitinib synthesis (Pfizer Gen 2). Key improvements involved optimizing the Heck coupling to prevent conjugate addition impurities.

Critical Process Parameters (CPP)
  • Heck Reaction: In situ acylation of the iodoindazole was found to facilitate oxidative addition and block side reactions.[2]

  • Pd Scavenging: The final API requires <10 ppm Pd.[2] Use of silica-thiol scavengers or crystallization from specific solvent systems (e.g., THF/Ethanol) is mandatory.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. [Link]

  • Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 2014. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec, 2022. [Link]

  • New Ligandless C−H Activation Procedure for The Decoration of C‐3 Position of 1H‐Indazole Derivatives. ChemistrySelect, 2023. [Link]

Sources

Exploratory

Chemical Stability and Degradation Profiling of 5-Bromo-3-Fluoro-1H-Indazole

Topic: Chemical Stability and Degradation of 5-Bromo-3-Fluoro-1H-Indazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary 5-Bromo-3-fluoro-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability and Degradation of 5-Bromo-3-Fluoro-1H-Indazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

5-Bromo-3-fluoro-1H-indazole (CAS: 1211537-09-5) serves as a high-value scaffold in the synthesis of kinase inhibitors and receptor modulators. While the indazole core confers significant aromatic stability, the specific halogenation pattern—a bromine at C-5 and a fluorine at C-3—introduces distinct reactivity vectors that must be managed during storage and processing.

This guide details the physicochemical stability of this compound, identifying photolytic debromination and nucleophilic aromatic substitution (


)  at the C-3 position as the primary degradation risks. It provides a self-validating analytical framework to detect these impurities and protocols to ensure compound integrity.

Physicochemical Baseline

Understanding the intrinsic properties of the molecule is the first step in predicting stability behavior.

PropertyValue / CharacteristicStability Implication
Molecular Formula

Moderate molecular weight (215.02 g/mol ).
Acidity (pKa) ~13.5 (Predicted for N-H)The N-1 proton is acidic. In basic media, the formation of the indazolyl anion (

) increases electron density, generally protecting the ring from nucleophilic attack unless strong electron-withdrawing groups are present.
C-3 Fluorine High ElectronegativityActivates the C-3 position for potential nucleophilic attack, though the 1H-indazole tautomer is less reactive than 1-alkyl derivatives.
C-5 Bromine Weak C-Br Bond (~68 kcal/mol)The "weak link" regarding photostability. Susceptible to homolytic cleavage under UV irradiation.
Lipophilicity (LogP) ~2.5 - 3.0Low water solubility; requires organic co-solvents (DMSO, MeOH) for analysis, which can influence degradation kinetics (e.g., solvolysis).

Stress Testing & Degradation Pathways

The degradation of 5-bromo-3-fluoro-1H-indazole is not random; it follows specific mechanistic pathways driven by its electronic structure.

Photolytic Degradation (Primary Risk)

The C-5 bromine atom is highly susceptible to homolytic fission when exposed to UV light (254 nm and 365 nm). This radical mechanism is the fastest degradation route for this compound in solution.

  • Mechanism: Absorption of a photon promotes an electron to an antibonding orbital (

    
    ), leading to homolysis of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO, Methanol).
    
  • Degradant: 3-Fluoro-1H-indazole (Des-bromo impurity).

  • Mitigation: Amber glassware is mandatory for all solution-phase handling.

Hydrolytic & Nucleophilic Instability (Secondary Risk)

While the C-F bond is generally strong, the C-3 position in indazoles is imine-like (


). Under harsh basic conditions (pH > 12) or in the presence of strong nucleophiles (alkoxides, thiols), the fluorine can be displaced via an 

mechanism.
  • Mechanism: The nucleophile attacks C-3, forming a Meisenheimer-like transition state. Fluoride is expelled, restoring aromaticity.

  • Degradant: 5-Bromo-1H-indazol-3-ol (or the corresponding ether if alkoxide is used).

  • Note on N-1 Protection: This pathway is significantly accelerated if the N-1 nitrogen is alkylated or protected with an electron-withdrawing group (e.g., Boc, Tosyl), which prevents the formation of the protective

    
     anion.
    
Oxidative Stress

The indazole nitrogen atoms are relatively resistant to oxidation compared to indoles. However, treatment with strong oxidants (e.g., mCPBA,


) can lead to N-oxide formation , typically at N-2, though this is rare under standard storage conditions.
Visualization of Degradation Pathways

DegradationPathways Parent 5-Bromo-3-fluoro-1H-indazole (Parent) DesBromo 3-Fluoro-1H-indazole (Des-bromo Impurity) Parent->DesBromo Photolysis (UV) Homolytic C-Br Cleavage Hydroxy 5-Bromo-1H-indazol-3-ol (Hydrolysis Product) Parent->Hydroxy Hydrolysis (High pH) SNAr @ C-3 NOxide Indazole N-Oxide (Oxidative Impurity) Parent->NOxide Oxidation (Peroxides) N-Oxidation

Figure 1: Mechanistic degradation tree for 5-bromo-3-fluoro-1H-indazole showing primary stress vectors.

Stability-Indicating Analytical Strategy

To validate the purity of 5-bromo-3-fluoro-1H-indazole, a generic "Purity >98%" statement is insufficient. The analytical method must be capable of resolving the parent from its likely degradants (specifically the des-bromo and hydroxy analogs).

HPLC Method Development (Reverse Phase)

This protocol separates components based on hydrophobicity. The fluorine atom lowers the lipophilicity slightly compared to a C-H bond, while the bromine atom significantly increases it.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Predicted Elution Order:

    • 5-Bromo-1H-indazol-3-ol (Most polar, elutes first).

    • 3-Fluoro-1H-indazole (Des-bromo, elutes mid-gradient).

    • 5-Bromo-3-fluoro-1H-indazole (Parent, elutes late).

Analytical Workflow Logic

AnalyticalWorkflow Sample Sample: 5-Bromo-3-fluoro-1H-indazole Prep Dissolve in MeOH:H2O (90:10) Avoid DMSO if analyzing for oxidation Sample->Prep Sep HPLC Separation (C18 Gradient) Prep->Sep Decision Peak Identification Sep->Decision RRT_Low RRT < 0.8 (Polar Impurities) Check: Hydrolysis (3-OH) Decision->RRT_Low RRT_Mid RRT ~ 0.9 (Des-bromo) Check: Light Exposure Decision->RRT_Mid RRT_Main Main Peak (Parent) Decision->RRT_Main

Figure 2: Logical flow for impurity profiling and peak identification based on Relative Retention Time (RRT).

Handling & Storage Protocols

Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended.

Storage
  • Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for short periods (< 1 month).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While not strictly air-sensitive, this prevents moisture uptake which could facilitate hydrolysis over years.

  • Container: Amber glass vials with Teflon-lined caps. The amber glass is critical to prevent photolytic debromination.

Handling in Solution
  • Solvent Choice: Stable in Methanol, Ethanol, DCM, and DMSO.

  • Avoid: Do not store in basic aqueous solutions (pH > 10) for extended periods.

  • Process Safety: When using this compound in cross-coupling reactions (Suzuki/Buchwald), degas solvents thoroughly. Dissolved oxygen can promote homocoupling or oxidative side reactions of the catalyst, which may be mistaken for compound degradation.

References

  • Synthesis and Reactivity of 3-Haloindazoles Source: Beilstein Journal of Organic Chemistry Context: Discusses the nucleophilic aromatic substitution patterns of activated indazoles and the lability of the C-3 position. Link:

  • Photolytic Debromination of Polybrominated Aromatics Source: Environmental Science & Technology Context:[1][2][3][4] Provides the mechanistic basis for the photolytic instability of C-Br bonds in aromatic systems under UV exposure. Link:

  • Indazole Scaffold in Medicinal Chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry Context: Reviews the structural properties and general stability of 1H-indazole derivatives in drug discovery. Link:

  • Nucleophilic Aromatic Substitution Mechanisms Source: Master Organic Chemistry Context: Found

    
     mechanism involving fluoride as a leaving group in activated aromatic rings.
    Link:
    

Sources

Foundational

Introduction: The Strategic Value of 5-bromo-3-fluoro-1H-indazole in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 5-bromo-3-fluoro-1H-indazole The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 5-bromo-3-fluoro-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] As a bioisostere of indole, it offers a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with various biological targets. The specific derivative, 5-bromo-3-fluoro-1H-indazole, has emerged as a particularly valuable building block for researchers and drug development professionals.

This guide provides an in-depth analysis of the reactivity and functional group compatibility of this versatile core. The strategic placement of three key functional motifs—the acidic N-H of the pyrazole ring, the C5 bromine atom, and the C3 fluorine atom—provides a platform for controlled, sequential, and diverse chemical modifications. The C5-bromo position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino substituents.[2][3] The C3-fluoro group, an electron-withdrawing substituent, modulates the electronic properties of the entire heterocyclic system, influencing the acidity of the N-H proton and the overall reactivity profile.[4] Understanding the interplay of these features is critical for designing efficient and high-yielding synthetic routes to complex target molecules.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering scientists to make informed decisions in their experimental design, troubleshoot synthetic challenges, and unlock the full potential of 5-bromo-3-fluoro-1H-indazole in their research programs.

Chapter 1: Core Reactivity and Electronic Landscape

The reactivity of 5-bromo-3-fluoro-1H-indazole is governed by the electronic interplay between the electron-rich pyrazole ring and the substituted benzene ring.

  • N-H Acidity and Regioselectivity: The indazole N-H proton is acidic and readily deprotonated by common bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the indazolide anion. This anion is the key nucleophile in N-alkylation and N-arylation reactions. A critical challenge in indazole chemistry is controlling the regioselectivity of these reactions, as alkylation can occur at either the N1 or N2 position.[5][6] The outcome is highly dependent on the choice of base, solvent, electrophile, and the substitution pattern on the indazole ring itself.[7][8] Generally, thermodynamic control often favors the more stable N1-substituted product, while kinetic control can lead to the N2 isomer.[6]

  • C5-Bromo Position: The Cross-Coupling Hub: The bromine atom at the C5 position is the primary site for synthetic diversification. Its C-Br bond is readily activated by palladium(0) catalysts, initiating the catalytic cycles of numerous cross-coupling reactions.[2] This allows for the formation of C-C bonds (e.g., Suzuki-Miyaura, Heck, Sonogashira) and C-N bonds (Buchwald-Hartwig amination), providing access to a vast chemical space.[3][9]

  • C3-Fluoro Position: A Modulating and Generally Stable Substituent: The fluorine atom at C3 is a strong electron-withdrawing group. This has two main consequences:

    • It increases the acidity of the N-H proton compared to a non-fluorinated indazole.

    • It influences the electron density of the pyrazole ring. Unlike the C5-bromo position, the C3-fluoro group is generally stable and unreactive towards nucleophilic aromatic substitution (SNAr) under typical conditions. The C-F bond is strong, and the electron-rich nature of the pyrazole ring disfavors nucleophilic attack at this position. This stability is advantageous, as it remains intact during functionalization at other sites.

Chapter 2: Key Synthetic Transformations and Protocols

This chapter details the most critical reactions for modifying the 5-bromo-3-fluoro-1H-indazole core, complete with field-tested protocols and mechanistic insights.

N-Alkylation: Navigating the N1 vs. N2 Challenge

The alkylation of the indazole nitrogen is a fundamental transformation. The choice of reaction conditions dictates the regiochemical outcome, a crucial factor for influencing the pharmacological properties of the final compound.[6]

Causality Behind Experimental Choices:

  • N1-Selective Conditions: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) typically favors the formation of the N1-alkylated product.[5][8] This is often considered the thermodynamically more stable isomer.

  • N2-Selective Conditions: Mitsunobu conditions (e.g., triphenylphosphine and DEAD or DIAD) are known to favor the formation of the N2-alkylated isomer.[7] The mechanism involves the formation of a phosphonium salt, and the subsequent intramolecular displacement by the indazolide anion proceeds with a kinetic preference for the sterically more accessible N2 position.

Experimental Protocol: N1-Selective Alkylation (Adapted from literature) [5][8]

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-3-fluoro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N1 and any minor N2 isomers.

Experimental Protocol: N2-Selective Alkylation (Mitsunobu Conditions) [7]

  • Preparation: To a solution of 5-bromo-3-fluoro-1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the resulting mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude residue can be directly purified by flash column chromatography on silica gel to isolate the desired N2-alkylated product.

Palladium-Catalyzed Cross-Coupling at C5

The C5-bromo position is the primary handle for building molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and versatile methods employed for this purpose.[3]

The Suzuki-Miyaura reaction is an exceptionally reliable method for forming carbon-carbon bonds between the C5 position of the indazole and various aryl or heteroaryl boronic acids or esters.[2] It is characterized by its mild conditions and high functional group tolerance.[10]

Causality Behind Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly effective catalyst for coupling aryl bromides.[2][11] Its ferrocene-based ligand provides both the steric bulk and electronic properties needed to facilitate efficient oxidative addition and reductive elimination steps.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2]

  • Solvent: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from literature) [2][11]

  • Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or Schlenk flask), combine N-protected 5-bromo-3-fluoro-indazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for coupling aryl halides with a wide range of amines.[12][13] This reaction is indispensable for introducing primary or secondary amine functionalities at the C5 position of the indazole core.[3]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which is the C-N bond-forming step. A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with the ligand.[14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine nucleophile without competing in side reactions.[14][15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure) [3][14]

  • Preparation: To an oven-dried Schlenk flask, add the N-protected 5-bromo-3-fluoro-indazole (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the appropriate biarylphosphine ligand (e.g., XPhos, 0.02-0.05 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene or dioxane via syringe, followed by the amine (1.1-1.2 eq).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C for 4-24 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Chapter 3: Data-Driven Functional Group Compatibility

A key consideration in multi-step synthesis is the compatibility of existing functional groups with the reaction conditions required for subsequent transformations. The following table summarizes the tolerance of common functional groups to the key reactions discussed.

Functional GroupN-Alkylation (NaH/THF)Suzuki-Miyaura (Pd/K₂CO₃)Buchwald-Hartwig (Pd/NaOt-Bu)Comments
Esters ⚠️Generally compatible, but can be at risk of hydrolysis or transesterification with strong bases like NaOt-Bu, especially at high temperatures.
Amides Generally robust and well-tolerated under all conditions.
Nitriles Stable under these conditions.
Ketones/Aldehydes ⚠️⚠️Can undergo aldol or other side reactions with strong bases (NaH, NaOt-Bu). Generally compatible with Suzuki conditions.
Alcohols/Phenols ⚠️The acidic protons will be deprotonated by strong bases. Protection (e.g., as silyl or benzyl ethers) is required. May interfere with Suzuki coupling unless protected.
Carboxylic Acids The acidic proton is incompatible with the basic conditions of all three reactions. Protection (e.g., as an ester) is mandatory.
Amines (Aliphatic) Incompatible with N-alkylation conditions. Will compete as a nucleophile in Buchwald-Hartwig amination. Protection is required unless it is the intended nucleophile.
Other Halides (Cl, I) ⚠️⚠️Generally stable during N-alkylation. May compete in oxidative addition during cross-coupling, depending on relative reactivity (I > Br > Cl).
Nitro Groups ⚠️Generally tolerated, but can be reduced under certain Pd-catalyzed conditions. May be sensitive to very strong bases.
  • ✅: Compatible

  • ⚠️: Potentially compatible, may require optimization or caution

  • ❌: Incompatible, protection required

Chapter 4: Visualization of Synthetic Workflows

To aid in experimental planning, the following diagrams illustrate the catalytic cycles and a general workflow for the key cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex Ar-Br OxiAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Ar'(L₂) PdII_Complex->PdII_Aryl Ar'-B(OR)₂ (Base) Transmetal Transmetalation PdII_Aryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Coupled Product ArBr 5-Bromo-Indazole ArB Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L PdII_Complex Ar-Pd(II)-Br(L) Pd0->PdII_Complex Ar-Br OxiAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-N(H)R₂]⁺(L) PdII_Complex->PdII_Amine R₂NH AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Aryl Amine Product ArBr 5-Bromo-Indazole Amine Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Setup 1. Reaction Setup (Indazole, Coupling Partner, Catalyst, Ligand, Base, Solvent) Inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Reaction 3. Heat Reaction (Conventional or Microwave) Inert->Reaction Monitor 4. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 5. Aqueous Work-up (Quench, Extract) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

5-bromo-3-fluoro-1H-indazole stands as a powerful and versatile scaffold for the synthesis of novel chemical entities. Its well-defined reactivity allows for selective functionalization at both the N1/N2 and C5 positions. The C5-bromo group provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions, while the N-H site can be selectively alkylated to probe structure-activity relationships further. The C3-fluoro substituent, while primarily acting as a stable electronic modulator, offers an additional point of diversity for future exploration. By understanding the principles of reactivity, regioselectivity, and functional group compatibility outlined in this guide, researchers can strategically and efficiently leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

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  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A. [16]

  • Jasmin, S. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 754-758. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6539. [Link][1]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link][12]

  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Khoumeri, O., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 11. [Link][7]

  • Jennings, C. L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [Link][5]

  • Jennings, C. L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link][8]

  • Zhang, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. [Link][10]

  • Tianming Pharmaceutical. 5-Bromo-4-fluoro-1-methyl-1H-indazole. Tianming Pharmaceutical. [Link]

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  • ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports, 10, 19688. [Link][17]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link][14]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][15]

  • El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link][18]

  • Jennings, C. L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link][6]

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 16(1), 100-113. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 5-Bromo-3-Fluoro-1H-Indazole Kinase Binding

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its ability to mimic the purine ring of ATP allows it to eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its ability to mimic the purine ring of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for catalytic activity.[3][4] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict, analyze, and optimize the binding of a specific indazole derivative, 5-bromo-3-fluoro-1H-indazole, to its target kinases. We will move beyond a simple recitation of steps to explore the underlying rationale for key decisions in the computational workflow, from system preparation to advanced simulation and analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate kinase inhibitor discovery.

Foundational Principles: Why Model Indazole-Kinase Interactions?

The indazole core is a "privileged scaffold," meaning it has demonstrated binding capabilities across a wide range of biological targets, including numerous protein kinases.[1] Compounds like Axitinib, a potent VEGFR inhibitor, feature this core and highlight its clinical significance.[5] The specific substitutions on the indazole ring, such as the 5-bromo and 3-fluoro groups on our subject molecule, are not arbitrary. They are designed to modulate key properties:

  • Electronic Profile: The electron-withdrawing nature of the fluorine and bromine atoms can influence the hydrogen bonding capacity of the indazole nitrogens, fine-tuning interactions with the kinase hinge region.

  • Steric Interactions: These substitutions occupy specific volumes within the ATP-binding pocket, which can be exploited to enhance selectivity for a target kinase over off-targets.[6]

  • Pharmacokinetics: Halogen atoms can improve metabolic stability and membrane permeability, crucial factors for drug efficacy.

In silico modeling provides a powerful, resource-efficient platform to dissect these interactions at an atomic level before committing to costly and time-consuming synthesis and in vitro testing.[7] By employing a multi-step computational approach, we can predict binding poses, assess the stability of the protein-ligand complex, and estimate the binding affinity, thereby guiding the rational design of more potent and selective inhibitors.

G cluster_prep Phase 1: System Preparation cluster_model Phase 2: Computational Modeling cluster_analysis Phase 3: Analysis & Optimization Ligand Ligand Preparation (5-bromo-3-fluoro-1H-indazole) Docking Molecular Docking (Pose Prediction) Ligand->Docking Protein Kinase Structure Sourcing (RCSB PDB) & Preparation Protein->Docking MD Molecular Dynamics (Stability Assessment) Docking->MD Select Best Pose FreeEnergy Binding Free Energy (Affinity Estimation) MD->FreeEnergy Generate Snapshots Analysis Data Interpretation (RMSD, Interactions, Scores) FreeEnergy->Analysis Optimization Lead Optimization (Guided Chemical Modification) Analysis->Optimization

Caption: High-level overview of the in silico kinase inhibitor modeling workflow.

Pre-Computation: Preparing the System for Simulation

The adage "garbage in, garbage out" is particularly true in computational chemistry. The accuracy of any modeling study is fundamentally dependent on the quality of the initial structures. This preparation phase is a critical, non-negotiable prerequisite for meaningful results.

Ligand Preparation Protocol

The goal of this protocol is to generate a low-energy, three-dimensional conformation of 5-bromo-3-fluoro-1H-indazole with a charge distribution that is representative of a physiological environment.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve it by name/SMILES string from a database like PubChem.

  • Convert to 3D: Use a tool like Open Babel to generate an initial 3D conformation.

  • Protonation State Assignment: At a physiological pH of ~7.4, the indazole ring should be correctly protonated. For 1H-indazole, the hydrogen is on the N1 nitrogen. This step is crucial for establishing the correct hydrogen bond donor/acceptor pattern.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This relieves any steric strain from the initial 3D conversion and finds a local energy minimum.

  • Partial Charge Calculation: Assign partial atomic charges. This is critical for accurately modeling electrostatic interactions. Methods like Gasteiger-Marsili or, for higher accuracy, quantum mechanical calculations (e.g., using Gaussian or GAMESS) are employed.

  • Save in Required Format: Save the final structure in a format compatible with docking and MD software, such as .mol2 or .sdf, which contains both coordinate and charge information.[8]

Kinase Target Preparation Protocol

This protocol focuses on cleaning and preparing a raw crystal structure from the Protein Data Bank (PDB) to create a chemically correct and computationally tractable model.

Step-by-Step Methodology:

  • Structure Selection: Identify and download a high-resolution (< 2.5 Å) X-ray crystal structure of the target kinase from the RCSB PDB.[9] Ideally, select a structure that is co-crystallized with a ligand similar to the indazole scaffold, as this provides a validated binding pocket.[10]

  • Initial Cleaning: Remove non-essential molecules from the PDB file. This typically includes water molecules, co-solvents, and any co-factors not essential for binding. Water molecules that are observed to mediate protein-ligand interactions in the crystal structure may be retained.

  • Handling Missing Residues/Atoms: Some crystal structures have missing loops or side chains due to poor electron density. These must be modeled in using tools like MODELLER or the protein preparation utilities within suites like Schrödinger or MOE.

  • Protonation and Tautomerization: Add hydrogen atoms to the protein structure, assigning protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of 7.4. The orientation of the imidazole ring of histidine is particularly important and can be optimized based on the local hydrogen bonding network.

  • Assign Atomic Charges: Apply a standard protein force field (e.g., AMBER, CHARMM) to assign partial charges and atom types to the protein residues.

  • Define the Binding Site: Identify the ATP-binding pocket where the indazole will bind. If a co-crystallized ligand is present, the binding site is easily defined as the space it occupies. Otherwise, pocket detection algorithms can be used.

Core Computational Modeling Protocols

With a prepared ligand and receptor, we can proceed to the core predictive modeling stages. We will employ a tiered approach, starting with a computationally inexpensive method to generate plausible binding hypotheses and progressing to more rigorous, and expensive, methods to refine and validate them.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex.[11] It is primarily a search algorithm coupled with a scoring function to rank the generated poses.[3]

G Input Prepared Ligand & Prepared Kinase Grid Define Search Space (Grid Box Generation) Input->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Poses Generate Binding Poses (Conformations) Dock->Poses Score Score & Rank Poses (Binding Affinity Estimate) Poses->Score Output Top-Ranked Pose(s) for Analysis Score->Output

Caption: The sequential workflow of a typical molecular docking experiment.

Step-by-Step Methodology:

  • Define the Search Space: A "grid box" is generated around the kinase's ATP-binding site. This box defines the volume within which the docking algorithm will search for ligand poses. The size should be large enough to accommodate the ligand but small enough to focus the search, improving efficiency.[12]

  • Execute Docking Run: Using software like AutoDock Vina, Glide, or GOLD, the ligand is placed into the search space.[8] The algorithm explores various translational, rotational, and conformational degrees of freedom for the ligand.

  • Pose Generation and Scoring: The software generates a set of distinct binding poses. Each pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). This score is a composite of terms representing forces like van der Waals interactions, electrostatics, and hydrogen bonding.

  • Pose Clustering and Selection: The resulting poses are often clustered based on root-mean-square deviation (RMSD). The lowest-energy pose from the most populated cluster is typically selected as the most probable binding mode for further analysis.

  • (Self-Validation) Re-docking: A crucial control experiment is to remove the co-crystallized ligand from the PDB structure and re-dock it. If the docking protocol is reliable, the top-ranked predicted pose should closely overlay with the experimental crystal pose (typically < 2.0 Å RMSD).

Protocol: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the system, revealing the stability of the predicted binding pose and the flexibility of the protein-ligand complex over time.[13][14]

G Start Initial System (Docked Complex) Forces Calculate Forces (Force Field) Start->Forces Integrate Integrate Newton's Equations of Motion Forces->Integrate Update Update Positions & Velocities (Δt) Integrate->Update Loop Time < T_total? Update->Loop Loop->Forces Yes End Trajectory Output Loop->End No

Caption: The iterative cycle at the core of a molecular dynamics simulation.

Step-by-Step Methodology:

  • System Solvation: The docked protein-ligand complex is placed in a periodic box filled with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Ionization: Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: The entire solvated system undergoes energy minimization to relax any steric clashes, particularly at the solvent-solute interface.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature. The protein backbone is often restrained to allow the solvent to equilibrate around it.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature. Restraints are gradually released, allowing the entire system to relax to the correct density.

  • Production Run: Following equilibration, the production MD simulation is run for a duration sufficient to observe the phenomena of interest (typically 100-500 nanoseconds for binding stability).[15] The coordinates of the system are saved at regular intervals, creating a "trajectory" file.

Protocol: Binding Free Energy Calculation

MD simulations can be post-processed to provide a more accurate estimate of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques.[16][17]

Step-by-Step Methodology:

  • Trajectory Extraction: Snapshots (frames) are extracted from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the free energy of three species is calculated: the complex, the isolated protein, and the isolated ligand. The total free energy is composed of:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

    • ΔG_solv: Solvation free energy, calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) implicit solvent model. This term has polar and non-polar components.

  • Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated by the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Analysis, Interpretation, and Validation

The output of these computational protocols is a wealth of data that must be carefully analyzed to derive meaningful insights.

Quantitative Data Summary

Results from these analyses are best summarized in a tabular format for clear comparison.

Metric 5-bromo-3-fluoro-1H-indazole Reference Inhibitor (e.g., Axitinib) Interpretation
Docking Score (kcal/mol) -9.5-10.2A lower score suggests a more favorable predicted binding pose.
MD RMSD (Å) 1.5 ± 0.31.2 ± 0.2Low, stable RMSD indicates the ligand remains stably bound in the pocket.
Key H-Bonds (Occupancy %) MET-xxx (95%), GLU-yyy (88%)MET-xxx (98%), LEU-zzz (75%)High occupancy indicates stable, persistent hydrogen bonds.
ΔG_bind (MM/GBSA, kcal/mol) -45.7 ± 4.1-52.3 ± 3.8A more negative value indicates a stronger predicted binding affinity.
Interpreting the Results
  • Docking Pose Analysis: The top-ranked pose should be visually inspected. Does the indazole N1 or N2 form the expected hydrogen bonds to the kinase hinge region backbone?[2] Are the bromo and fluoro substituents occupying well-defined sub-pockets? Unfavorable steric clashes or unsatisfied hydrogen bond donors/acceptors are red flags.

  • MD Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • Root-Mean-Square Fluctuation (RMSF): An RMSF plot highlights the flexibility of different parts of the protein. High fluctuation in the binding site loops might indicate an unstable binding mode.

    • Interaction Analysis: Monitor the distance of key interactions (e.g., hydrogen bonds) over the course of the simulation. A stable hydrogen bond will show a consistent distance of ~2.5-3.5 Å.

  • Binding Free Energy: The calculated ΔG_bind provides a quantitative ranking of binding affinity. It's important to note that these are estimates; the true value lies in the relative ranking between different compounds. The energy can be decomposed to identify which residues contribute most favorably (or unfavorably) to the binding, providing critical insights for optimization.[17]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow for modeling the binding of 5-bromo-3-fluoro-1H-indazole to a target kinase. By systematically preparing the system, employing a hierarchy of computational techniques from docking to MD simulations, and performing detailed analysis, researchers can generate robust, actionable hypotheses about the molecular determinants of binding affinity and selectivity.[15] These computational insights are invaluable for prioritizing compounds for synthesis, interpreting structure-activity relationships (SAR), and guiding the next cycle of inhibitor design in the quest for novel therapeutics.

References

  • Vertex AI Search. (n.d.). 5-Bromo-3-chloro-1H-indazole. Chem-Impex.
  • Vertex AI Search. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. News.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. FAQ.
  • Biosynth. (n.d.). 5-Bromo-3-methyl-1H-indazole | 552331-16-5 | FB51606.
  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.
  • PMC. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information.
  • RCSB PDB. (2011). 3RO4: X-ray Structure of Ketohexokinase in complex with an indazole compound derivative.
  • PMC. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information.
  • NIH. (n.d.). Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor. National Center for Biotechnology Information.
  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. National Center for Biotechnology Information.
  • Galaxy Training. (2019). Protein-ligand docking.
  • MD Tutorials. (n.d.). Protein-Ligand Complex. GROMACS Tutorial.
  • Accounts of Chemical Research. (2025). On Free Energy Calculations in Drug Discovery.
  • Unknown Source. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.
  • YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1.
  • SciRP.org. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening.
  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety.
  • BLD Pharm. (n.d.). 1197943-62-6|5-Bromo-3-propyl-1H-indazole.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Unknown Source. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
  • NIH. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Center for Biotechnology Information.
  • ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?.
  • bioRxiv. (2022). Combined free energy calculation and machine learning methods for understanding ligand unbinding kinetics.
  • RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
  • PubMed. (2011). Molecular dynamics simulation and free energy calculation studies of the binding mechanism of allosteric inhibitors with p38α MAP kinase. National Center for Biotechnology Information.
  • ResearchGate. (2025). Development of PAK1 kinase inhibitors with "in silico" modeling methods.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • RCSB PDB. (1998). 1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-alkylation of 5-bromo-3-fluoro-1H-indazole

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents. As a bioisostere of indole, it is frequently incorporated into molecules designed to interact with a wide array of biological targets. The N-alkylation of the indazole ring system is a critical transformation, as the nature and position of the N-substituent can profoundly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of a mixture of regioisomers.[1][2][3] The ability to selectively functionalize either the N1 or N2 position is therefore of paramount importance for efficient drug development. This document provides a comprehensive guide to the N-alkylation of 5-bromo-3-fluoro-1H-indazole, a key intermediate in the synthesis of various biologically active molecules. We will delve into the critical parameters that govern the regiochemical outcome of this reaction and provide detailed, field-proven protocols for achieving high selectivity for both N1 and N2 alkylation.

Understanding the Dichotomy of N1 versus N2 Alkylation

The regioselectivity of indazole alkylation is a delicate interplay of electronic, steric, and reaction condition-dependent factors.[1][4] The two nitrogen atoms of the indazole ring exhibit distinct electronic and steric environments, leading to a competition between the formation of the thermodynamically more stable N1-alkylated product and the kinetically favored N2-alkylated product.[5]

Key Factors Influencing Regioselectivity:
  • Base and Counter-ion: The choice of base is arguably the most critical factor. Strong, non-coordinating bases such as sodium hydride (NaH) in non-polar, aprotic solvents like tetrahydrofuran (THF) tend to favor N1-alkylation.[1][4][6] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can be further stabilized by chelation with a substituent at the C3 position, sterically hindering the N2 position.[1][2] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][7]

  • Solvent System: The polarity and coordinating ability of the solvent play a significant role. Non-polar, aprotic solvents like THF and dioxane generally favor N1-alkylation, especially when used with strong bases.[1][4] Polar aprotic solvents like DMF can lead to mixtures, as they can solvate the cation of the base, leading to a more "naked" and reactive indazole anion that can attack at either nitrogen.[4][7]

  • Nature of the Electrophile (Alkylating Agent): The steric bulk and reactivity of the alkylating agent can also influence the regioselectivity. While less impactful than the base and solvent, highly reactive electrophiles may show less selectivity.

  • Substitution Pattern of the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can direct the alkylation. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Steric hindrance, particularly from substituents at the C7 position, can favor N2-alkylation by blocking access to the N1 position.[8]

The competing pathways for the N-alkylation of 5-bromo-3-fluoro-1H-indazole are illustrated in the following diagram:

G Indazole 5-bromo-3-fluoro-1H-indazole N1_Pathway N1-Alkylation Pathway Indazole->N1_Pathway Deprotonation N2_Pathway N2-Alkylation Pathway Indazole->N2_Pathway Deprotonation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N1_Pathway AlkylatingAgent->N2_Pathway Base Base Base->N1_Pathway Base->N2_Pathway Solvent Solvent Solvent->N1_Pathway Solvent->N2_Pathway N1_Product N1-alkylated Product (Thermodynamically Favored) N1_Pathway->N1_Product Alkylation N2_Product N2-alkylated Product (Kinetically Favored) N2_Pathway->N2_Product Alkylation G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A 1. Add 5-bromo-3-fluoro-1H-indazole and anhydrous THF to a flame-dried flask under inert gas. B 2. Cool the mixture to 0 °C. A->B C 3. Add NaH portion-wise. B->C D 4. Stir at 0 °C for 30 min, then warm to room temperature and stir for 1 hour. C->D E 5. Cool the mixture back to 0 °C. D->E F 6. Add the alkyl halide dropwise. E->F G 7. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). F->G H 8. Quench the reaction carefully with saturated aq. NH4Cl. G->H I 9. Extract with ethyl acetate. H->I J 10. Wash the organic layer with water and brine. I->J K 11. Dry over MgSO4 or Na2SO4, filter, and concentrate. J->K L 12. Purify the crude product by column chromatography. K->L

Caption: Step-by-step workflow for the selective N1-alkylation of 5-bromo-3-fluoro-1H-indazole.

Detailed Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 5-bromo-3-fluoro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating (e.g., to 50 °C) to go to completion. [4][6]9. Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated 5-bromo-3-fluoro-indazole.

Data Summary for N1-Alkylation:

BaseSolventAlkylating AgentTemperatureRegioselectivity (N1:N2)Reference
NaHTHFAlkyl bromidert to 50 °C>99:1[4][6]
NaHMDSTHFAlkyl halidert>98:2[4]
K2CO3DMFAlkyl bromide120 °C58:42[7][9]
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and often highly regioselective method for the N2-alkylation of indazoles. [4][6]This protocol utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.

Materials:

  • 5-bromo-3-fluoro-1H-indazole

  • Anhydrous alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon) setup

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Mitsunobu Reaction cluster_2 Work-up and Purification A 1. Add 5-bromo-3-fluoro-1H-indazole, alcohol, and PPh3 to anhydrous THF under inert gas. B 2. Cool the mixture to 0 °C. A->B C 3. Add DEAD or DIAD dropwise. B->C D 4. Stir at 0 °C for 30 min, then warm to room temperature and stir until completion (monitor by TLC/LC-MS). C->D E 5. Concentrate the reaction mixture. D->E F 6. Redissolve the residue in DCM. E->F G 7. Wash with saturated aq. NaHCO3 and brine. F->G H 8. Dry over MgSO4 or Na2SO4, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Step-by-step workflow for the selective N2-alkylation of 5-bromo-3-fluoro-1H-indazole via the Mitsunobu reaction.

Detailed Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add 5-bromo-3-fluoro-1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the reactants.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting indazole is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent system prior to chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N2-alkylated 5-bromo-3-fluoro-indazole.

Data Summary for N2-Alkylation:

ReagentsSolventTemperatureRegioselectivity (N1:N2)Reference
Alcohol, PPh3, DEAD/DIADTHF0 °C to rt1:2.5 to highly selective for N2[2][4][6]
Alkyl 2,2,2-trichloroacetimidate, TfOHDichloromethanertHighly selective for N2[10][11]

Conclusion: A Roadmap to Precise N-Functionalization

The selective N-alkylation of 5-bromo-3-fluoro-1H-indazole is a critical step in the synthesis of many potential drug candidates. By carefully selecting the reaction conditions, researchers can effectively steer the reaction towards the desired N1 or N2 regioisomer. The protocols outlined in this application note provide robust and reproducible methods for achieving high levels of regioselectivity. A thorough understanding of the underlying mechanistic principles empowers chemists to troubleshoot and adapt these methods for a wide range of substrates and alkylating agents, thereby accelerating the drug discovery and development process.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • Jadhav, S. B., et al. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Retrieved from [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6833-6839. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Wang, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(83), 10851-10854. [Link]

  • Smith, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Moody, C. J. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Retrieved from [Link]

  • Various Authors. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 5-bromo-3-fluoro-1H-indazole

Document ID: AN-CC5B3F-202601 Abstract The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds, particularly in oncology as kinase inhibitors.[1] The abil...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CC5B3F-202601

Abstract

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds, particularly in oncology as kinase inhibitors.[1] The ability to selectively functionalize the indazole ring is paramount for the exploration of new chemical space in drug discovery. This guide provides a detailed technical overview and field-tested protocols for the palladium-catalyzed cross-coupling of 5-bromo-3-fluoro-1H-indazole, a versatile and increasingly important building block. We delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering step-by-step procedures, explanations for experimental choices, and robust troubleshooting advice for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-bromo-3-fluoro-1H-indazole Building Block

5-bromo-3-fluoro-1H-indazole is a key intermediate for synthesizing a diverse array of substituted indazoles.[2] Its strategic value lies in its distinct reactivity points:

  • The C5-Bromine: The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.[3]

  • The C3-Fluorine: The fluorine atom at the 3-position can significantly modulate the physicochemical properties of the final molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

  • The N1-Proton: The acidic proton on the indazole nitrogen presents both a challenge and an opportunity. While it can potentially interfere with the catalytic cycle by coordinating to the metal center, many modern catalyst systems can perform efficiently without the need for a protecting group, streamlining synthesis.[4] This unprotected NH group can also serve as a crucial hydrogen bond donor in ligand-receptor interactions.

The primary challenge in coupling reactions with N-heterocyclic halides like indazole is their potential to act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[4] The selection of an appropriate catalyst system, particularly the ligand, is therefore critical to overcoming this issue and achieving high reaction efficiency.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are game-changers in organic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5] The reactions proceed via a common catalytic cycle, which is essential to understand for rational protocol design and troubleshooting.[6]

The cycle generally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-fluoro-1H-indazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[6] Electron-donating ligands on the palladium center can facilitate this step.[7]

  • Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8] Bulky ligands often promote this final step.[7]

Palladium Cross-Coupling Cycle cluster_main Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L_n (Active Catalyst) pda Oxidative Addition Intermediate (Ar-Pd(II)-Br)L_n pd0->pda Ar-Br (5-bromo-3-fluoro-1H-indazole) pdb Transmetalation Intermediate (Ar-Pd(II)-R)L_n pda->pdb R-M (Coupling Partner) Base pdb->pd0 Ar-R (Product) ArBr 5-bromo-3-fluoro-1H-indazole RM Coupling Partner (e.g., R-B(OH)2) Product Coupled Product

Caption: General catalytic cycle for palladium cross-coupling.

Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be properly degassed, and reactions involving palladium catalysts should be run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling the bromo-indazole with an organoboron compound.[9] It is widely used to introduce aryl or heteroaryl substituents.

Rationale for Component Selection:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent, air-stable precatalyst that is effective for a wide range of substrates, including electron-rich heterocycles.[10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups.

  • Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or Dioxane with water is crucial. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Synthesis of 3-fluoro-5-phenyl-1H-indazole

  • To a 25 mL Schlenk flask, add 5-bromo-3-fluoro-1H-indazole (215 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Add Pd(dppf)Cl₂ complex with CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed DME (6 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Phenylboronic AcidPd(dppf)Cl₂ (5)K₂CO₃ (3)DME/H₂O8585-95%
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O9080-90%
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃ (3)Dioxane/H₂O8575-88%
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] Coupling unprotected N-H heterocycles can be challenging due to catalyst inhibition.[4] Success hinges on using sterically hindered, electron-rich phosphine ligands that promote reductive elimination and prevent catalyst deactivation.

Rationale for Component Selection:

  • Precatalyst: A G3 or G4 Buchwald precatalyst is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ.[11]

  • Ligand: A bulky biarylphosphine ligand such as tBuBrettPhos or SPhos is critical. These ligands create a sterically hindered coordination sphere around the palladium, which accelerates the C-N reductive elimination.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile without competing in the coupling reaction.

  • Solvent: Anhydrous, non-protic polar solvents like toluene or dioxane are standard.

Experimental Protocol: Synthesis of N-benzyl-3-fluoro-1H-indazol-5-amine

G Buchwald-Hartwig Workflow start Start reagents 1. Combine Indazole, Amine, Base, Catalyst, Ligand in Schlenk Flask start->reagents inert 2. Evacuate & Backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Anhydrous Solvent inert->solvent heat 4. Heat with Stirring (e.g., 100 °C, 12-24h) solvent->heat workup 5. Cool, Quench, & Extract heat->workup purify 6. Dry, Concentrate, & Purify (Chromatography) workup->purify end End Product purify->end

Caption: A typical experimental workflow for cross-coupling.

  • In an oven-dried Schlenk tube under an argon atmosphere, add 5-bromo-3-fluoro-1H-indazole (107.5 mg, 0.5 mmol, 1.0 equiv.), SPhos Pd G3 Precatalyst (20 mg, 0.025 mmol, 5 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene (5 mL) followed by benzylamine (65 µL, 0.6 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (15 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to obtain the product.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction provides a direct route to aryl-alkynes by coupling with a terminal alkyne.[12] This reaction is notable for its use of a dual catalyst system.

Rationale for Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for this transformation.

  • Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: A polar aprotic solvent like DMF or THF is typically used.

Experimental Protocol: Synthesis of 3-fluoro-5-(phenylethynyl)-1H-indazole

  • To a Schlenk flask, add 5-bromo-3-fluoro-1H-indazole (215 mg, 1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (19 mg, 0.1 mmol, 10 mol%).

  • Seal the flask, evacuate, and backfill with argon (3x).

  • Add anhydrous, degassed triethylamine (4 mL) and anhydrous, degassed THF (4 mL).

  • Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the reaction at 60 °C for 8 hours, or until TLC/LC-MS indicates completion.

  • Cool to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the product.

Heck Coupling: C-C Alkene Formation

The Heck reaction couples the bromo-indazole with an alkene, such as styrene or an acrylate, to form a substituted alkene product.[13]

Rationale for Component Selection:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[14]

  • Ligand: A phosphine ligand like triphenylphosphine (PPh₃) is often used to stabilize the catalyst.

  • Base: An organic amine base like triethylamine (Et₃N) is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is required as Heck reactions often need elevated temperatures.

Experimental Protocol: Synthesis of 3-fluoro-5-styryl-1H-indazole

  • To a microwave reaction vial, add 5-bromo-3-fluoro-1H-indazole (215 mg, 1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (30 mg, 0.1 mmol, 10 mol%).

  • Add triethylamine (279 µL, 2.0 mmol, 2.0 equiv.) and styrene (171 µL, 1.5 mmol, 1.5 equiv.).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and place it in a microwave reactor. Heat to 120 °C for 30-60 minutes. Alternatively, heat in a sealed tube in a conventional oil bath at 120-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) to remove DMF.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to isolate the E-alkene product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Catalyst inhibition by the indazole substrate.4. Poor quality boronic acid (Suzuki).1. Use a fresh catalyst or a robust precatalyst.2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles) and use of anhydrous solvents.3. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos for Suzuki/Buchwald).4. Use fresh boronic acid; they can dehydrate to unreactive boroxines over time.
Formation of Side Products 1. Homocoupling of the boronic acid (Suzuki).2. Protodebromination (replacement of -Br with -H).3. Alkyne homocoupling (Glaser coupling in Sonogashira).1. Decrease catalyst loading; ensure slow addition of reagents.2. Ensure the system is strictly anhydrous and inert; trace water can be a proton source.3. Run the Sonogashira reaction under strict oxygen-free conditions to suppress Cu-mediated Glaser coupling.
Difficulty in Purification 1. Residual palladium in the product.2. Persistent solvent (e.g., DMF, NMP).1. Filter the diluted reaction mixture through a pad of Celite before workup.[15] Consider a post-purification treatment with a palladium scavenger.2. Perform multiple aqueous washes during workup. For DMF, washing with a LiCl solution can be effective.

Conclusion

The palladium-catalyzed cross-coupling of 5-bromo-3-fluoro-1H-indazole is a highly effective and modular strategy for the synthesis of diverse, functionalized indazole derivatives. The success of these transformations is critically dependent on the rational selection of the catalyst system—particularly the ligand—and careful control of reaction conditions. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to leverage this versatile building block in medicinal chemistry and materials science, enabling the rapid generation of novel molecular architectures for further investigation.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available from: [Link]

  • Abdel-Wahab, B. F., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2011. Available from: [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014. Available from: [Link]

  • Abdel-Wahab, B. F., et al. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. 2011. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available from: [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016. Available from: [Link]

  • SynthiCo. Role of palladium catalyst in cross-coupling reactions. (2025). Available from: [Link]

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Bourguignon, J. J., et al. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Journal of Heterocyclic Chemistry. 2007. Available from: [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007. Available from: [Link]

  • Bräse, S., et al. Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Tetrahedron Letters. 2001. Available from: [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. (2004). Available from: [Link]

  • Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. 2015. Available from: [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. 2018. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015). Available from: [Link]

  • Thieme Chemistry. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. (2019). Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023). Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). Available from: [Link]

  • Revue Roumaine de Chimie. HECK REACTIONS IN α, β-UNSATURATED SPIRODIKETONES. (2006). Available from: [Link]

  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles. (2020). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • de Vries, J. G. The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. 2006. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 5-Bromo-3-Fluoro-1H-Indazole Core

Abstract The 5-bromo-3-fluoro-1H-indazole scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and multiple points for di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-bromo-3-fluoro-1H-indazole scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and multiple points for diversification make it an invaluable building block in modern drug discovery. The strategic incorporation of a fluorine atom at the C3-position can enhance metabolic stability and binding affinity, while the bromine atom at the C5-position serves as a versatile handle for a wide array of cross-coupling reactions.[1][2] This document provides a comprehensive guide for researchers, outlining field-proven protocols for the selective functionalization of this core at its key reactive sites: the C5-bromo, C3-fluoro, and N1-hydrido positions.

Introduction: The Strategic Value of the 5-Bromo-3-Fluoro-1H-Indazole Scaffold

Indazole-based compounds are central to numerous therapeutic agents, acting as potent kinase inhibitors, anti-inflammatory agents, and serotonin receptor agonists.[3][4][5] The indazole core is often considered a superior bioisostere for indole, offering advantages in metabolic stability and oral bioavailability.[5]

The specific 5-bromo-3-fluoro-1H-indazole core offers a dual-handle approach to chemical diversification:

  • C5-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions, enabling the facile installation of a wide range of carbon-carbon and carbon-heteroatom bonds. This is the primary vector for introducing aryl, heteroaryl, alkyl, and amino moieties to build molecular complexity.[4][6]

  • C3-Fluoro Position: The electron-withdrawing nature of the indazole ring system, further activated by the fluorine atom, makes the C3 position susceptible to Nucleophilic Aromatic Substitution (SNAr).[7][8] This allows for the introduction of various nucleophiles, with the fluorine atom acting as a leaving group. The high electronegativity of fluorine enhances this reactivity by stabilizing the intermediate Meisenheimer complex.[9]

This guide will detail robust and reproducible protocols for leveraging these orthogonal reactivities.

Preliminary Considerations: Synthesis and N-H Functionalization

While 5-bromo-3-fluoro-1H-indazole is commercially available, its synthesis can be achieved from precursors like 2-amino-4-bromobenzonitrile. For many subsequent reactions, particularly palladium-catalyzed couplings, functionalization or protection of the N1-hydrido position is a critical first step. The acidic proton of the indazole N-H can interfere with organometallic catalysts and bases used in cross-coupling reactions.

Protocol 2.1: General N-Alkylation (e.g., with Benzyl Bromide)

Rationale: N-alkylation prevents side reactions and can improve the solubility of the indazole core in organic solvents. A strong base like sodium hydride is used to completely deprotonate the indazole nitrogen, ensuring efficient alkylation.

  • Reagents: 5-bromo-3-fluoro-1H-indazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Benzyl Bromide (BnBr), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Suspend 5-bromo-3-fluoro-1H-indazole (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

    • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the residue by flash column chromatography on silica gel to yield the N-benzylated product.

C5-Position Functionalization: Palladium-Catalyzed Cross-Coupling

The C5-bromo bond is the most versatile handle for introducing molecular diversity. The following protocols are foundational for building libraries of novel compounds.

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Indazole, Coupling Partner, & Base to Flask purge 2. Seal and Purge with Inert Gas reagents->purge solvent 3. Add Degassed Solvent purge->solvent catalyst 4. Add Catalyst/Ligand Solution solvent->catalyst heat 5. Heat to Reaction Temperature catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Cool and Quench Reaction monitor->quench extract 8. Aqueous Work-up / Extraction quench->extract purify 9. Column Chromatography extract->purify product 10. Isolate Pure Product purify->product

Caption: Standard laboratory workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds.[4] The choice of catalyst, ligand, and base is crucial for achieving high yields.

Rationale: This protocol uses Pd(dppf)Cl₂, a robust catalyst that is effective for a wide range of aryl bromides.[10] Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step without causing degradation of sensitive substrates. A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

Protocol 3.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagents: N-protected 5-bromo-3-fluoro-1H-indazole (1.0 eq), Phenylboronic acid (1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), 1,4-Dioxane, and Water.

  • Procedure:

    • To a reaction vial, add the indazole substrate, phenylboronic acid, and K₂CO₃.

    • Add Pd(dppf)Cl₂.

    • Seal the vial and purge with argon for 5-10 minutes.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purification: Purify via flash column chromatography.

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Table 1: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10085-95
3-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O9075-88
Pyridine-4-boronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (3)THF/H₂O8070-85
Methylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O8560-75

Yields are representative and based on analogous systems reported in the literature.[6][10][11]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical transformation in medicinal chemistry.[12] The reaction is highly sensitive to the choice of ligand and base.

Rationale: Sterically hindered biarylphosphine ligands like XPhos are highly effective for coupling aryl bromides with a wide range of amines. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

Protocol 3.2.1: Buchwald-Hartwig Amination with Morpholine
  • Reagents: N-protected 5-bromo-3-fluoro-1H-indazole (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous Toluene.

  • Procedure:

    • In a glovebox, add the indazole substrate, NaOtBu, and XPhos to a reaction vial.

    • In a separate vial, dissolve Pd₂(dba)₃ in anhydrous toluene. Add this solution to the reaction vial.

    • Add morpholine, seal the vial, and remove it from the glovebox.

    • Heat the reaction to 100-110 °C for 6-24 hours, monitoring by LC-MS.

    • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions
AminePd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene11080-92
BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10085-95
PyrrolidinePd-G3-XPhos (2)-LHMDS (1.5)THF6575-90
ImidazolePd(OAc)₂ (5)BrettPhos (10)Cs₂CO₃ (2)Dioxane11065-80

Yields are representative and based on analogous systems for challenging heterocyclic bromides.[13][14]

C3-Position Functionalization: Nucleophilic Aromatic Substitution (SNAr)

The C3-fluoro substituent serves as a leaving group in SNAr reactions, particularly when the indazole nitrogen is functionalized with an electron-withdrawing group or under forcing conditions. The rate-determining step is typically the initial attack of the nucleophile to form the stabilized anionic Meisenheimer complex.[8][9]

Protocol 4.1: SNAr with Sodium Methoxide

Rationale: This protocol demonstrates the displacement of the C3-fluoride with an oxygen nucleophile. The reaction often requires elevated temperatures to overcome the activation barrier. Using the alkoxide as a sodium salt provides the nucleophile directly.

  • Reagents: N-protected 5-bromo-3-fluoro-1H-indazole (1.0 eq), Sodium Methoxide (NaOMe, 2.0-3.0 eq), Anhydrous Dimethyl Sulfoxide (DMSO) or DMF.

  • Procedure:

    • Dissolve the indazole substrate in anhydrous DMSO in a sealed reaction vial.

    • Add sodium methoxide.

    • Seal the vial tightly and heat to 120-150 °C.

    • Monitor the reaction by LC-MS. The reaction may require 12-48 hours.

    • Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via flash column chromatography.

Table 3: Representative SNAr Conditions
NucleophileBase/ReagentSolventTemp (°C)Product Type
R-NH₂ (e.g., Benzylamine)K₂CO₃ or DIPEADMSO140-1603-Amino-indazole
R-OH (e.g., Phenol)K₂CO₃DMF130-1503-Aryloxy-indazole
R-SH (e.g., Thiophenol)Cs₂CO₃DMF100-1203-Thioether-indazole
Sodium Azide (NaN₃)NaN₃DMSO1203-Azido-indazole

Conditions are representative and may require significant optimization based on the nucleophilicity of the partner and the specific N-substituent on the indazole.[7][15]

Conclusion

The 5-bromo-3-fluoro-1H-indazole core is a highly adaptable scaffold for the synthesis of complex molecules. By understanding the orthogonal reactivity of the C5-bromo and C3-fluoro positions, researchers can strategically and selectively introduce a vast array of functional groups. The palladium-catalyzed cross-coupling reactions at C5 provide a reliable route for C-C and C-N bond formation, while nucleophilic aromatic substitution at C3 allows for the introduction of heteroatom nucleophiles. These application notes provide a robust starting point for chemists to explore the rich chemical space accessible from this valuable building block.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. ACS Publications. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Royal Society of Chemistry. [Link]

  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Organic & Biomolecular Chemistry. PubMed. [Link]

  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. PubMed. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Royal Society of Chemistry. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry. PubMed Central. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry. DASH (Harvard). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. ACS Publications. [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. American Chemical Society. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex... Applied Sciences. MDPI. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. ACS Publications. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. National Institutes of Health. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. [Link]

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Application

Application Note &amp; Protocol: A Validated HPLC Analytical Method for the Quantification of 5-bromo-3-fluoro-1H-indazole

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromo-3-fluoro-1H-indazole. This compound is a key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-bromo-3-fluoro-1H-indazole. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control, stability testing, and research and development.[1][2] The described method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately determine the purity and concentration of 5-bromo-3-fluoro-1H-indazole in various sample matrices.

Introduction: The Analytical Imperative for 5-bromo-3-fluoro-1H-indazole

5-bromo-3-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs are often incorporated into molecules designed to interact with various biological targets. As with many active pharmaceutical ingredients (APIs) and their intermediates, the purity of 5-bromo-3-fluoro-1H-indazole is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a precise and reliable analytical method is indispensable for its characterization.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like indazole derivatives.[5][6] The inherent hydrophobicity of 5-bromo-3-fluoro-1H-indazole, suggested by its insolubility in water, makes reversed-phase HPLC the ideal separation technique.[7][8] This application note details the development and validation of such a method, providing a turnkey solution for its quantitative analysis.

Physicochemical Properties of 5-bromo-3-fluoro-1H-indazole

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
CAS Number 1211537-09-5[7]
Molecular Formula C₇H₄BrFN₂[9]
Molecular Weight 215.02 g/mol [9]
Appearance White to off-white powder[7]
Solubility Insoluble in water. Soluble in organic solvents like methanol, acetonitrile.[7]

The presence of the aromatic indazole core and the chromophoric bromine and fluorine atoms suggest strong UV absorbance, making UV detection a suitable choice for this method.

Experimental Workflow: From Sample to Result

The following diagram illustrates the overall workflow for the HPLC analysis of 5-bromo-3-fluoro-1H-indazole, from initial method development to routine sample analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample_Prep Sample Preparation (Dissolution in Methanol) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Acetonitrile & Water) Mobile_Phase_Prep->HPLC_System Standard_Prep Standard Preparation (Stock and Working Solutions) Standard_Prep->HPLC_System Method_Execution Method Execution (Isocratic Elution) HPLC_System->Method_Execution Data_Acquisition Data Acquisition (Chromatogram) Method_Execution->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation Method Validation (ICH Guidelines) Peak_Integration->Validation Report Final Report Validation->Report

Caption: Workflow for the HPLC analysis of 5-bromo-3-fluoro-1H-indazole.

Detailed HPLC Method Protocol

This protocol is designed to provide a robust and reproducible method for the analysis of 5-bromo-3-fluoro-1H-indazole.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.[5] For potentially better peak shape and alternative selectivity, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can be considered.[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • 5-bromo-3-fluoro-1H-indazole reference standard (>99% purity)

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of 5-bromo-3-fluoro-1H-indazole.

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by UV scan)
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The ratio of acetonitrile to water is chosen to provide sufficient elution strength for the hydrophobic analyte while ensuring good resolution from potential impurities.[8]

  • Column: A C18 column is a versatile and common choice for reversed-phase chromatography of aromatic compounds.[5]

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, it is recommended to perform a UV scan of the analyte in the mobile phase to determine the wavelength of maximum absorbance (λmax).

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-bromo-3-fluoro-1H-indazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 5-bromo-3-fluoro-1H-indazole and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Further dilute with the mobile phase if necessary. Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Method Validation Protocol according to ICH Q2(R1)/Q2(R2) Guidelines

A comprehensive validation of the analytical method is essential to ensure its reliability for its intended purpose.[3][4][11] The following validation parameters should be assessed.

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject a blank solution (mobile phase).

  • Inject a solution of the 5-bromo-3-fluoro-1H-indazole standard.

  • Inject a sample solution.

  • If available, inject solutions of known impurities.

Acceptance Criteria: The peak for 5-bromo-3-fluoro-1H-indazole should be well-resolved from any other peaks, and the blank should not show any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of the 5-bromo-3-fluoro-1H-indazole standard across the desired range (e.g., 1-100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the 5-bromo-3-fluoro-1H-indazole standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument. Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Introduce small variations to the chromatographic conditions, one at a time, and assess the impact on the results. Examples of variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation: Expected Validation Results

The following tables summarize the expected outcomes of a successful method validation.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.1 ≤ 2.0
Theoretical Plates 5500 ≥ 2000

| RSD of Peak Area | 0.8% | ≤ 2.0% |

Table 2: Linearity Results

Concentration Range 1-100 µg/mL
Correlation Coefficient (r²) 0.9995

| Linear Regression Equation | y = mx + c |

Table 3: Accuracy (Recovery) Results

Spiked Level Mean Recovery (%) RSD (%)
80% 99.5 0.9
100% 100.2 0.7

| 120% | 101.1 | 0.8 |

Table 4: Precision Results

Precision Level RSD (%)
Repeatability 0.9

| Intermediate Precision | 1.2 |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 5-bromo-3-fluoro-1H-indazole. The method is straightforward, utilizing common reversed-phase chromatography principles and readily available instrumentation and reagents. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. By following the protocols outlined herein, researchers and quality control analysts can confidently assess the purity and concentration of 5-bromo-3-fluoro-1H-indazole, supporting the development of safe and effective pharmaceuticals.

References

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Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of 5-bromo-3-fluoro-1H-indazole using Electrospray Ionization and Collision-Induced Dissociation

Abstract This application note provides a detailed guide to the analysis of 5-bromo-3-fluoro-1H-indazole using tandem mass spectrometry. Indazole derivatives are a significant class of heterocyclic compounds in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analysis of 5-bromo-3-fluoro-1H-indazole using tandem mass spectrometry. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1] A thorough understanding of their fragmentation behavior is crucial for their unambiguous identification and structural characterization. This document outlines a comprehensive protocol for electrospray ionization (ESI) followed by collision-induced dissociation (CID) and proposes a detailed fragmentation pathway for 5-bromo-3-fluoro-1H-indazole based on established principles of mass spectrometry for halogenated and heterocyclic systems. The methodologies and theoretical framework presented herein are designed to provide researchers, scientists, and drug development professionals with a robust and scientifically grounded approach to the analysis of this and structurally related compounds.

Introduction: The Significance of Substituted Indazoles

Indazole-containing compounds are of profound interest in the pharmaceutical industry due to their wide range of biological activities.[1] The specific compound of interest, 5-bromo-3-fluoro-1H-indazole, is a halogenated heterocyclic molecule whose structural integrity and purity are paramount in research and development settings. Mass spectrometry is an indispensable analytical technique for the structural elucidation of such novel molecules.[2]

Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of intact molecular ions into the gas phase, making it ideal for the analysis of thermally labile molecules.[2][3] When coupled with tandem mass spectrometry (MS/MS), where precursor ions are fragmented through collision-induced dissociation (CID), invaluable structural information can be obtained.[4][5] This application note will detail the expected fragmentation patterns of 5-bromo-3-fluoro-1H-indazole, providing a predictive guide for its identification.

Predicted Fragmentation Pathways of 5-bromo-3-fluoro-1H-indazole

The fragmentation of 5-bromo-3-fluoro-1H-indazole is predicted to be influenced by the stability of the indazole ring and the presence of the bromo and fluoro substituents. Aromatic systems, such as the indazole core, tend to be stable, often resulting in an intense molecular ion peak. However, the application of collision energy will induce specific bond cleavages.

The proposed fragmentation pathway begins with the protonated molecule, [M+H]⁺. Key fragmentation steps are anticipated to include:

  • Loss of HBr: A common fragmentation pathway for bromo-substituted aromatic compounds is the elimination of hydrogen bromide.

  • Loss of HCN: Heterocyclic compounds containing nitrogen, such as indazoles and indoles, are known to fragment via the loss of hydrogen cyanide.[6][7]

  • Sequential loss of halogens: Depending on the collision energy, the sequential loss of the bromo and fluoro substituents may be observed.

The following diagram illustrates the proposed major fragmentation pathways for 5-bromo-3-fluoro-1H-indazole.

fragmentation_pathway M [M+H]⁺ m/z 215/217 F1 [M+H-HBr]⁺ m/z 135 M->F1 -HBr F2 [M+H-HCN]⁺ m/z 188/190 M->F2 -HCN F3 [C6H3FN]⁺ m/z 108 F1->F3 -HCN

Caption: Proposed major fragmentation pathways of protonated 5-bromo-3-fluoro-1H-indazole.

Experimental Protocol

This protocol is designed for a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source, but it can be adapted for other tandem mass spectrometers.

Sample Preparation
  • Prepare a stock solution of 5-bromo-3-fluoro-1H-indazole at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte in positive ion mode.

Mass Spectrometry Parameters

The following table outlines the recommended starting parameters for the ESI-Q-TOF mass spectrometer. Optimization may be required based on the specific instrument used.

ParameterSettingRationale
ESI Source Parameters
Ionization ModePositiveTo generate protonated molecular ions [M+H]⁺.
Capillary Voltage3.5 kVOptimal voltage for stable electrospray.[8]
Nebulizer Gas (N₂)1.5 BarTo assist in the formation of a fine aerosol.
Drying Gas (N₂) Flow8 L/minTo facilitate solvent evaporation from the charged droplets.
Drying Gas Temperature200 °CTo ensure complete desolvation of the ions.
MS Scan Parameters
Scan Range (MS1)m/z 50-500To detect the precursor ion and potential in-source fragments.
MS/MS (CID) Parameters
Precursor Ionm/z 215.0The monoisotopic mass of the protonated molecule.
Collision GasArgonAn inert gas for efficient collision-induced dissociation.[4]
Collision EnergyRamped (10-40 eV)Ramping the energy allows for the observation of both primary and secondary fragment ions, providing a more complete fragmentation map.[9]
Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare 1 mg/mL Stock in Methanol B Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid A->B C Infuse Sample into ESI Source B->C D Acquire Full Scan MS1 Spectrum C->D E Select Precursor Ion (m/z 215) D->E F Perform MS/MS with Ramped CID E->F G Identify Precursor and Fragment Ions F->G H Propose Fragmentation Pathway G->H I Confirm Structure H->I

Caption: Experimental workflow for the MS/MS analysis of 5-bromo-3-fluoro-1H-indazole.

Data Interpretation and Expected Results

Upon analysis, the full scan (MS1) spectrum should exhibit a prominent isotopic doublet for the protonated molecule [M+H]⁺ at m/z 215 and 217, with approximately equal intensity, which is characteristic of a compound containing one bromine atom.[10]

The MS/MS spectrum will provide the fragmentation data. The expected major fragment ions are summarized in the table below.

m/z (Expected)Proposed FormulaNeutral LossFragmentation Pathway
215/217[C₇H₅BrFN₂]⁺-Precursor Ion ([M+H]⁺)
188/190[C₆H₄BrFN]⁺HCNLoss of hydrogen cyanide from the indazole ring.
135[C₇H₄FN₂]⁺HBrLoss of hydrogen bromide.
108[C₆H₃FN]⁺HCNSubsequent loss of HCN from the m/z 135 fragment.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 5-bromo-3-fluoro-1H-indazole. By employing electrospray ionization coupled with collision-induced dissociation, researchers can obtain detailed structural information. The proposed fragmentation pathways, based on established chemical principles for similar compound classes, offer a reliable guide for the interpretation of the resulting mass spectra. The detailed protocol and experimental parameters provide a solid starting point for the robust and reproducible analysis of this and other halogenated indazole derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link].

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  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link].

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Application

Application Note &amp; Protocols: Leveraging 5-bromo-3-fluoro-1H-indazole for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The indazole core has emerged as a "privileged" scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[2][3] Several commercially successful anticancer drugs, such as Axitinib, Pazopanib, and Linifanib, feature this heterocyclic motif, underscoring its importance in modern pharmacology.[2]

This application note provides a detailed guide on the strategic use of 5-bromo-3-fluoro-1H-indazole , a versatile and highly functionalized starting material, for the synthesis of next-generation kinase inhibitors. We will explore the inherent chemical advantages of this building block and provide detailed, field-proven protocols for its derivatization.

The Strategic Advantage: Why 5-bromo-3-fluoro-1H-indazole?

The utility of 5-bromo-3-fluoro-1H-indazole lies in its distinct and orthogonally addressable functional handles. This allows for a systematic and modular approach to building a library of diverse kinase inhibitor candidates.

  • The C-5 Bromo Group: A Gateway to Diversity via Cross-Coupling: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is an exceptionally robust and efficient method for forming carbon-carbon bonds by coupling the bromo-indazole with a wide variety of aryl or heteroaryl boronic acids or esters.[4][5][6] This allows for the introduction of diverse substituents that can be tailored to target the hydrophobic regions of the ATP-binding pocket of a specific kinase, thereby enhancing potency and selectivity.

  • The C-3 Fluoro Group: A Site for Key Hinge-Binding Moieties: The fluorine atom at the C-3 position is an activatable site for nucleophilic aromatic substitution (SNAr). This position is often critical for establishing hydrogen bond interactions with the "hinge region" of the kinase, a crucial anchoring point for many Type I and Type II inhibitors. By displacing the fluorine with various amines, chemists can install key pharmacophores (e.g., anilines, pyridylamines) that mimic the adenine portion of ATP.

  • The Indazole Core: The Ideal Hinge-Binding Scaffold: The indazole ring system itself is an excellent bioisostere of purine. The N-H proton at the N-1 position and the nitrogen at the N-2 position can act as both hydrogen bond donors and acceptors, respectively. This arrangement is perfectly suited to form the canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, providing the foundational binding energy for the inhibitor.

The combination of these three features in a single, readily available molecule provides a powerful platform for structure-activity relationship (SAR) studies and the rapid optimization of lead compounds.[7]

Synthetic Pathways and Core Protocols

The following section details the primary synthetic transformations that leverage the unique reactivity of 5-bromo-3-fluoro-1H-indazole.

Pathway 1: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

This is often the first key step in elaborating the indazole core, introducing a significant portion of the final inhibitor's structure.

Causality Behind the Protocol: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[5]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indazole.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.[8]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is crucial for promoting efficient oxidative addition and reductive elimination.[6] The use of a mixed solvent system like DME/water or dioxane/water helps to solubilize both the organic and inorganic reagents.[6]

Suzuki_Miyaura_Workflow Start 5-bromo-3-fluoro-1H-indazole Product 5-Aryl-3-fluoro-1H-indazole (Core Intermediate A) Start->Product Suzuki-Miyaura Coupling @ 80-100°C Reagents Ar-B(OH)₂ Pd(dppf)Cl₂ K₂CO₃, DME/H₂O Reagents->Product

Caption: Suzuki-Miyaura coupling workflow.

Detailed Protocol: Synthesis of 5-Aryl-3-fluoro-1H-indazole

  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-fluoro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 3:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-3-fluoro-1H-indazole.

Pathway 2: C-3 Amination via Nucleophilic Aromatic Substitution (SNAr)

Following C-5 functionalization, the C-3 fluoro group is typically replaced with a primary or secondary amine to install the critical hinge-binding moiety.

Causality Behind the Protocol: The SNAr reaction at the C-3 position is facilitated by the electron-withdrawing nature of the indazole ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate. The reaction requires heat to overcome the activation energy for the addition of the amine and subsequent elimination of the fluoride ion. A polar aprotic solvent like DMSO or NMP is used to solubilize the reactants and facilitate the charge-separated intermediate.

SNAr_Workflow Start 5-Aryl-3-fluoro-1H-indazole (Core Intermediate A) Product N-Substituted-5-aryl-1H-indazol-3-amine (Final Inhibitor Core) Start->Product SNAr Reaction @ 120-160°C Reagents R¹R²NH (Amine) Base (optional) DMSO or NMP Reagents->Product

Caption: SNAr workflow for C-3 amination.

Detailed Protocol: Synthesis of N-Substituted-5-aryl-1H-indazol-3-amine

  • Reaction Setup: To a pressure-rated reaction vessel, add the 5-aryl-3-fluoro-1H-indazole intermediate (1.0 equiv) and the desired amine (2.0-5.0 equiv).

  • Solvent: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The use of a base (e.g., DIPEA) is optional but can facilitate the reaction with less nucleophilic amines.

  • Reaction: Seal the vessel and heat the mixture to 120-160 °C for 12-48 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into ice water, which should precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then a non-polar solvent like hexanes or diethyl ether to remove residual solvent. If an oil is obtained, extract with an organic solvent like ethyl acetate. The crude product can be further purified by column chromatography or recrystallization.

Pathway 3: N-1 Functionalization

Substituents at the N-1 position can be used to improve properties like solubility or metabolic stability and can be introduced either at the beginning or end of the synthesis.

Causality Behind the Protocol: The N-H proton of the indazole is acidic and can be readily deprotonated by a moderate base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH). The resulting indazolide anion is a potent nucleophile that readily reacts with alkyl halides or other electrophiles in an SN2 reaction.

Detailed Protocol: N-1 Alkylation

  • Deprotonation: Dissolve the indazole substrate (1.0 equiv) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). Add a base such as K₂CO₃ (1.5 equiv) or NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Alkylation: Stir the mixture for 30-60 minutes at room temperature. Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by column chromatography.

Data Presentation: Exemplary Kinase Inhibitors Derived from Indazoles

The indazole scaffold has been successfully employed to target a wide range of kinases. The table below highlights representative examples, showcasing the versatility of this core structure.

Inhibitor NamePrimary Kinase Target(s)Reported Potency (IC₅₀/Kᵢ)Reference
AxitinibVEGFRs, PDGFR, c-KITKᵢ = 4.2 nM (PLK4)[9]
CFI-400945PLK4IC₅₀ = 2.8 nM[9][10]
Indazole-Pyridine AnalogAktKᵢ = 0.16 nM[11]
Compound 1 FGFR1IC₅₀ = 100 nM[12]
Compound X4 ALK / ROS1IC₅₀ = 0.512 µM (ALK), 0.766 µM (ROS1)[13]

Conclusion

5-bromo-3-fluoro-1H-indazole is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategically placed bromo and fluoro substituents provide orthogonal handles for the sequential introduction of molecular diversity through robust and well-understood chemical transformations like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols outlined in this note provide a reliable foundation for researchers to design and synthesize novel indazole-based compounds in the pursuit of new therapeutic agents.

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  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (URL: [Link])

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (URL: [Link])

  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem. (URL: [Link])

  • Drug Discovery - Inhibitor | chemical-kinomics. (URL: [Link])

Sources

Method

Cell-Based Characterization of 5-Bromo-3-Fluoro-1H-Indazole Derivatives

Application Note & Protocol Guide Executive Summary The 5-bromo-3-fluoro-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry.[1] Its unique substitution pattern—specifically the C5-bromine (am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 5-bromo-3-fluoro-1H-indazole scaffold represents a "privileged structure" in medicinal chemistry.[1] Its unique substitution pattern—specifically the C5-bromine (amenable to Suzuki/Buchwald couplings) and the C3-fluorine (modulating metabolic stability and H-bond acidity)—makes it a critical intermediate for two distinct therapeutic classes: Kinase Inhibitors (Oncology) and Soluble Guanylate Cyclase (sGC) Stimulators (Cardiovascular).[1]

This guide provides a modular workflow for evaluating derivatives synthesized from this core. It moves beyond generic screening to focus on mechanism-based validation: proving target engagement (FGFR/VEGFR inhibition) and functional activation (sGC-cGMP signaling).[1]

Compound Management & Handling

Rationale: Indazoles are generally lipophilic.[1][2] Proper solubilization is the first step to reproducible data.

  • Stock Preparation: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM or 20 mM.

    • Note: The 3-fluoro substituent increases lipophilicity compared to the parent indazole.[1] Ensure vortexing is vigorous.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solutions: Serial dilutions should be performed in DMSO first, keeping the DMSO concentration constant (e.g., 1000x stocks), then diluted 1:1000 into cell culture media to achieve a final DMSO concentration of 0.1% .

    • Critical: Do not exceed 0.5% DMSO in cell-based assays, as this masks sGC activity and induces non-specific toxicity.[1]

Workflow Logic: The "Fork in the Road"

The biological characterization depends on the chemical modifications made to the 5-bromo position.[1]

  • Pathway A (Oncology): If the derivative includes bulky aromatic groups (e.g., via Suzuki coupling) targeting the ATP pocket of kinases (FGFR, VEGFR, PLK4).

  • Pathway B (Cardiovascular): If the derivative mimics YC-1 or Riociguat structures, targeting the heme-domain of sGC.[1]

Figure 1: Decision matrix for characterizing indazole derivatives based on therapeutic intent.

Protocol A: Oncology (Kinase Inhibition)

Context: Indazole derivatives often inhibit receptor tyrosine kinases (RTKs) like FGFR1-3 or VEGFR2.[1] The 3-fluoro group often enhances binding affinity by interacting with the hinge region.[1]

A1. Primary Viability Assay (CellTiter-Glo)

Objective: Determine the IC50 for anti-proliferative activity.[1]

  • Cell Seeding: Seed HCT116 (FGFR-driven) or HUVEC (VEGFR-driven) cells at 3,000 cells/well in 96-well white-walled plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add compounds (9-point dose response, 10 µM to 1 nM). Include Pazopanib or Axitinib as a positive control.[1]

  • Duration: Incubate for 72 hours at 37°C/5% CO2.

  • Readout: Add CellTiter-Glo reagent (Promega), shake for 2 mins, incubate 10 mins, and read Luminescence.

  • Analysis: Normalize to DMSO control (100%) and Bortezomib/Staurosporine (0%). Fit to a 4-parameter logistic curve.

A2. Mechanistic Validation: Western Blotting

Objective: Prove the compound inhibits the specific kinase pathway (e.g., FGFR


 MAPK).
  • Cells: HCT116 cells (starved in 0.1% FBS overnight).

  • Stimulation: Pre-treat with the Indazole derivative (at IC90 concentration) for 1 hour. Then, stimulate with FGF2 (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Targets:

    • Primary: p-FGFR (Tyr653/654).[1]

    • Downstream: p-ERK1/2 (Thr202/Tyr204).[1]

    • Loading Control: Total ERK or GAPDH.[1]

  • Success Criteria: Dose-dependent reduction of p-ERK signal without affecting Total ERK levels confirms kinase inhibition rather than general toxicity.[1]

Protocol B: Cardiovascular (sGC Stimulation)

Context: Indazoles are structural analogs of YC-1, a pioneer sGC stimulator.[1][3] These compounds bind to the


-subunit of sGC, stabilizing the nitrosyl-heme complex.[1]
B1. cGMP Functional Assay (HTRF/ELISA)

Objective: Distinguish between sGC "Stimulators" (heme-dependent) and "Activators" (heme-independent).[1]

Materials:

  • Cells: CHO-K1 cells overexpressing human sGC (

    
    ) or primary Rat Aortic Smooth Muscle Cells (RASMC).[1]
    
  • Reagents: IBMX (PDE inhibitor), SNP (Sodium Nitroprusside - NO donor), ODQ (Heme oxidant).[1]

Step-by-Step Protocol:

  • Preparation: Wash cells with PBS and incubate in stimulation buffer (HBSS + 0.5 mM IBMX) for 30 mins. IBMX is critical to prevent cGMP degradation.

  • Treatment Groups (The "Synergy Test"):

    • Group 1 (Basal): Indazole Derivative only (0.1 - 10 µM).[1]

    • Group 2 (Synergy): Indazole Derivative + SNP (low dose, 10 µM).[1]

    • Group 3 (Heme-dependence): Indazole Derivative + ODQ (10 µM).[1]

  • Incubation: Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Use a cGMP HTRF (Homogeneous Time Resolved Fluorescence) kit (e.g., Cisbio).[1]

    • Add Lysis buffer containing d2-cGMP and Cryptate-antibody.[1]

    • Incubate 1 hour at RT.

    • Read on an HTRF-compatible plate reader (e.g., EnVision).[1]

Data Interpretation Table:

Compound ClassBasal cGMP+ NO Donor (SNP)+ Heme Oxidant (ODQ)
Inert/Control LowModerate IncreaseLow
sGC Stimulator (Indazole) Moderate Increase Synergistic (High) Inhibited
sGC Activator HighAdditiveUnaffected/Enhanced

Note: 5-bromo-3-fluoro-1H-indazole derivatives typically fall into the "Stimulator" class.[1] If ODQ does NOT inhibit activity, the compound may be acting as an Activator (binding the heme-free pocket).[1]

Pathway Visualization

The following diagram illustrates the specific signaling nodes targeted by these derivatives in both Oncology and Cardiovascular contexts.

Figure 2: Mechanistic action of Indazole derivatives in Kinase (left) and sGC (right) pathways.[1]

References

  • Indazole Scaffold in Drug Discovery

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (2021).[1][4][5]

    • URL:[Link]

  • Kinase Inhibition (FGFR)

    • Title: Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][5][6]

    • Source: Letters in Drug Design & Discovery (2021).[1][5]

    • URL:[Link][1]

  • sGC Stimulation Mechanism

    • Title: Soluble Guanylate Cyclase Stimulators and Activators.[1][2][4][7]

    • Source: Handbook of Experimental Pharmacology (2009).[1]

    • URL:[Link][1]

  • Assay Methodology

    • Title: Activation mechanism of human soluble guanylate cyclase by stimulators and activators.[1][4][7]

    • Source: Nature Communications (2021).[1]

    • URL:[Link]

Sources

Application

Title: A Robust and Scalable Synthesis of 5-bromo-3-fluoro-1H-indazole: From Grams to Kilograms

An Application Note for Drug Development Professionals Introduction Indazole derivatives are privileged scaffolds in modern medicinal chemistry, serving as the core of numerous therapeutic agents targeting a wide range o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

Indazole derivatives are privileged scaffolds in modern medicinal chemistry, serving as the core of numerous therapeutic agents targeting a wide range of diseases.[1] Their structural resemblance to indoles allows them to function as effective bioisosteres, while their unique electronic properties offer distinct advantages in drug design.[2] Specifically, the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3] The title compound, 5-bromo-3-fluoro-1H-indazole, is a highly valuable building block for synthesizing complex molecules in drug discovery programs. The bromine handle allows for further functionalization via cross-coupling reactions, while the fluoro-indazole core provides the desired physicochemical properties.

This application note provides a detailed, field-tested protocol for the scale-up synthesis of 5-bromo-3-fluoro-1H-indazole. Moving from bench-scale to pilot-plant production presents significant challenges, including reaction exotherms, reagent handling, and product isolation. The methodology described herein is designed for safety, efficiency, and reproducibility, addressing the common hurdles encountered during scale-up. We will delve into the causality behind the chosen synthetic strategy, provide a step-by-step protocol, and outline critical safety and handling procedures.

Synthetic Strategy and Rationale

Several routes can be envisioned for the synthesis of 5-bromo-3-fluoro-1H-indazole. One common approach involves the late-stage fluorination of a pre-formed 5-bromo-1H-indazole core.[3][4] While effective at the discovery scale, electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI) can be costly and present challenges in controlling regioselectivity and handling on a large scale.

A more convergent and economically viable strategy for scale-up is to construct the indazole ring from a precursor that already contains the required fluorine and bromine substituents. Our selected method is the cyclization of a substituted o-fluorobenzonitrile with hydrazine hydrate. This approach is often high-yielding and avoids the use of expensive transition metals or specialized fluorinating agents.[1][5]

The chosen starting material is 4-bromo-2,6-difluorobenzonitrile . The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction where hydrazine displaces the more activated fluorine atom at the C2 position (ortho to the electron-withdrawing nitrile group), followed by an intramolecular cyclization to form the desired indazole ring. This route offers excellent control over the final substitution pattern and is amenable to large-scale production.

Diagram: Proposed Synthetic Pathway

G cluster_reagents Reagents & Conditions SM 4-Bromo-2,6-difluorobenzonitrile INT Hydrazinyl Intermediate (transient) SM->INT Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux PROD 5-Bromo-3-fluoro-1H-indazole INT->PROD Intramolecular Cyclization Hydrazine Hydrate (N₂H₄·H₂O)\nEthanol, Reflux Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux

Caption: Reaction scheme for the synthesis of 5-bromo-3-fluoro-1H-indazole.

Safety First: Hazard Analysis and Mitigation

Scaling up chemical reactions requires a paramount focus on safety. The primary hazard in this synthesis is the use of hydrazine hydrate .

  • Hydrazine Hydrate (N₂H₄·H₂O) :

    • Toxicity : Hydrazine is toxic if swallowed, inhaled, or in contact with skin.[6][7] It is classified as a probable human carcinogen (EPA Group B2) and may cause cancer.[8][9] Acute exposure can lead to severe irritation of the eyes, nose, and throat, and may damage the liver, kidneys, and central nervous system.[8] The liquid is corrosive and can cause severe skin burns and eye damage.[6][9]

    • Flammability/Reactivity : While aqueous solutions are less volatile than anhydrous hydrazine, vapors can form flammable mixtures with air (LEL of 4.7%).[10] It can decompose explosively when heated.[6] It is incompatible with oxidizing agents, metals, and organic materials.[7]

    • Mitigation Measures :

      • Engineering Controls : All manipulations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale reactions. The reaction vessel should be equipped with a reflux condenser and an inert atmosphere (Nitrogen or Argon).

      • Personal Protective Equipment (PPE) : A full set of PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9]

      • Spill & Waste Management : Have a spill kit ready containing an appropriate neutralizer (e.g., dilute calcium hypochlorite solution) and absorbent material. All hydrazine-contaminated waste must be collected in designated, sealed containers for hazardous waste disposal.[6]

      • Quenching : Any residual hydrazine in the reaction vessel must be carefully quenched with an oxidizing agent like sodium hypochlorite (bleach) before cleaning.

Detailed Scale-Up Protocol

This protocol is designed for a ~100 g scale synthesis of the final product.

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with inert gas inlet/outlet (bubbler)

  • Addition funnel (optional, for solvent addition)

  • Large Buchner funnel and filtration flask

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mol)Equivalents
4-Bromo-2,6-difluorobenzonitrile217.99150.0 g0.6881.0
Hydrazine Hydrate (~64% N₂H₄)50.06103.3 g (99.5 mL)2.0643.0
Ethanol (200 proof)46.072.25 L--
Deionized Water18.02~3 L--
Saturated Brine Solution-500 mL--
Ethyl Acetate88.11~2 L--
Anhydrous Sodium Sulfate142.04~50 g--

Experimental Procedure:

  • Reaction Setup :

    • Assemble the 5 L reaction flask with the mechanical stirrer, reflux condenser (with N₂ inlet), and a thermocouple. Ensure all glassware is dry and joints are properly sealed.

    • Charge the flask with 4-bromo-2,6-difluorobenzonitrile (150.0 g, 0.688 mol) and ethanol (2.25 L).

  • Reagent Addition :

    • Begin stirring the mixture to form a suspension.

    • Carefully and slowly, add hydrazine hydrate (99.5 mL, 2.064 mol) to the suspension at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Execution :

    • Heat the reaction mixture to reflux (approx. 78-80°C) using the heating mantle.

    • Maintain a gentle reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. (Typical mobile phase for TLC: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation :

    • Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol. A thick slurry will form.

    • Add deionized water (1.5 L) to the residue and stir vigorously for 30 minutes. The product will precipitate as a solid.

    • Isolate the crude product by vacuum filtration using the Buchner funnel.

    • Wash the filter cake sequentially with deionized water (2 x 500 mL) and a small amount of cold ethyl acetate to remove residual impurities.

  • Purification :

    • The crude solid is often of sufficient purity for many applications. However, for higher purity, a recrystallization can be performed.

    • Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethyl acetate or an ethanol/water mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight.

  • Characterization :

    • Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.

    • Expected Yield: 125-140 g (84-94%).

Experimental Workflow Diagram

G A Setup 5L Reactor under N₂ B Charge Starting Material & Ethanol A->B C Add Hydrazine Hydrate (Slowly, RT) B->C D Heat to Reflux (~80°C, 4-6h) C->D E Monitor (TLC / LC-MS) D->E F Cool to RT & Concentrate D->F Complete E->D Incomplete? G Precipitate with H₂O & Stir F->G H Filter & Wash (H₂O, Cold EtOAc) G->H I Dry Crude Product H->I J Optional: Recrystallization (EtOAc or EtOH/H₂O) I->J K Final Product (5-Bromo-3-fluoro-1H-indazole) I->K Sufficient Purity J->K

Caption: Step-by-step workflow for the scale-up synthesis and purification.

Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; Inactive hydrazine.Extend reflux time and re-verify temperature. Ensure the quality and concentration of the hydrazine hydrate used.
Low Yield Product loss during work-up; Incomplete precipitation.Ensure pH is near neutral before filtration. Use minimal solvent for washing. Cool precipitation slurry in an ice bath.
Product is Oily/Gummy Presence of impurities or residual solvent.Ensure thorough washing of the crude solid. Perform the recommended recrystallization step for purification.
Formation of Isomers Unlikely in this specific reaction.The mechanism strongly favors the desired regiochemistry. Confirm structure with 2D NMR if isomerization is suspected.

Conclusion

This application note details a safe, efficient, and highly scalable synthesis of 5-bromo-3-fluoro-1H-indazole. By utilizing a convergent strategy starting from 4-bromo-2,6-difluorobenzonitrile, this protocol avoids costly reagents and provides excellent control over the final product structure. The process has been optimized for scale, with particular attention paid to the safe handling of hazardous materials like hydrazine hydrate. By following this detailed procedure, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this critical building block, accelerating the progress of their discovery and development pipelines.

References

  • nbutyl lithium safety - YouTube. (2024). YouTube.
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. University of Washington.
  • Protecting n-Butyllithium from Air and Moisture - Fisher Scientific. Fisher Scientific.
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2026). ChemicalBook.
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (2021). Nexchem Ltd.
  • Synthesis of Fluorinated Imidazole[4,5f][8][11]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage . (2022). PubMed. Available at:

  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. Apollo Scientific.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. (2020). Organic Chemistry Portal.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012). Arkema.
  • Hydrazine | EPA. United States Environmental Protection Agency.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide | The Journal of Organic Chemistry. (2021). ACS Publications.
  • 2H-Indazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Hydrazine Hydrate 80% CAS NO 7803-57-8 - CDH Fine Chemical. Central Drug House (P) Ltd.
  • Synthesis of indazole-based fluorophores - PubMed. (2026). PubMed.
  • Safety and Handling of Hydrazine - DTIC. Defense Technical Information Center.
  • Synthesis routes of 5-bromo-1H-indazole - Benchchem. Benchchem.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC. (2021). National Center for Biotechnology Information.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. Google Patents.
  • 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - ChemicalBook. ChemicalBook.
  • Indazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
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  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. Guidechem.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook. ChemicalBook.
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Sources

Method

Application Notes and Protocols for the Derivatization of 5-bromo-3-fluoro-1H-indazole in Library Synthesis

Introduction: The Strategic Importance of the 5-bromo-3-fluoro-1H-indazole Scaffold The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and appearing in numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-bromo-3-fluoro-1H-indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and appearing in numerous pharmacologically active compounds.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, the 5-bromo-3-fluoro-1H-indazole motif presents a highly valuable starting material for the generation of diverse chemical libraries aimed at drug discovery. Its strategic functionalization allows for three-dimensional exploration of chemical space from a single, well-defined core. The bromine atom at the C5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the nitrogen atoms of the pyrazole ring are amenable to selective functionalization.

This guide provides a comprehensive overview of the derivatization strategies for 5-bromo-3-fluoro-1H-indazole, with a focus on robust and scalable protocols suitable for library synthesis. We will delve into the mechanistic underpinnings of regioselective N-functionalization and detail field-proven methods for C5-derivatization, empowering researchers to efficiently generate novel compound collections.

Part 1: Regioselective N-Functionalization: Mastering the N1 vs. N2 Challenge

A significant challenge in the chemistry of indazoles is the control of regioselectivity during N-functionalization. The deprotonated indazole anion is a mesomeric system, leading to mixtures of N1 and N2 substituted products under standard alkylating conditions.[1][5] The ratio of these isomers is highly dependent on the substrate's electronic properties, the nature of the electrophile, the base, and the solvent system employed.

Causality of Regioselectivity in Indazole Alkylation

The regioselectivity of indazole alkylation is a classic example of the interplay between kinetic and thermodynamic control. The N1 position is generally considered the thermodynamic sink, leading to the more stable product. In contrast, the N2 position is often the site of initial, kinetically favored attack.[5] By carefully selecting the reaction conditions, it is possible to favor one isomer over the other. For instance, the use of a strong, non-coordinating base like sodium hydride in a non-polar solvent such as THF often favors N1 alkylation. Conversely, polar aprotic solvents and weaker bases can lead to mixtures or even a preference for the N2 isomer.

A highly selective and scalable two-step methodology for achieving N1-alkylation involves an initial condensation with an aldehyde to form an enamine, followed by hydrogenation. This thermodynamically controlled process has been shown to exclusively yield the N1-alkylated product.[6]

N_Functionalization_Workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation Start_Alk 5-bromo-3-fluoro-1H-indazole Step1_Alk Deprotonation with Base (e.g., NaH in THF) Start_Alk->Step1_Alk Step2_Alk Addition of Alkyl Halide (R-X) Step1_Alk->Step2_Alk Product_Alk N1/N2-alkyl-5-bromo-3-fluoro-1H-indazole Mixture Step2_Alk->Product_Alk Start_Aryl 5-bromo-3-fluoro-1H-indazole Step1_Aryl Chan-Lam or Buchwald-Hartwig Coupling Conditions Start_Aryl->Step1_Aryl Step2_Aryl Addition of Arylboronic Acid or Aryl Halide Step1_Aryl->Step2_Aryl Product_Aryl N1/N2-aryl-5-bromo-3-fluoro-1H-indazole Mixture Step2_Aryl->Product_Aryl

Protocol 1.1: Selective N1-Alkylation via Reductive Amination

This protocol is adapted from a highly selective method and is recommended for library synthesis where unambiguous N1-substitution is critical.[6]

Materials:

  • 5-bromo-3-fluoro-1H-indazole

  • Aldehyde (e.g., isobutyraldehyde, 3.0 eq.)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 eq.)

  • Toluene

  • Triethylamine (Et₃N, 0.25 eq.)

  • 5% Platinum on carbon (Pt/C, 0.015 eq.)

  • Hydrogen gas (H₂)

  • Standard glassware with Dean-Stark trap

Procedure:

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 5-bromo-3-fluoro-1H-indazole (1.0 eq.), p-toluenesulfonic acid monohydrate (0.1 eq.), and toluene.

  • Add the aldehyde (3.0 eq.) and heat the mixture to reflux, ensuring efficient water removal.

  • Monitor the reaction by TLC or LC-MS until complete conversion of the starting material.

  • Once the reaction is complete, add triethylamine (0.25 eq.) to the hot reaction mixture to quench the catalyst and prevent reversion.

  • Cool the mixture to room temperature. The crude enamine solution can be used directly in the next step.

Step 2: Hydrogenation

  • Transfer the crude enamine solution to a hydrogenation vessel.

  • Carefully add 5% Pt/C (0.015 eq.) under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir vigorously at room temperature until the reaction is complete (monitor by LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude N1-alkylated indazole, which can be purified by column chromatography or crystallization.

Parameter Condition Rationale
Catalyst p-Toluenesulfonic acidAcid catalyst for enamine formation.
Solvent Toluene with Dean-StarkAzeotropic removal of water drives the equilibrium towards enamine formation.
Quench TriethylamineNeutralizes the acid catalyst to prevent hydrolysis of the enamine.
Hydrogenation Catalyst 5% Pt/CEfficient for the reduction of the enamine to the corresponding alkylamine.
Protocol 1.2: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling offers a mild, copper-catalyzed method for the N-arylation of azoles using arylboronic acids.[7][8]

Materials:

  • 5-bromo-3-fluoro-1H-indazole

  • Arylboronic acid (1.5-2.0 eq.)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 eq.)

  • Pyridine or Triethylamine (2.0 eq.)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask, add 5-bromo-3-fluoro-1H-indazole (1.0 eq.), arylboronic acid (1.5 eq.), copper(II) acetate (1.2 eq.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM and pyridine (2.0 eq.).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, filter the reaction mixture through celite and wash with DCM.

  • Wash the combined filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the N1 and N2 isomers.

Part 2: C5-Position Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position is an excellent handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the indazole scaffold.

C5_Derivatization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start N-protected-5-bromo-3-fluoro-1H-indazole Suzuki_Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Start->Suzuki_Reagents [Pd] Buchwald_Reagents Amine (R₂NH) Pd Catalyst & Ligand Base (e.g., NaOtBu) Start->Buchwald_Reagents [Pd] Sonogashira_Reagents Terminal Alkyne Pd Catalyst & Cu(I) cocatalyst Base (e.g., Et₃N) Start->Sonogashira_Reagents [Pd]/[Cu] Suzuki_Product C5-Aryl/Heteroaryl Derivative Suzuki_Reagents->Suzuki_Product Buchwald_Product C5-Amino Derivative Buchwald_Reagents->Buchwald_Product Sonogashira_Product C5-Alkynyl Derivative Sonogashira_Reagents->Sonogashira_Product

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the C5 position of the indazole and various aryl or heteroaryl boronic acids.[9][10]

Catalytic Cycle Explanation: The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[11][12][13]

Materials:

  • N-protected 5-bromo-3-fluoro-1H-indazole (e.g., N1-THP or N1-SEM protected)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine the N-protected 5-bromo-3-fluoro-1H-indazole (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Degas the chosen solvent mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

  • If necessary, deprotect the N-protecting group under appropriate conditions.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond at the C5 position, providing access to a wide range of anilino-indazoles.[14][15]

Catalytic Cycle Explanation: The Buchwald-Hartwig amination cycle consists of:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.[14][15]

Materials:

  • N-protected 5-bromo-3-fluoro-1H-indazole

  • Amine (primary or secondary, 1.2-1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a flame-dried and argon-purged flask, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst formation.

  • Add the N-protected 5-bromo-3-fluoro-1H-indazole (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 2.3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a highly efficient method for introducing alkyne functionalities at the C5 position, which can be further elaborated.[16][17][18]

Catalytic Cycle Explanation: The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it starts with oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II) complex.[16][19]

Materials:

  • N-protected 5-bromo-3-fluoro-1H-indazole

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Co-solvent (e.g., THF or DMF)

Procedure:

  • To a reaction flask, add the N-protected 5-bromo-3-fluoro-1H-indazole (1.0 eq.), the palladium catalyst, and CuI.

  • Purge the flask with an inert gas.

  • Add the solvent (e.g., THF) and the amine base.

  • Add the terminal alkyne (1.2 eq.) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Part 3: Self-Validating Systems and Characterization

For library synthesis, it is crucial to have reliable methods for reaction monitoring and product characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the progress of the reactions described above.

  • Structural Elucidation: The regiochemistry of N-functionalization can be unambiguously determined by 2D NMR techniques, such as HMBC and NOESY. For N1-substituted indazoles, an HMBC correlation is typically observed between the N1-substituent's alpha-protons and the C7a carbon of the indazole ring. Conversely, for N2-isomers, a correlation is seen with the C3 carbon.[4]

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a UV detector and an evaporative light scattering detector (ELSD) is recommended for final purity assessment of library compounds.

Conclusion

The 5-bromo-3-fluoro-1H-indazole scaffold is a versatile starting point for the synthesis of diverse chemical libraries. By understanding the principles of regioselective N-functionalization and employing robust palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the chemical space around this privileged core. The protocols outlined in this guide provide a solid foundation for the successful derivatization of this important building block in drug discovery programs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 29, 2026. [Link]

  • Ali, S., et al. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. 2021;26(22):7001. [Link]

  • O’Sullivan, S., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron. 2021;93:132275.
  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Accessed January 29, 2026. [Link]

  • Salim, M. M., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2022;12(45):29283-29311.
  • Porta, R., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Published online 2019. [Link]

  • N-arylation of azoles. In: Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Schareina, T., et al. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. 2012;8:1317-1332.
  • Sonogashira Coupling. In: Chemistry LibreTexts. ; 2024. Accessed January 29, 2026. [Link]

  • Scott, T. L., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014;16(1):268-271.
  • Chinchilla, R., et al. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922.
  • Sonogashira coupling. In: YouTube. ; 2019. Accessed January 29, 2026. [Link]

  • Sonogashira Coupling. In: Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Suzuki-Miyaura Coupling. In: Chemistry LibreTexts. ; 2024. Accessed January 29, 2026. [Link]

  • Kumar, S., et al. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Dong, L., et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Accessed January 29, 2026. [Link]

  • Alam, M. M., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 2024;20:986-1000.
  • Hunt, J. T., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc. 2021;2021(5):1-20.
  • 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Manas Petro Chem. Accessed January 29, 2026. [Link]

  • Ariafard, A., et al. A DFT Study of the Full Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling on a Model System. Organometallics. 2007;26(2):363-372.
  • 13 C NMR of indazoles. In: ResearchGate. ; 2016. Accessed January 29, 2026. [Link]

  • Suzuki Coupling. In: Organic Chemistry Portal. Accessed January 29, 2026. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021.
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. 2011. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. In: ResearchGate. ; 2021. Accessed January 29, 2026. [Link]

  • Suzuki Coupling: Mechanism & Examples. In: NROChemistry. Accessed January 29, 2026. [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. In: ResearchGate. Accessed January 29, 2026. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. Accessed January 29, 2026. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. 2024. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of 5-Bromo-3-Fluoro-1H-Indazole

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Halogenated Indazole Scaffolds[1] Executive Summary & Strategy Selector The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Halogenated Indazole Scaffolds[1]

Executive Summary & Strategy Selector

The synthesis of 5-bromo-3-fluoro-1H-indazole is a critical checkpoint in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets).[1] Low yields in this step are typically caused by two factors: regiochemical ambiguity (N-fluorination vs. C3-fluorination) and instability of intermediates (diazonium salts).[1]

Before proceeding, identify your starting material to select the correct troubleshooting module:

Starting MaterialPrimary MethodCommon YieldKey ChallengeGo To
3-Amino-5-bromo-1H-indazole Modified Balz-Schiemann (Diazotization)60–85%Thermal instability, dediazoniation (reduction).[1]Module A
5-Bromo-1H-indazole Electrophilic Fluorination (Selectfluor®)30–50%N-fluorination (kinetic product) vs. C3-fluorination (thermodynamic).[1]Module B
Strategic Decision Matrix

SynthesisStrategy Start Select Precursor Amine 3-Amino-5-bromoindazole Start->Amine Indazole 5-Bromoindazole Start->Indazole MethodA Method A: Modified Balz-Schiemann (Recommended for Scale >10g) Amine->MethodA MethodB Method B: Selectfluor® Oxidation (Recommended for Scale <1g) Indazole->MethodB ProcessA 1. BF3·OEt2 / t-BuONO 2. Thermal Decomposition MethodA->ProcessA ProcessB 1. Selectfluor / MeCN 2. Acidic Workup MethodB->ProcessB

Figure 1: Decision tree for selecting the optimal synthetic route based on available precursors.

Module A: The Modified Balz-Schiemann Route (Gold Standard)

Context: The classical aqueous Balz-Schiemann (


) often fails for lipophilic substrates like bromoindazoles due to poor solubility and "tar" formation.[1] The modern non-aqueous  approach using tert-butyl nitrite (

-BuONO) and boron trifluoride etherate (

) is superior.[1]
Standardized Protocol (Non-Aqueous)
  • Dissolution: Suspend 3-amino-5-bromoindazole (1.0 eq) in anhydrous THF or DCM at -5°C.

  • Acid Activation: Add

    
     (1.5 eq) dropwise.[1] Note: A thick precipitate (the amine-BF3 complex) may form.[1]
    
  • Diazotization: Add

    
    -BuONO (1.2 eq) dropwise.[1] Stir at 0°C for 30–60 min.
    
  • Decomposition: Allow the mixture to warm to RT or reflux gently (DCM) until

    
     evolution ceases.
    
  • Workup: Quench with

    
    , extract with EtOAc.
    
Troubleshooting Guide (Q&A)

Q1: My reaction turns into a black tar upon heating, and the yield is <20%. What is happening?

  • Diagnosis: Uncontrolled thermal decomposition (Runaway Reaction).[1]

  • The Fix: You are likely heating the diazonium salt too fast.[1]

    • Action: Switch to Photochemical Decomposition . Instead of heating, expose the reaction mixture (in a quartz or borosilicate vessel) to a UV lamp (365 nm) or even bright visible light at room temperature.[1] This promotes radical dediazoniation under milder conditions, preserving the bromine on the ring [1].

    • Alternative: Use a "one-pot" method where the diazonium species is generated and decomposed simultaneously at a steady 50°C, rather than accumulating the salt at 0°C and then shocking it with heat.

Q2: I am isolating the product, but it's the reduced compound (5-bromoindazole), not the fluoro-derivative.

  • Diagnosis: Hydrodediazoniation (Reduction).[1]

  • The Mechanism: The aryl cation intermediate is abstracting a hydride from the solvent (THF is a hydrogen atom donor) instead of capturing a fluoride from

    
    .[1]
    
  • The Fix:

    • Change Solvent: Switch from THF to 1,2-Dichlorobenzene or DCM . These solvents are poor H-donors.[1]

    • Increase Fluoride Concentration: Ensure you are using a slight excess of

      
       (up to 1.5–2.0 eq) to ensure the local concentration of fluoride anions is high enough to trap the cation [2].
      

Q3: The reaction stalls; nitrogen evolution is sluggish.

  • Diagnosis: Incomplete diazotization.[1]

  • The Fix: Ensure your

    
    -BuONO is fresh.[1] Alkyl nitrites degrade to alcohols over time.[1] If the reagent is yellow/brown, distill it or buy a fresh bottle.[1]
    

Module B: Direct Electrophilic Fluorination (Selectfluor®)[1]

Context: Direct fluorination of 5-bromoindazole is convenient but suffers from regioselectivity issues.[1] Selectfluor® is bulky and electrophilic; it often attacks the N1 or N2 position (kinetic control) rather than the C3 carbon (thermodynamic control).[1]

Standardized Protocol
  • Solvent System: Dissolve 5-bromoindazole (1.0 eq) in Acetonitrile (MeCN) . Do not use MeOH or THF.

  • Reagent: Add Selectfluor® (1.2 eq).[1]

  • Conditions: Reflux (80°C) for 4–12 hours under

    
    .
    
  • Workup: Remove solvent, redissolve in DCM, wash with water.[1]

Troubleshooting Guide (Q&A)

Q1: NMR shows a mixture of products. I suspect N-fluorination.

  • Diagnosis: Kinetic trapping at Nitrogen.[1] The N-F bond is formed faster than the C-F bond.

  • The Fix:

    • Thermodynamic Rearrangement: Extend the reflux time. The N-fluoro species is often an intermediate that can rearrange to the C3-fluoro product upon prolonged heating.[1]

    • Acid Catalysis: Add 10-20 mol% of Acetic Acid (AcOH) or TFA .[1] Protonating the nitrogen atoms makes them less nucleophilic, directing the electrophilic fluorine to the C3 position [3].

Q2: The reaction is extremely slow (low conversion after 24h).

  • Diagnosis: The 5-bromo substituent deactivates the ring, making it a poor nucleophile for Selectfluor.

  • The Fix:

    • Radical Activation: Add a silver catalyst (

      
      , 10 mol%).[1] Silver promotes a radical oxidative mechanism that can bypass the slow electrophilic aromatic substitution pathway [4].[1]
      
    • Microwave: Run the reaction in a microwave reactor at 100°C for 30 minutes. This overcomes the activation energy barrier significantly better than thermal reflux.[1]

Comparison of Yields & Impurities

ParameterMethod A (Diazo)Method B (Selectfluor)
Typical Yield 75% (Optimized)45%
Major Impurity 5-Bromoindazole (Reduction)N-Fluoro-5-bromoindazole
Scalability High (with safety controls)Low (Selectfluor is expensive)
Purification Silica Gel (Easy separation)Difficult (Isomers have similar Rf)

Mechanistic Visualization (Method A)

Understanding the "In Situ" mechanism helps prevent errors.[1] The key is the formation of the Diazonium Tetrafluoroborate pair.[2][3]

BalzSchiemann Step1 Amine Precursor (Nucleophile) Step2 Diazonium Salt (Ar-N2+ BF4-) Step1->Step2 + t-BuONO / BF3 (Diazotization) Step3 Aryl Cation (Highly Unstable) Step2->Step3 - N2 (gas) (Thermal/hv) Step4 Product (3-Fluoro) Step3->Step4 + F- (from BF4-) Side1 Side Product: Protodediazoniation (H-abstraction) Step3->Side1 + Solvent (H)

Figure 2: Mechanistic pathway of the modified Balz-Schiemann reaction.[1] Note the critical bifurcation at the Aryl Cation stage where solvent choice determines yield.

References

  • Schiemann, G., & Balz, G. (1927).[1][2] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft.[1] (Foundational Reference).[1]

  • Doyle, M. P., et al. (1977).[1] Alkyl Nitrite-Metal Halide Deamination Reactions.[1] 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides.[1] A Direct and Efficient Synthesis of Aryl Halides. The Journal of Organic Chemistry.[1][4] (Modern Non-Aqueous Protocol).[1]

  • Nyffeler, P. T., et al. (2002).[1] Selectfluor: Mechanistic Insight and Applications.[1] Angewandte Chemie International Edition.[1] (Selectfluor Mechanism).[1]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation.[1][5] Nature.[1] (Silver Catalysis & Radical Pathways).[1]

  • Scientific Update. (2019). The Balz-Schiemann Reaction - Safety & Optimization.[1] (Safety Protocols).

Disclaimer: This guide is for research purposes only. The synthesis of fluorinated heterocycles involves hazardous reagents (HF equivalents, diazonium salts).[1] Always perform a risk assessment before scaling up.[1]

Sources

Optimization

Technical Support Center: Synthesis of 5-bromo-3-fluoro-1H-indazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-bromo-3-fluoro-1H-indazole. This document is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-bromo-3-fluoro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to streamline your synthetic efforts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.

Question 1: My fluorination yield via the Balz-Schiemann reaction is consistently low, and I observe significant amounts of a phenolic byproduct. What is happening?

Answer: This is a classic issue in reactions involving diazonium salts, particularly the Balz-Schiemann fluorination of a 3-aminoindazole precursor. The two primary culprits are the instability of the diazonium intermediate and the presence of nucleophilic water.

Causality and Mechanism:

The core of the Balz-Schiemann reaction is the conversion of a primary aromatic amine (3-amino-5-bromo-1H-indazole) into a diazonium salt ([Ar−N₂]⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[1][2] This is followed by the introduction of a non-nucleophilic counter-ion, typically tetrafluoroborate (BF₄⁻) from fluoroboric acid (HBF₄), to precipitate the diazonium salt.[3] Thermal decomposition of this salt generates an aryl cation that is trapped by the fluoride from BF₄⁻ to yield the desired aryl fluoride.[4]

However, the diazonium cation is highly reactive and susceptible to nucleophilic attack by any water present in the reaction medium. This leads to the formation of a diazonium hydroxide, which readily decomposes to release nitrogen gas and form a phenol (5-bromo-3-hydroxy-1H-indazole), a common and often major byproduct.[5] Furthermore, diazonium salts can be thermally unstable and may decompose prematurely if the temperature is not strictly controlled during their formation and handling.[6]

dot

Caption: Balz-Schiemann pathway and byproduct formation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous grade solvents and reagents whenever possible.

  • Strict Temperature Control: Perform the diazotization step at 0–5 °C in an ice-salt bath. The addition of sodium nitrite solution should be slow and dropwise to prevent exothermic spikes.

  • Isolate the Diazonium Salt: Once formed, the diazonium tetrafluoroborate salt often precipitates. Filter the salt quickly, wash it with cold, anhydrous diethyl ether, and dry it under vacuum without heat. This removes residual acid and water.

  • Optimize Thermal Decomposition: The decomposition of the isolated salt should be performed in an inert, high-boiling solvent (e.g., toluene, xylene) or, in some cases, neat (as a solid melt) if the product is volatile enough to be distilled directly.[6] This prevents interaction with potentially reactive solvents.

Question 2: My TLC analysis after the bromination of 3-fluoro-1H-indazole shows multiple spots with similar Rf values. How can I improve the selectivity and identify the products?

Answer: This is a common challenge in the electrophilic halogenation of heteroaromatic systems like indazole. The multiple spots likely correspond to the desired 5-bromo isomer, other regioisomers (e.g., 4-, 6-, or 7-bromo), and potentially over-brominated products (e.g., 3,5-dibromo).

Causality and Mechanism:

The indazole ring is an activated system for electrophilic aromatic substitution. The final position of bromination is determined by the combined directing effects of the fused benzene ring, the pyrazole moiety, and the existing C3-fluoro substituent. While the 5-position is often electronically favored, other positions can also be reactive. Using a highly reactive brominating agent like elemental bromine (Br₂) in a polar solvent can lead to poor selectivity and over-bromination.[7][8]

Troubleshooting Protocol & Optimization:

  • Change the Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and often provides higher regioselectivity for monobromination.

  • Solvent Choice: The choice of solvent significantly impacts selectivity. Non-polar solvents like dichloromethane (DCM) or chloroform (CHCl₃) with NBS can favor specific isomers. Acetic acid is commonly used with Br₂ but can promote side reactions.

  • Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the brominating agent. Adding the agent slowly at a controlled temperature (e.g., 0 °C to room temperature) can prevent localized high concentrations that lead to di-bromination.

  • Product Identification:

    • NMR Spectroscopy: The most definitive method. Use 1H NMR to analyze the coupling patterns of the aromatic protons. The desired 5-bromo product will have a distinct set of signals compared to the 4-, 6-, or 7-bromo isomers. 2D NMR techniques like HMBC and NOESY can confirm assignments.

    • LC-MS: Useful for confirming the mass of the monobrominated products and detecting any dibrominated species.

Table 1: Comparison of Bromination Conditions for Indazoles

Brominating AgentSolvent(s)Typical TemperatureExpected Outcome & Potential Side Reactions
Br₂ Acetic Acid, DMF, CHCl₃Room Temp to 90°COften effective but lower regioselectivity. Risk of over-bromination and formation of a mixture of isomers.[7]
NBS MeCN, CH₂Cl₂, HFIP0°C to Room TempGenerally higher regioselectivity for monobromination. Considered a milder and more controllable agent.
DBDMH Ethanol (Ultrasound)40°CA modern, rapid method reported for C3 bromination, but principles can be adapted. High yields and selectivity reported.[9]
Question 3: My final product is an inseparable mixture of N1 and N2-alkylated indazoles after a subsequent reaction step. How can I synthesize a single regioisomer?

Answer: The formation of N1 and N2 regioisomers is a fundamental challenge in indazole chemistry due to the two reactive nitrogen atoms.[10] The ratio of products is highly dependent on reaction conditions and the steric and electronic properties of the indazole ring.

Causality and Mechanism:

Alkylation of the indazole anion can occur at either the N1 or N2 position. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one, though this can be influenced by substituents.[11][12] The choice of base, solvent, and electrophile dictates the outcome.

  • Strong Bases & Polar Aprotic Solvents (e.g., NaH in DMF): These conditions tend to form a "free" indazolide anion, which can lead to mixtures of N1 and N2 products.[10]

  • Weaker Bases & Non-polar Solvents (e.g., K₂CO₃ in Acetonitrile): These conditions may favor the formation of an ion pair, where the cation's position can sterically hinder one nitrogen, leading to improved selectivity.

  • Steric Hindrance: Bulky substituents at the C7 position strongly direct alkylation to the N2 position, while bulky groups at the C3 position can favor N1 alkylation.[13]

dot

N_Alkylation Indazole 5-bromo-3-fluoro-1H-indazole + Base Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion - H⁺ N1_Product N1-Alkylated Isomer (Thermodynamic Product) Anion->N1_Product + R-X (Path A) N2_Product N2-Alkylated Isomer (Kinetic Product) Anion->N2_Product + R-X (Path B)

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 5-Bromo-3-fluoro-1H-indazole

This guide serves as a specialized technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-3-fluoro-1H-indazole . It is designed for medicinal chemists and process engineers en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-3-fluoro-1H-indazole . It is designed for medicinal chemists and process engineers encountering yield plateaus or reproducibility issues.

Executive Summary: The Substrate Challenge

Substrate: 5-bromo-3-fluoro-1H-indazole Key Reactivity Features:

  • C5-Bromine: The primary site for oxidative addition.

  • C3-Fluorine: A strong electron-withdrawing group (EWG).

    • Impact: significantly increases the acidity of the N1-proton (

      
       approx. 12-13 vs. 14 for unsubstituted indazole). This makes the substrate more prone to forming indazolide anions, which can sequester Palladium (Pd) and poison the catalytic cycle.
      
  • N1-H (Unprotected): The "Achilles' heel" of the reaction. Free azoles often inhibit Pd(0) species.

Module 1: Pre-Reaction Diagnostic & Strategy

Q1: Should I protect the N1-nitrogen before coupling?

Recommendation: YES (High Confidence). While direct coupling of unprotected indazoles is possible using specialized ligands (e.g., XPhos, SPhos), protecting the nitrogen is the most robust method to ensure scalability and reproducibility. The C3-fluorine atom enhances the acidity of the N-H, increasing the concentration of the inhibitory indazolide anion in basic media.

Decision Matrix: Protecting Group Selection

Protecting GroupStability (Suzuki Cond.)[1]DeprotectionSuitability for 3-F-Indazole
THP (Tetrahydropyranyl) High (Base stable)Mild Acid (HCl/MeOH)Excellent. Best balance of stability and ease of removal.
SEM (Trimethylsilylethoxymethyl) Very HighFluoride (TBAF)Good. Use if acidic workup is sensitive for the product.
Boc (tert-Butyloxycarbonyl) ModerateAcid / ThermalRisky. Basic Suzuki conditions (esp. with hydroxides) can cleave Boc prematurely.
None (Unprotected) N/AN/AChallenging. Requires high catalyst loading and specific ligands (see Module 2).

Module 2: Catalyst & Ligand Optimization

Q2: My conversion is stalled at <50%. What is the failure mode?

Diagnosis: This usually indicates catalyst deactivation (formation of Pd-black) or incomplete oxidative addition.

Protocol A: The "Workhorse" System (Protected Substrate)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temp: 80–90 °C

  • Mechanism: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and facilitating the reductive elimination step.

Protocol B: The "Direct" System (Unprotected Substrate)

  • Catalyst:

    
     (1-2 mol%) + XPhos  or SPhos  (2-4 mol%)
    
    • Alternative Precatalyst: XPhos Pd G2 or G3.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol or t-Amyl alcohol (promotes solubility of polar heterocycles).

  • Mechanism: Buchwald dialkylbiaryl phosphine ligands (XPhos) are electron-rich and bulky. They prevent the coordination of the indazolide anion to the Pd center and accelerate oxidative addition into the electron-poor C-Br bond.

Module 3: Troubleshooting Common Failures

Q3: I see significant hydrodehalogenation (formation of 3-fluoro-1H-indazole). Why?

Cause: The


-hydride elimination pathway or protonolysis of the Pd-aryl intermediate. This is often caused by:
  • Excessive Heat: Reaction temperature >100°C.

  • Solvent Impurities: Presence of oxidizable alcohols (if not using them as solvent) or lack of efficient transmetallation.

  • Protodeboronation: The boronic acid partner decomposes before coupling.

Corrective Action:

  • Switch Base: Use anhydrous

    
     instead of carbonates.
    
  • Switch Boron Source: Use Boronic Acid Pinacol Esters (BPin) or MIDA boronates . These release the active boronic acid slowly, maintaining a low steady-state concentration that favors coupling over decomposition.

Q4: The product is insoluble/difficult to purify.

Guidance: 3-Fluoroindazoles can be highly crystalline and insoluble.

  • Work-up: Do not extract immediately. Dilute the reaction mixture with water and check if the product precipitates. Filtration is often cleaner than extraction.

  • Scavenging: If Pd residues remain (dark solid), treat the organic layer with SiliaMetS® Thiol or activated charcoal before crystallization.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for optimizing low-yield reactions.

SuzukiOptimization Start Start: Low Yield (<50%) CheckProt Is N1-Nitrogen Protected? Start->CheckProt EvaluateByprod Analyze Byproducts (LCMS) CheckProt->EvaluateByprod Yes UnprotRoute Unprotected Route CheckProt->UnprotRoute No Dehalogenation Product: De-brominated Indazole EvaluateByprod->Dehalogenation Homocoupling Product: Boronic Acid Homocouple EvaluateByprod->Homocoupling NoReaction Starting Material Recovered EvaluateByprod->NoReaction Sol_Temp Decrease Temp (80°C) Switch to Anhydrous Conditions Dehalogenation->Sol_Temp Sol_SlowAdd Use Pinacol Ester Slow Addition of Boronate Homocoupling->Sol_SlowAdd Sol_Cat Change Catalyst to Pd(dppf)Cl2 or Pd(PPh3)4 NoReaction->Sol_Cat Sol_Ligand CRITICAL: Switch to XPhos Pd G3 or SPhos UnprotRoute->Sol_Ligand Standard catalysts fail due to N-coordination

Caption: Decision tree for diagnosing and resolving yield issues in the Suzuki coupling of 5-bromo-3-fluoro-1H-indazole.

Module 5: Standardized Experimental Protocol

Objective: Synthesis of 5-aryl-3-fluoro-1H-indazole (Protected Route).

  • Protection Step:

    • Dissolve 5-bromo-3-fluoro-1H-indazole (1.0 eq) in DCM.

    • Add DHP (1.5 eq) and p-TsOH (0.1 eq). Stir at RT for 4h.[2]

    • Checkpoint: Monitor TLC for disappearance of polar SM.

  • Coupling Step:

    • Charge flask with N-THP-5-bromo-3-fluoroindazole (1.0 eq), Aryl-BPin (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed 1,4-Dioxane (0.2 M concentration) and 1M K2CO3 (aq) (2.5 eq).

    • Heat to 85°C for 6–12 hours.

  • Deprotection (One-Pot potential):

    • After coupling is complete, add HCl (4M in dioxane) or treat crude with MeOH/HCl to remove the THP group.

References

  • National Center for Biotechnology Information (NCBI). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • Royal Society of Chemistry (RSC). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Overcoming the Poor Solubility of 5-bromo-3-fluoro-1H-indazole

As Senior Application Scientists, we understand that unlocking the full potential of a promising chemical scaffold is often hindered by practical challenges like solubility. 5-bromo-3-fluoro-1H-indazole, a key building b...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that unlocking the full potential of a promising chemical scaffold is often hindered by practical challenges like solubility. 5-bromo-3-fluoro-1H-indazole, a key building block in medicinal chemistry and drug discovery, is emblematic of this issue. Its rigid, halogenated heterocyclic structure contributes to high crystal lattice energy and lipophilicity, resulting in poor aqueous solubility.[1][2] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles, ensuring your experiments are reliable, reproducible, and yield meaningful data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with 5-bromo-3-fluoro-1H-indazole. What are its basic solubility properties?

A1: 5-bromo-3-fluoro-1H-indazole is classified as practically insoluble in water.[1] This is a common characteristic for many small molecule active pharmaceutical ingredients (APIs), with some estimates suggesting up to 90% of drugs in the development pipeline are poorly soluble.[3] The poor aqueous solubility is primarily due to its molecular structure: the planar, aromatic indazole core and the hydrophobic bromo- and fluoro-substituents lead to strong intermolecular forces within the crystal lattice. Overcoming these forces with water, a highly polar solvent, is energetically unfavorable.

For initial experiments, you will need to rely on organic solvents. A general solubility profile in common laboratory solvents is summarized below. Please note that these are qualitative estimates; quantitative assessment is recommended for your specific experimental conditions.

SolventTypeExpected SolubilityRationale & Use Case
Dimethyl Sulfoxide (DMSO)Polar AproticHighStandard for creating high-concentration stock solutions for biological assays.
Dimethylformamide (DMF)Polar AproticHighAlternative to DMSO for stock solutions; higher boiling point.
Methanol (MeOH)Polar ProticModerateUseful in synthesis workups and purification (e.g., slurrying).[4]
Ethanol (EtOH)Polar ProticModerateLess toxic alternative to methanol; may be used in some formulations.
Dichloromethane (DCM)Non-polarModerate to LowPrimarily used during chemical synthesis and extraction.
WaterPolar ProticInsolubleThe primary challenge to overcome for biological and pharmaceutical applications.[1]
Phosphate-Buffered Saline (PBS)Aqueous BufferInsolubleRepresents a typical aqueous environment for in vitro biological assays.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my cell-based assay. Why does this happen and how can I fix it?

A2: This is a classic and frequent problem known as "fall-out" or precipitation upon serial dilution. It occurs because while the compound is highly soluble in 100% DMSO, its solubility plummets as the percentage of the aqueous buffer increases. The final DMSO concentration in your assay medium is often too low to keep the compound dissolved at the desired test concentration.

Causality: The DMSO acts as a co-solvent . In high concentrations, it disrupts the hydrogen-bonding network of water and creates a more lipophilic bulk environment that can accommodate the drug molecule. When diluted, the solvent properties revert towards those of water, and the compound crashes out.

Troubleshooting Workflow:

The following diagram outlines a decision-making process to address this issue, starting with the simplest modifications.

G cluster_0 Troubleshooting Precipitation in Aqueous Assays start Precipitation Observed in Assay q1 Is final DMSO conc. <1%? start->q1 a1_yes Increase DMSO to 0.5-1% (if tolerated by cells) q1->a1_yes Yes a1_no DMSO conc. already optimal q1->a1_no No q2 Is precipitation still occurring? a1_yes->q2 a1_no->q2 a2_yes Introduce a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) q2->a2_yes Yes end_success Problem Solved q2->end_success No protocol1 Protocol: Surfactant Use 1. Add surfactant to assay media (0.01-0.1%). 2. Add compound stock to media with vortexing. a2_yes->protocol1 q3 Is solubility still insufficient? a2_yes->q3 a3_yes Consider advanced formulation strategies q3->a3_yes Yes q3->end_success No end_advanced Proceed to Advanced FAQs (Q4, Q5) a3_yes->end_advanced

Caption: Decision workflow for addressing compound precipitation in aqueous assays.

Immediate Solutions:

  • Increase Final Co-solvent Concentration: If your biological system can tolerate it, increasing the final DMSO concentration to 0.5% or even 1% can often solve the problem. Always run a vehicle control at the same DMSO concentration to ensure it doesn't affect the experimental outcome.

  • Incorporate Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in cell culture.

    • Protocol: Add a small amount of surfactant (e.g., 0.01% to 0.1% w/v) to your final assay buffer before adding the DMSO stock of your compound.

Q3: How can I precisely measure the solubility of 5-bromo-3-fluoro-1H-indazole in my specific buffer or formulation?

A3: Visual inspection for precipitation is subjective. A quantitative kinetic solubility assay is essential for making informed decisions about formulation development. This method measures the solubility of a compound when added from a DMSO stock into an aqueous buffer, mimicking the conditions of a biological assay.

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

Principle: This protocol measures the amount of light scattered by insoluble particles (precipitate) that form when a DMSO stock is added to an aqueous buffer. Higher nephelometry readings indicate lower solubility.

Materials:

  • 5-bromo-3-fluoro-1H-indazole

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Nephelometer or plate reader with a light-scattering module

  • 96-well microplates (clear bottom)

Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Dilution Series: In a separate 96-well plate (the "source plate"), create a serial dilution of your stock solution using 100% DMSO. This will generate a range of concentrations to test (e.g., 10 mM down to ~5 µM).

  • Prepare Assay Plate: Add 198 µL of your aqueous buffer to the wells of a new 96-well plate (the "assay plate").

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from each well of the source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.

  • Incubate & Read:

    • Mix the plate gently for 1-2 minutes.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

    • Measure the light scattering (nephelometry) at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: Plot the nephelometry reading against the compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the limit of solubility.

Q4: Simple co-solvents are not enough for my required concentration. What are some more advanced formulation strategies I can try?

A4: When simple methods fail, several advanced formulation strategies, widely used in the pharmaceutical industry, can be adapted for laboratory-scale experiments to significantly enhance solubility.[5][6]

1. Amorphous Solid Dispersions (ASDs):

  • Mechanism: The energy required to dissolve a compound comes from two main sources: breaking the crystal lattice and solvating the molecule. Crystalline materials have a highly ordered, high-energy lattice. By converting the compound to an amorphous (non-crystalline) state, you eliminate the crystal lattice energy barrier, dramatically increasing its apparent solubility and dissolution rate.[7] These amorphous forms are stabilized by dispersing them within a polymer matrix.

  • Laboratory Application (Solvent Evaporation Method):

    • Co-dissolve 5-bromo-3-fluoro-1H-indazole and a polymer (e.g., PVP, HPMC-AS) in a suitable volatile solvent (e.g., methanol or acetone).

    • Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

    • The resulting solid film is an amorphous solid dispersion, which can be scraped and weighed for use. This powder should dissolve much more readily in aqueous media.[5]

2. Cyclodextrin Complexation:

  • Mechanism: Cyclodextrins are doughnut-shaped oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules like our indazole derivative, forming an inclusion complex.[3] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.

  • Application:

    • Choose a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good solubility and low toxicity.

    • Prepare an aqueous solution of HP-β-CD.

    • Add an excess of 5-bromo-3-fluoro-1H-indazole powder to the solution.

    • Stir or sonicate the mixture for several hours (or overnight) to allow complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is a solution of the water-soluble complex.

The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound (5-bromo-3-fluoro-1H-indazole) complex Water-Soluble Inclusion Complex compound->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->complex Encapsulates compound_in_complex Compound water Aqueous Environment

Caption: Mechanism of cyclodextrin encapsulation to improve aqueous solubility.

Q5: Can I use pH modification to improve the solubility of 5-bromo-3-fluoro-1H-indazole?

A5: pH modification is a powerful technique for ionizable compounds. The solubility of an acidic or basic compound can be significantly increased by adjusting the pH to a point where the compound becomes charged (ionized), as the ionized form is generally much more water-soluble than the neutral form.

For 5-bromo-3-fluoro-1H-indazole, we need to consider the pKa of the indazole ring system. The indazole nucleus has two nitrogen atoms. The N1-H is weakly acidic (pKa typically around 14, similar to pyrrole), and the N2 nitrogen is weakly basic (pKa typically around 1-2, similar to pyrazole).

  • To increase solubility by deprotonation (forming an anion): You would need a very high pH (pH > 14), which is not compatible with most biological experiments.

  • To increase solubility by protonation (forming a cation): You would need a very low pH (pH < 1), which is also biologically incompatible.

References

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 5-bromo-3-fluoro-1H-indazole

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3-fluoro-1H-indazole. This guide is designed to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-bromo-3-fluoro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of this versatile heterocyclic building block. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during your synthetic campaigns.

Section 1: Troubleshooting Guide - Navigating Regioselectivity

The functionalization of 5-bromo-3-fluoro-1H-indazole is frequently complicated by issues of regioselectivity, primarily concerning the two nitrogen atoms of the pyrazole ring (N1 and N2). The electronic properties of the fluorine and bromine substituents, combined with the reaction conditions, dictate the outcome of substitution reactions. This section addresses specific problems you may encounter in a question-and-answer format.

Issue 1: Poor or Mixed N1/N2 Regioselectivity in N-Alkylation

Question: "I am attempting an N-alkylation of 5-bromo-3-fluoro-1H-indazole and obtaining a mixture of N1 and N2 isomers. How can I selectively synthesize the N1 or N2 product?"

Answer: This is a classic challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of base, solvent, and the nature of the alkylating agent.[1][2]

Causality and Strategic Solutions:

The indazole anion is an ambident nucleophile with reactivity at both N1 and N2. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, reactions that allow for equilibration tend to favor the N1-substituted product.[1]

  • For Preferential N1-Alkylation (Thermodynamic Product):

    • Strategy: Employ conditions that favor the formation of the more stable N1 isomer. This often involves using a strong, non-coordinating base in a non-polar solvent.

    • Insight: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has proven highly effective for achieving N1 selectivity with various substituted indazoles.[1] The rationale is that NaH generates the indazolide anion, and in a less polar solvent, the reaction is under thermodynamic control, favoring the more stable N1 product.[1] The electron-withdrawing nature of the 3-fluoro substituent is expected to enhance the acidity of the N-H proton, facilitating deprotonation.

    Troubleshooting Protocol for N1-Selectivity:

    • Reaction Setup: To a solution of 5-bromo-3-fluoro-1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

    • Alkylation: Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. If the reaction is sluggish, gentle heating to 50 °C can be applied.[1]

    • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • For Preferential N2-Alkylation (Often the Kinetic Product):

    • Strategy: Utilize conditions that favor the kinetically controlled pathway. This can often be achieved with milder bases in more polar solvents, or through alternative reaction mechanisms like the Mitsunobu reaction.

    • Insight: The N2 position is often more sterically accessible, making it the site of initial attack under kinetic control. For some substituted indazoles, Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) have shown a preference for N2-alkylation.[1]

    Troubleshooting Protocol for N2-Selectivity (Mitsunobu):

    • Reaction Setup: To a solution of 5-bromo-3-fluoro-1H-indazole (1.0 eq), the corresponding alcohol (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 eq) dropwise.

    • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Work-up: Quench the reaction with water. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography. Note that separating the desired product from triphenylphosphine oxide can be challenging.

Summary of Conditions for N-Alkylation Regioselectivity:

Target IsomerRecommended Base/ReagentRecommended SolventRationale
N1-Alkylated Sodium Hydride (NaH)Tetrahydrofuran (THF)Favors the thermodynamically more stable product.[1]
N2-Alkylated PPh₃ / DEAD or DIADTetrahydrofuran (THF)Mitsunobu conditions often favor the N2 isomer.[1]
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling at the C5-Position (e.g., Suzuki or Buchwald-Hartwig)

Question: "I am trying to perform a Suzuki-Miyaura coupling at the C5-bromo position of my N-alkylated 5-bromo-3-fluoro-1H-indazole, but I am observing low yields and significant debromination. What can I do to improve this?"

Answer: Low yields and debromination in palladium-catalyzed cross-couplings on electron-rich heterocyclic systems are common issues. The choice of palladium source, ligand, and base are critical for an efficient reaction.

Causality and Strategic Solutions:

  • Catalyst Deactivation: The indazole nitrogens can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Debromination: This side reaction is often competitive with the desired cross-coupling and can be promoted by certain catalyst systems and reaction conditions.

Troubleshooting Protocol for Suzuki-Miyaura Coupling:

  • Catalyst and Ligand Selection:

    • Standard Approach: Start with a robust catalyst system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos). For substrates prone to debromination, using a pre-catalyst like XPhos-Pd-G2 can be beneficial.[3]

    • Rationale: Buchwald's biarylphosphine ligands (like SPhos and XPhos) are electron-rich and sterically bulky, which can promote the rate-limiting reductive elimination step and suppress side reactions.

  • Base and Solvent Optimization:

    • Base: A moderately strong inorganic base is typically required. K₂CO₃ or Cs₂CO₃ are common choices. Ensure the base is finely powdered and anhydrous.

    • Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and water is standard for Suzuki couplings. The ratio can be optimized, but a typical starting point is 4:1 or 5:1 (organic:aqueous).

  • Step-by-Step Experimental Protocol:

    • Reaction Setup: In a reaction vessel, combine the N-alkylated 5-bromo-3-fluoro-1H-indazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary, dissolved in a degassed solvent.

    • Heating: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Work-up: After completion, cool to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and purify.

Decision Workflow for Optimizing Suzuki Coupling:

Suzuki_Troubleshooting start Low Yield / Debromination in Suzuki Coupling catalyst Change Catalyst/Ligand (e.g., Pd(PPh3)4 -> XPhos-Pd-G2) start->catalyst base Optimize Base (e.g., K2CO3 -> Cs2CO3) start->base solvent Adjust Solvent System (e.g., Toluene/H2O ratio) start->solvent temp Lower Reaction Temperature catalyst->temp If debromination persists success Improved Yield catalyst->success Check for improvement base->success Check for improvement solvent->success Check for improvement temp->success Check for improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary electronic influence of the 3-fluoro substituent on the reactivity of the indazole ring?

The fluorine atom at the C3 position exerts a strong electron-withdrawing effect through induction. This has several consequences:

  • It increases the acidity of the N-H proton, making deprotonation easier.

  • It deactivates the pyrazole ring towards electrophilic attack.

  • It can influence the relative nucleophilicity of N1 versus N2, although this is also heavily dependent on other factors like the solvent and counter-ion.[4]

Q2: I am considering a direct C-H functionalization on the benzene ring of 5-bromo-3-fluoro-1H-indazole. Which position is most likely to react?

Direct C-H functionalization on the indazole core is challenging. The reactivity is generally low, and directing the functionalization to a specific position on the carbocyclic ring often requires a directing group. Without a directing group, C-H activation typically favors the C7 position due to its proximity to the N1 nitrogen, which can act as a directing group in some palladium-catalyzed reactions. However, the presence of the C5-bromo substituent will likely direct ortho-lithiation to the C4 or C6 positions if such a strategy is employed. The C3-fluoro group will further influence the electron density of the adjacent C4 position.

Q3: Can I perform functionalization at the C3 position, or will the fluorine atom prevent it?

While the C3-fluoro substituent is present, it is possible to perform reactions at other positions. If you wish to functionalize the C3 position itself, you would typically start with a different precursor, such as 5-bromo-1H-indazole, and then introduce the desired group at C3. For example, halogenation at C3 is a common strategy to introduce a handle for further cross-coupling reactions.

Q4: How can I reliably distinguish between the N1 and N2 isomers of my functionalized product?

The most definitive method for structure elucidation is single-crystal X-ray diffraction. However, for routine analysis, 2D NMR techniques are invaluable.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of your N-substituent and the carbons of the indazole core. For an N1-substituted indazole, you should see a correlation from the substituent's α-protons to C7a and C3. For an N2-substituted indazole, the correlation will be to C3 and C4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For N1-substituted indazoles, a NOE is often observed between the α-protons of the substituent and the proton at the C7 position. This is typically absent in the N2-isomer.

Logical Flow for Isomer Identification:

Isomer_ID start Mixture of N1/N2 Isomers Obtained purify Purify by Column Chromatography start->purify nmr Acquire 1H, 13C, HMBC, and NOESY NMR purify->nmr hmbc Analyze HMBC Correlations (Substituent H to Indazole C) nmr->hmbc noesy Analyze NOESY Correlations (Substituent H to C7-H) nmr->noesy n1_isomer N1 Isomer Identified (HMBC to C3/C7a, NOESY to C7-H) hmbc->n1_isomer Correlation to C7a n2_isomer N2 Isomer Identified (HMBC to C3/C4, No NOESY to C7-H) hmbc->n2_isomer Correlation to C4 noesy->n1_isomer NOE observed noesy->n2_isomer NOE absent

Caption: NMR-based workflow for distinguishing N1 and N2 indazole isomers.

References

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • Alam, M. M., & Keating, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Boutin, J. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(7), 3915-3924. Available at: [Link]

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 5-bromo-3-fluoro-1H-indazole Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the removal of residual palladium catalysts from...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the removal of residual palladium catalysts from reactions involving the 5-bromo-3-fluoro-1H-indazole scaffold. Given the importance of this heterocyclic motif in pharmaceutical development, ensuring the final active pharmaceutical ingredient (API) is free from catalyst contamination is a critical step in the synthetic workflow.

Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical in the synthesis of APIs like those derived from 5-bromo-3-fluoro-1H-indazole?

Palladium is a heavy metal, and its presence in final drug products is strictly regulated by international guidelines due to potential toxicity.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established permitted daily exposure (PDE) limits for elemental impurities.[3] For oral medications, the daily dose must contain no more than 100 µg of palladium.[3] Beyond regulatory compliance, residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps and may impact the biological activity or stability of the final API.[4]

Q2: What are the primary methods for removing palladium catalysts from reaction mixtures?

The choice of palladium removal technique is highly dependent on the specific reaction conditions, the nature of the product, and the form of the residual palladium.[5] The most common and effective methods include:

  • Adsorption: This involves using solid-supported "scavengers" that have a high affinity for palladium. These materials are added to the reaction mixture, bind the metal, and are then easily removed by filtration.[6][7]

  • Chromatography: Standard column chromatography can effectively separate the desired product from palladium residues, although it may not always be sufficient on its own to reach very low ppm levels.[4][8]

  • Crystallization: Purifying the final product by crystallization can be an effective method, as palladium impurities often remain in the mother liquor.[1][9]

  • Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, although this is often less efficient for strongly coordinated palladium.[8]

  • Filtration: For heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated as palladium black, simple filtration through an agent like Celite® can be effective.[8]

Q3: How do I select the most appropriate palladium removal method for my 5-bromo-3-fluoro-1H-indazole reaction?

The selection process is multifactorial. The indazole core, with its two nitrogen atoms, can act as a strong ligand for palladium, making removal particularly challenging.[10]

  • Characterize the Palladium Species: Determine if your palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Is it Pd(0) or Pd(II)? This will heavily influence your choice.

  • Consider Your Product's Properties: The solubility, stability, and functional groups of your final molecule are critical. For instance, the basic nitrogen atoms on the indazole ring might interact with acidic scavengers.

  • Evaluate Scavenger Compatibility: The most common scavengers are functionalized with sulfur- or amine-based ligands that have a high affinity for palladium.[5] Thiol-based scavengers are particularly effective for many forms of palladium.[11][12][13][14]

  • Assess Scalability and Cost: For large-scale production, the cost and ease of handling of the chosen method are significant factors. Activated carbon is often a cost-effective option, but may lead to product loss.[5][15]

Q4: How can I accurately quantify the level of residual palladium in my product?

The industry-standard method for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16][17][18] This technique offers high sensitivity and can accurately measure palladium levels down to parts-per-billion (ppb).[19] Proper sample preparation, typically involving microwave digestion in strong acid, is crucial for accurate results.[18][20] While other methods like atomic absorption spectroscopy exist, ICP-MS is generally preferred for its precision in pharmaceutical quality control.[9][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process for 5-bromo-3-fluoro-1H-indazole derivatives.

Issue 1: My chosen scavenger shows poor efficiency in removing palladium.
  • Possible Cause 1: Incorrect Scavenger Selection. The affinity of a scavenger depends on the oxidation state and coordination sphere of the palladium residue. The nitrogen atoms of the indazole ring may be forming a stable complex with the palladium, preventing the scavenger from accessing the metal.[10]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or multi-dentate systems).[11][12][13][14] Sulfur-based scavengers are generally a good starting point due to sulfur's high affinity for palladium.[5]

  • Possible Cause 2: Insufficient Equivalents or Reaction Time. The scavenging process is a chemical reaction that requires adequate time and stoichiometry to reach completion.

    • Solution: Increase the equivalents of the scavenger (e.g., from 5 to 10-15 equivalents relative to the initial palladium load). Also, consider increasing the reaction time (e.g., from 2 hours to 12-24 hours) and/or temperature (e.g., to 40-50 °C), provided your product is stable under these conditions.[2]

  • Possible Cause 3: Palladium is in a colloidal state. Finely dispersed palladium nanoparticles or colloids can be difficult for solid-supported scavengers to capture effectively.[8]

    • Solution: Try filtering the reaction mixture through a pad of Celite® before scavenger treatment.[8] In some cases, adding a small amount of an oxidizing agent (with caution, to avoid product degradation) can help convert Pd(0) to a more easily scavenged Pd(II) species.

Issue 2: I'm experiencing significant loss of my 5-bromo-3-fluoro-1H-indazole product during purification.
  • Possible Cause 1: Non-specific Adsorption. This is a common issue, particularly with highly porous materials like activated carbon, which can adsorb the desired product along with the palladium.[5][15]

    • Solution: Reduce the amount of adsorbent used to the minimum required. Thoroughly wash the filter cake with fresh solvent to recover as much product as possible. If product loss remains high, switch to a more selective scavenger, such as a functionalized silica resin, which often exhibits lower non-specific binding.[5]

  • Possible Cause 2: Product Instability. The conditions used for scavenging (e.g., elevated temperature, presence of acidic or basic functional groups on the scavenger) may be causing degradation of your product.

    • Solution: First, confirm the stability of your product under the scavenging conditions in the absence of the scavenger. If instability is observed, explore milder conditions (e.g., room temperature) or switch to a scavenger with a neutral support material.

Issue 3: My palladium removal results are inconsistent from batch to batch.
  • Possible Cause: Variability in Palladium Species. Minor variations in reaction conditions (e.g., temperature, reaction time, reagent quality) can lead to different residual palladium species in the crude mixture, which may interact differently with your chosen purification method.

    • Solution: Standardize your reaction work-up procedure meticulously. Consider a pre-treatment step to convert the various palladium species into a single, more readily removable form. For example, a mild acidic wash can sometimes help break up certain palladium-ligand complexes before the scavenging step.[2] Ensure your scavenger is properly stored (e.g., away from air and moisture if sensitive) and handled consistently.[10]

Visualized Workflows and Data
General Palladium Removal Workflow

G cluster_0 Reaction & Initial Assessment cluster_1 Palladium Removal Step cluster_2 Analysis & Final Product A Crude Reaction Mixture (Post-Coupling) B Optional: Pre-filtration (e.g., through Celite®) Removes heterogeneous Pd A->B C Quantify Initial Pd (ICP-MS on crude sample) B->C D Add Scavenger or Adsorbent (e.g., Functionalized Silica, Activated Carbon) C->D Select Method Based on Pd Level E Stir at RT or Elevated Temp (2-24 hours) D->E F Filter to Remove Scavenger-Pd Complex E->F G Combine Filtrate & Washes F->G H Solvent Removal G->H I Purified Product H->I J Quantify Final Pd (ICP-MS Analysis) Verify < ICH Limit I->J

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting Decision Tree

G Start High Residual Pd Post-Purification? Q_Loss Significant Product Loss? Start->Q_Loss No Sol_Scavenger Screen Different Scavengers (Thiol, Amine, etc.) Start->Sol_Scavenger Yes Sol_Adsorbent Reduce Adsorbent Amount Switch to Selective Scavenger Q_Loss->Sol_Adsorbent Yes End Achieved Target Purity Q_Loss->End No Sol_Conditions Increase Scavenger Equivalents Increase Time / Temperature Sol_Scavenger->Sol_Conditions Sol_Pretreat Add Pre-treatment Step (e.g., Acidic Wash) Sol_Conditions->Sol_Pretreat Sol_Pretreat->End Sol_Method Consider Alternative Method (e.g., Crystallization) Sol_Adsorbent->Sol_Method Sol_Method->End

Caption: Troubleshooting decision tree for palladium removal.

Comparison of Common Palladium Removal Methods
MethodAdvantagesDisadvantagesBest Suited For
Functionalized Silica Scavengers High selectivity, low product loss, broad solvent compatibility, good for various Pd species.[5][11][12][13]Higher cost than carbon, may require screening to find the optimal functionality.Reactions where product value is high and low residual Pd levels are critical.
Activated Carbon Low cost, effective for many Pd species, widely available.[21]Can be non-selective, leading to significant product loss; potential for fine particles to pass through filters.[5][15]Early-stage synthesis or when cost is a primary driver and moderate product loss is acceptable.
Column Chromatography Can remove multiple impurities simultaneously.[8]May not be sufficient to reach <10 ppm levels alone; can be solvent and time-intensive for large scales.[4]Integrated into a purification sequence, often followed by a dedicated scavenging step.
Crystallization Can provide very high purity product; cost-effective at scale.Success is highly dependent on the compound's crystallization properties; impurities can sometimes co-crystallize.[1]Final purification step for crystalline solids where impurities are effectively purged into the mother liquor.
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol is a general guideline and should be optimized for your specific reaction.

  • Initial Analysis: If possible, determine the initial palladium concentration in your crude product solution via ICP-MS.[16] This will help you calculate the required amount of scavenger. If not possible, base the calculation on the initial catalyst loading.

  • Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent) to the solution. A typical starting point is 5-10 equivalents of scavenging functional group relative to the moles of palladium used in the reaction.

  • Scavenging: Stir the mixture vigorously at room temperature. For challenging cases, the temperature can be raised to 40-50 °C, assuming the product is stable.[2] The scavenging process should be allowed to proceed for 2-24 hours.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted filter to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.

  • Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Analyze the purified product for residual palladium content using ICP-MS to confirm that regulatory limits have been met.[18]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude 5-bromo-3-fluoro-1H-indazole product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10% by weight relative to the crude product mass.[10]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[5][15] The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. A thin layer of silica gel on top of the Celite can further aid in trapping fines.

  • Washing: Meticulously wash the carbon/Celite cake with fresh solvent to minimize product loss.

  • Concentration and Analysis: Combine the filtrate and washings, remove the solvent, and analyze the final product for residual palladium and overall yield.

Protocol 3: Sample Preparation for ICP-MS Analysis

Accurate analysis requires the complete digestion of the sample to liberate the palladium into a measurable, ionic form.

  • Sample Weighing: Accurately weigh approximately 50 mg of your purified product into a clean microwave digestion vessel.[20]

  • Acid Digestion: Carefully add a mixture of high-purity concentrated acids (e.g., 900 µL nitric acid and 300 µL hydrochloric acid) to the vessel.[20]

  • Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed method suitable for organic compounds (e.g., ramp to 200 °C and hold for 20 minutes).

  • Dilution: After cooling, carefully dilute the clear digestate to a final volume with deionized water. The dilution factor should be chosen to bring the expected palladium concentration into the linear range of the ICP-MS instrument.

  • Analysis: Analyze the diluted sample by ICP-MS against a set of known palladium standards.[18]

References
  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Sci-Hub. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Scavenging Technologies from Johnson Matthey. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Palladium Catalysts for C-H Reactions. TechTransfer and Ventures. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2013). oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Retrieved from [Link]

  • PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Reddit. (n.d.). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How do you remove the trace amount of Palladium in the products? Retrieved from [Link]

  • YouTube. (2023). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]

  • PMC. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 5-bromo-3-fluoro-1H-indazole during workup

Welcome to the technical support center for 5-bromo-3-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-3-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this important synthetic intermediate. The inherent reactivity of halogenated indazoles necessitates careful handling to prevent degradation and ensure the integrity of your final product. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant loss of my product during the aqueous workup. What are the likely causes and how can I mitigate this?

A1: Product loss during aqueous workup of 5-bromo-3-fluoro-1H-indazole can stem from several factors, primarily related to pH instability and the presence of residual reagents from the synthesis.

Underlying Causes:

  • pH-Mediated Degradation: The indazole ring system possesses both acidic (N-H) and basic (pyrazole nitrogen) properties. Extreme pH conditions during aqueous extraction can lead to decomposition. While the C-F bond is generally robust, the C-Br bond can be susceptible to nucleophilic attack, particularly under basic conditions, potentially leading to debromination or the formation of hydroxylated impurities.[1][2]

  • Residual Oxidizing Agents: If a brominating agent such as N-bromosuccinimide (NBS) was used in the synthesis, residual bromine can lead to over-bromination or other oxidative side reactions during workup.[3][4]

  • Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to the formation of stable emulsions during extraction, physically trapping the product in the emulsion layer.

Troubleshooting & Mitigation Protocol:

  • Quenching of Residual Bromine: Before initiating the aqueous workup, it is crucial to quench any unreacted brominating agent. A common and effective method is the addition of a mild reducing agent.

    • Protocol: To the reaction mixture, slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the characteristic color of bromine dissipates.[3][5] This reduces elemental bromine (Br₂) to the much less reactive bromide ion (Br⁻).[4]

  • Controlled pH Extraction: Maintain a pH range of 6-8 during the aqueous extraction.

    • Protocol: Use a buffered aqueous solution (e.g., phosphate buffer) for the initial washes. If adjusting the pH, use dilute solutions of a mild acid (e.g., 1 M HCl) or a mild base (e.g., saturated sodium bicarbonate) and add it portion-wise while monitoring the pH of the aqueous layer.

  • Breaking Emulsions: If an emulsion forms, several techniques can be employed:

    • Addition of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Filtration of the entire mixture through a pad of Celite®.

    • Allowing the mixture to stand for an extended period without agitation.

Q2: My final product is discolored, and I see multiple spots on my TLC plate. What are the potential impurities, and how can I avoid them?

A2: Discoloration and multiple spots on a TLC plate are indicative of impurities, which can arise from side reactions during the synthesis or degradation during workup.

Potential Impurities and Their Origins:

Impurity TypePotential OriginMitigation Strategy
Over-brominated species Excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent and monitor the reaction progress by TLC or HPLC.
Debrominated indazole Reductive conditions, presence of residual palladium catalyst from a preceding step, or prolonged exposure to light.[1][2]Ensure complete removal of any hydrogenation catalysts. Protect the reaction and product from direct light.
Hydroxylated indazole Nucleophilic substitution of the bromine atom by hydroxide ions under strongly basic conditions.Maintain a neutral to slightly acidic pH during workup. Avoid the use of strong bases like NaOH or KOH for pH adjustment.
Ring-opened byproducts Exposure to strong oxidizing agents or certain nucleophiles can lead to cleavage of the indazole ring.[6][7]Use mild quenching agents and avoid excessive temperatures during workup and purification.

Visualizing Potential Degradation Pathways:

Below is a diagram illustrating the primary potential degradation pathways for 5-bromo-3-fluoro-1H-indazole during workup.

G main 5-bromo-3-fluoro-1H-indazole debrominated 3-fluoro-1H-indazole main->debrominated Reductive Conditions / Light hydroxylated 5-hydroxy-3-fluoro-1H-indazole main->hydroxylated Strong Base (e.g., NaOH) oxidized Ring-Opened Products main->oxidized Strong Oxidizing Agents overbrominated Dibromo-3-fluoro-1H-indazole main->overbrominated Excess Brominating Agent

Caption: Potential degradation pathways for 5-bromo-3-fluoro-1H-indazole.

Q3: I suspect my product is degrading on the silica gel column during purification. What are my options?

A3: Degradation on silica gel is a common issue for nitrogen-containing heterocycles due to the acidic nature of standard silica gel.

Causality and Solutions:

  • Acidity of Silica Gel: The surface of silica gel is populated with acidic silanol groups (Si-OH), which can catalyze the degradation of sensitive compounds.

  • Alternative Purification Strategies:

    • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base.

      • Protocol: Prepare a slurry of silica gel in the desired eluent. Add 1-2% (v/v) of triethylamine or ammonium hydroxide to the slurry. Mix thoroughly and use this mixture to pack the column.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an excellent, albeit more expensive, alternative.

    • Crystallization: If a suitable solvent system can be identified, crystallization is often the most effective method for obtaining highly pure material while minimizing the risk of degradation.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance by subjecting it to more severe conditions than those used for accelerated stability testing.[8][9] This is crucial for developing stability-indicating analytical methods.

Forced Degradation Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of 5-bromo-3-fluoro-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Stress: Expose the solid compound and the stock solution to UV and visible light, as per ICH Q1B guidelines.

  • Time Points and Analysis:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Use a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS), to separate and identify the parent compound and any degradation products.

  • Data Interpretation:

    • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

    • The data will reveal the degradation pathways and help in the development of a stability-indicating method that can resolve the parent drug from all its degradation products.

Workflow for Forced Degradation Study:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution (1 mg/mL) B Acidic (1M HCl) A->B C Basic (1M NaOH) A->C D Oxidative (3% H2O2) A->D E Thermal (60-80°C) A->E F Photolytic (UV/Vis) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC-PDA-MS Analysis G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Develop Stability-Indicating Method H->K

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 5-bromo-3-fluoro-1H-indazole Derivatives

Welcome to the technical support center for the structural elucidation of 5-bromo-3-fluoro-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural elucidation of 5-bromo-3-fluoro-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this specific heterocyclic scaffold. The presence of both fluorine and bromine atoms, combined with the inherent tautomerism of the indazole ring, often leads to NMR spectra that are rich in information but complex to interpret.

This resource is structured to provide direct, actionable solutions to common problems through a series of troubleshooting questions and foundational FAQs. Our approach is grounded in explaining the causality behind spectral phenomena and providing robust, self-validating experimental workflows.

Part 1: Troubleshooting Guide - Specific Experimental Issues

This section addresses specific, common challenges encountered during the spectral analysis of 5-bromo-3-fluoro-1H-indazole derivatives.

Question 1: My aromatic proton signals are broad, ill-defined, or show more complex splitting than expected. How can I resolve and assign them?

This is a frequent issue arising from a combination of long-range proton-fluorine (H-F) couplings and potential tautomerism or solvent effects. The protons at positions 4, 6, and 7 are coupled not only to each other but also to the fluorine at position 3.

Recommended Troubleshooting Workflow
  • Optimize 1D ¹H Acquisition: Ensure the sample is fully dissolved and at a stable temperature.[1] Small temperature fluctuations can alter chemical shifts, especially for the N-H proton, which can affect the aromatic signals through conformational changes.

  • Run a ¹H-{¹⁹F} Decoupled Spectrum: The most direct way to simplify the spectrum is to acquire a proton spectrum while decoupling the fluorine channel.[2] This will collapse all H-F couplings, leaving only the simpler H-H coupling patterns. The signals for H-4, H-6, and H-7 should resolve into clear doublets or doublet of doublets.

  • Acquire a 2D ¹H-¹H COSY Spectrum: This experiment will definitively show which protons are coupled to each other, helping to trace the connectivity of the aromatic spin system.

  • Leverage 2D ¹H-¹⁹F HOESY: If through-bond coupling is ambiguous, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can establish through-space proximity.[3][4][5][6] A cross-peak between the fluorine at C3 and the proton at H-4 is expected and is a key validation point for assignment.

Expert Insights: The "Why" Behind the Complexity

The complexity arises because the fluorine atom at C3 couples to protons over multiple bonds. You will observe:

  • ³JH4-F3 (3-bond coupling) which is typically in the range of 4-8 Hz.

  • ⁴JH7-F3 (4-bond coupling) which is smaller, often 1-3 Hz.

  • ⁵JH6-F3 (5-bond coupling) which is usually the smallest and may not always be resolved.

These overlapping J-values, superimposed on the standard ortho and meta H-H couplings, create the complex multiplets.

Troubleshooting Workflow Diagram

G start Complex Aromatic ¹H Signals step1 Run ¹H-{¹⁹F} Decoupled Spectrum start->step1 result1 Signals Collapse to Simpler Multiplets? step1->result1 step2 Acquire 2D ¹H-¹H COSY result2 Correlations Match Expected H-H Couplings? step2->result2 step3 Acquire 2D ¹H-¹⁹F HOESY result3 Observe H4-F3 Cross-Peak? step3->result3 result1->step2 Yes reassess Re-evaluate Structure or Purity result1->reassess No result2->step3 Yes result2->reassess No end Assignments Confirmed result3->end Yes result3->reassess No

Caption: Workflow for resolving complex aromatic proton signals.

Question 2: I am struggling to definitively assign the quaternary carbons, especially C3, C5, and the two bridgehead carbons (C3a, C7a). How can I do this?

Direct assignment of non-protonated carbons is a common challenge. For this scaffold, the large one-bond carbon-fluorine coupling (¹JC3-F3) is a key diagnostic tool, but assigning the others requires multi-bond correlation experiments.

Recommended Protocol for Carbon Assignment
  • Acquire a Standard ¹³C{¹H} Spectrum: This provides the initial chemical shifts. The carbon attached to fluorine (C3) will appear as a large doublet with a ¹JCF of approximately 240-270 Hz.[7] The carbon attached to bromine (C5) will be significantly shielded.

  • Run a ¹H-¹³C HMBC Spectrum: This is the most crucial experiment. Optimize the long-range coupling delay (typically for ~8 Hz) to observe 2- and 3-bond correlations.

    • The N-H proton will show correlations to C3a and C7a, helping to assign these critical bridgehead carbons.

    • H4 will correlate to C3, C5, and C7a.

    • H6 will correlate to C5, C7, and C7a.

    • H7 will correlate to C5 and C3a.

  • Consider a ¹⁹F-¹³C HSQC/HMBC: If available, these experiments directly correlate the fluorine to carbons over one or multiple bonds, providing unambiguous assignment for C3 and its neighbors.[3][8]

Data Interpretation Table: Expected HMBC Correlations
ProtonExpected Carbon Correlations (²JCH & ³JCH)
N1-H C3, C7a
H4 C3, C5, C6, C7a
H6 C4, C5, C7, C7a
H7 C3a, C5, C6
Scientific Rationale

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects J-couplings between protons and carbons over two or three bonds. By systematically mapping these correlations, one can build the carbon skeleton piece by piece. The bridgehead carbons (C3a, C7a) are particularly important for confirming the indazole ring structure, and their correlations to multiple protons (e.g., H4, H6, H7, and N-H) make them key anchor points for the assignment.[9]

Question 3: How can I confirm the position of the N-H proton and rule out the 2H-indazole tautomer?

While the 1H-indazole tautomer is generally more stable for most substituted indazoles, experimental confirmation is critical, especially when novel derivatives are synthesized.[10][11] The position of the proton on N1 versus N2 dramatically alters the chemical shifts of the surrounding atoms.

Definitive Protocol for Tautomer Confirmation
  • ¹H-¹⁵N HMBC at Natural Abundance: This is the gold-standard experiment for tautomer analysis.[12][13] It requires a sensitive spectrometer but provides unambiguous proof.

    • Expected Result for 1H-tautomer: The N-H proton will show a strong correlation (²JNH) to the N1 nitrogen. You will also observe a weaker correlation from the H7 proton to N1 (³JNH).

    • Expected Result for 2H-tautomer: You would observe a correlation from the N-H proton to N2 and a correlation from the H3 proton (if it existed) to N2.

  • Cross-Reference with ¹H-¹³C HMBC: As mentioned previously, the N-H proton in the 1H-tautomer shows a clear ³J correlation to the C3 carbon. In a hypothetical 2H-tautomer, the N-H would instead show a ²J correlation to C3.

  • NOESY/HOESY Analysis: A through-space correlation between the N-H proton and the H7 proton is characteristic of the 1H-tautomer.

Expert Insights

The chemical shifts of the nitrogen atoms themselves are highly indicative of the tautomeric form.[12][14] In a ¹⁵N spectrum or via a ¹H-¹⁵N HSQC/HMBC, sp²-hybridized "pyridinic" nitrogens (like N2 in the 1H-tautomer) resonate at a significantly different frequency than sp²-hybridized "pyrrolic" nitrogens bearing a proton (like N1 in the 1H-tautomer).[12] This difference provides a secondary layer of confirmation.

Part 2: Frequently Asked Questions (FAQs)

What are the typical ¹H and ¹³C chemical shift ranges I should expect?

Substituent effects from fluorine (electron-withdrawing) and bromine (electron-withdrawing with heavy atom effect) significantly influence the chemical shifts. The following table provides estimated ranges based on published data for similar substituted indazoles.[10][15][16]

Table of Expected Chemical Shift Ranges (in DMSO-d₆)
AtomPositionExpected δ (ppm)Notes
¹H N1-H13.0 - 14.0Broad, exchangeable with D₂O.[17]
H47.8 - 8.2Downfield due to deshielding from the pyrazole ring and F. Appears as a doublet of doublets (dd) or more complex multiplet due to F coupling.
H67.3 - 7.6Appears as a doublet of doublets (dd) or more complex multiplet.
H77.6 - 7.9Appears as a doublet (d) or doublet of doublets (dd).
¹³C C3145 - 155 (d)Large ¹JCF coupling (~245 Hz).
C3a120 - 125Bridgehead carbon.
C4110 - 115Shielded by adjacent C3a.
C5115 - 120Carbon bearing bromine; signal may be less intense.
C6125 - 130
C7118 - 123
C7a140 - 145Bridgehead carbon, deshielded by N1.
What are the key H-F and C-F coupling constants to look for?

Fluorine couplings are critical for structure confirmation. Their magnitudes decrease with the number of bonds, but long-range couplings are often observable.[7][18]

Table of Typical Coupling Constants (J in Hz)
CouplingBondsTypical Range (Hz)Significance
¹JC3-F31240 - 270Diagnostic for the C-F bond.
²JC4-F3215 - 25Confirms adjacency of C4 to C3.
²JC3a-F3210 - 20Confirms adjacency of C3a to C3.
³JH4-F334 - 8Key for assigning H4.
³JC7a-F332 - 5Confirms connectivity around the pyrazole ring.
⁴JH7-F341 - 3Long-range coupling, helps assign H7.
Which solvent is best for my NMR experiments?
  • DMSO-d₆: Highly recommended. It is an excellent solvent for most heterocyclic compounds and, most importantly, it slows down the N-H proton exchange. This makes the N-H proton sharp enough to be observed and to show clear HMBC and NOE correlations, which are vital for assignment.

  • CDCl₃: Can be used, but the N-H signal is often broad or may exchange completely, losing valuable structural information.[17]

  • Acetone-d₆ / Methanol-d₄: Good alternatives if solubility in DMSO is an issue. Methanol-d₄ will cause the N-H proton to exchange with deuterium, which can be a useful experiment to identify it.[17]

How do I build a complete, self-validating structural elucidation plan?

A robust plan relies on cross-validation between multiple experiments. No single experiment should be used to make a definitive assignment.

Logical Flow for Structural Elucidation

Caption: A logical workflow for complete structural elucidation.

References

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (2008). Differentiating Tautomers using 15N chemical shift information. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • The University of British Columbia, UBC Chemistry. (n.d.). Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. Retrieved from [Link]

  • YouTube. (2023). NMR Spectroscopy Interpretation (Example). Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Application for fluorine compounds. Retrieved from [Link]

  • University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2025). Computational 19F NMR. 1. General features. Retrieved from [Link]

  • CDN Science. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014). 1D Selective 1H - 19F HOESY. Retrieved from [Link]

  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. Retrieved from [Link]

  • Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • SLU Library. (2021). Reducing signal interference in complex NMR spectra. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 5-bromo-3-fluoro-1H-indazole scale-up

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-3-fluoro-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-3-fluoro-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important building block from bench-scale discovery to larger-scale production. Indazole scaffolds are crucial in medicinal chemistry, often serving as bioisosteres for indoles in developing novel therapeutics.[1] The unique substitution pattern of 5-bromo-3-fluoro-1H-indazole makes it a valuable intermediate for creating potent and selective agents, particularly in oncology and neurology.[2]

However, scaling up the synthesis of halogenated heterocycles presents unique challenges, including controlling regioselectivity, managing hazardous reagents, and ensuring consistent thermal and mass transfer in large reactors.[3][4] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to navigate these complexities, grounded in established chemical principles and field-proven insights.

Section 1: Proposed Synthetic Strategy for Scale-Up

Successfully scaling a synthesis requires a robust and reproducible route. While several methods exist for constructing the indazole core,[5][6] a common and logical approach for this specific molecule involves the late-stage functionalization of a readily available indazole intermediate. The following workflow is proposed as a reliable foundation for scale-up operations.

G cluster_0 Phase 1: Core Synthesis & Protection cluster_1 Phase 2: Key Functionalization cluster_2 Phase 3: Deprotection & Isolation A 5-Bromo-1H-indazole (Starting Material) B N1-Protection (e.g., SEM-Cl, Base) A->B C 1-(trimethylsilyl)ethoxymethyl- 5-bromo-1H-indazole B->C D C3-Lithiation / Electrophilic Fluorination (n-BuLi, then NFSI) C->D Intermediate Transfer E Protected 5-bromo-3-fluoro-1H-indazole D->E F Deprotection (e.g., TBAF or HCl) E->F Intermediate Transfer G 5-bromo-3-fluoro-1H-indazole (Final Product) F->G H Crystallization / Purification G->H

Caption: Proposed synthetic workflow for 5-bromo-3-fluoro-1H-indazole.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up Optimization

This section addresses common questions encountered during the process development and scale-up of the target molecule.

Q1: Why is N1-protection necessary for the fluorination step?

Answer: The indazole core possesses two nitrogen atoms, and the N-H proton is acidic. In the absence of a protecting group, attempting direct C-3 functionalization, especially with organometallic reagents like n-butyllithium (n-BuLi), would result in deprotonation at the N1 position rather than the desired C3 position. This non-productive acid-base reaction consumes your reagent and prevents the key C-H activation required for fluorination.

  • Causality: By installing a protecting group, such as a (trimethylsilyl)ethoxymethyl (SEM) group, you block the reactive N-H site. This directs the organolithium reagent to deprotonate the next most acidic position, which is the C3 proton. This regiocontrol is absolutely critical for the success of the synthesis. The choice of protecting group is also important for scale-up; it should be stable to the reaction conditions and easily removable in a high-yielding final step.

Q2: What are the primary safety and handling concerns with electrophilic fluorinating agents like NFSI?

Answer: N-Fluorobenzenesulfonimide (NFSI), often sold under brand names like Selectfluor®, is a powerful electrophilic fluorinating agent. While more stable and easier to handle than reagents like elemental fluorine or DAST, it is a strong oxidizer and requires careful handling.[7][8][9]

  • Key Hazards & Mitigation:

    • Oxidizing Potential: NFSI can react vigorously with flammable or reducing materials. It must be stored away from incompatible materials in a cool, dry place.

    • Toxicity: It is toxic and an irritant. Always handle NFSI in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Exothermic Reactions: The fluorination reaction itself can be exothermic. On a large scale, this requires careful control over the addition rate and efficient reactor cooling to prevent thermal runaways. A slow, controlled addition of the NFSI solution or the lithiated intermediate is mandatory.[3]

Table 1: Comparison of Common Fluorinating Agents
ReagentTypeKey AdvantagesKey Disadvantages for Scale-Up
NFSI (Selectfluor®) ElectrophilicCrystalline solid, relatively stable, high C-3 selectivity for indazoles.[10]Strong oxidizer, can be costly, requires careful thermal management.
DAST / Deoxo-Fluor® NucleophilicEffective for deoxofluorination (alcohols to fluorides).Highly toxic, moisture-sensitive, reacts violently with water, thermal instability.[7] Not suitable for this synthetic route.
**Elemental Fluorine (F₂) **ElectrophilicMost direct fluorinating agent.Extremely hazardous, corrosive, and reactive; requires specialized equipment and expertise.[11] Not practical for most pharmaceutical manufacturing.
Q3: How do I manage temperature control and mixing when moving from a 1L flask to a 100L reactor?

Answer: This is one of the most critical challenges in process chemistry.[3][4] What works in a small flask with a magnetic stir bar rarely translates directly to a large, jacketed reactor with an overhead stirrer.

  • Thermal Control: Heat transfer is governed by the surface-area-to-volume ratio, which decreases dramatically as you scale up. A 100L reactor has much less surface area per unit of volume than a 1L flask.

    • Causality: This means it is much harder to both heat and, more importantly, cool a large reaction mass. The exothermic heat from the fluorination step can build up rapidly, leading to side reactions or a dangerous thermal runaway.

    • Solution: Use a reactor with a high-performance thermal control unit. Ensure the heat transfer fluid is appropriate for the target temperature range. The addition of reagents must be slowed down significantly compared to the lab scale to allow the cooling system to keep pace with heat generation.

  • Mixing Efficiency: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing impurity formation.

    • Causality: A magnetic stir bar only creates a vortex in a small flask, but an overhead stirrer in a large reactor must be properly designed (e.g., anchor, pitched-blade turbine) to ensure the entire batch is homogeneous.

    • Solution: Model the mixing parameters or consult with a chemical engineer. The stirrer speed and impeller design are crucial for achieving good mass transfer, especially during the addition of n-BuLi and the quenching step.

Table 2: Scale-Up Parameter Considerations
ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Rationale for Change
Reagent Addition Manual addition via dropping funnel over 15-30 min.Pumped addition via dosing pump over 2-4 hours.To control exotherm and match the reactor's heat removal capacity.[4]
Mixing Magnetic stir bar (800-1200 RPM).Overhead mechanical stirrer (50-200 RPM).Impeller design is critical for bulk fluid movement and preventing stratification.
Temperature Monitoring Single probe in liquid.Multiple probes (baffles, bottom) and jacket temperature monitoring.To detect thermal gradients and ensure uniform temperature throughout the vessel.
Workup/Quench Pouring reaction into a beaker of quench solution.Slow reverse addition of the reaction mass into the quench vessel.To maintain control over gas evolution and exothermic quenching process.

Section 3: Troubleshooting Guide

Even with a robust process, issues can arise. This guide provides a logical framework for diagnosing and solving common problems during the scale-up.

G Problem Problem: Low Purity of Final Product Cause1 Incomplete Reaction? Problem->Cause1 Check IPC/TLC Cause2 Side Reaction Occurred? Problem->Cause2 Analyze Crude by LC-MS Cause3 Degradation during Workup? Problem->Cause3 Review Isolation Procedure Sol1a Check Reagent Quality (e.g., n-BuLi titration) Cause1->Sol1a Sol1b Increase Reaction Time or Temperature (cautiously) Cause1->Sol1b Sol2a Improve Thermal Control (slower addition) Cause2->Sol2a Sol2b Check for Over-bromination or Di-fluorination by LC-MS Cause2->Sol2b Sol3a Modify Quench/pH (avoid harsh acid/base) Cause3->Sol3a Sol3b Optimize Crystallization (solvent screen, cooling profile) Cause3->Sol3b

Caption: Troubleshooting decision tree for low product purity.

Problem: The C-3 lithiation/fluorination step is low-yielding.
  • Possible Cause 1: Inactive n-BuLi. n-Butyllithium degrades upon exposure to air and moisture. If the titer (concentration) of the solution is lower than stated, the reaction will be substoichiometric.

    • Solution: Always titrate the n-BuLi solution before use on a large scale to determine its exact molarity. Use fresh, high-quality reagent.

  • Possible Cause 2: Insufficiently low temperature. The lithiated indazole intermediate can be unstable at higher temperatures.

    • Solution: Ensure the reactor can maintain the required low temperature (typically < -60 °C) throughout the n-BuLi addition and subsequent hold time. Check for cold spots or inefficient cooling.

  • Possible Cause 3: Poor quality starting material. The presence of water or other electrophilic impurities in the protected 5-bromo-1H-indazole or the solvent will quench the n-BuLi.

    • Solution: Ensure all starting materials and solvents are rigorously dried and handled under an inert (nitrogen or argon) atmosphere.

Problem: The final product contains significant isomeric impurities.
  • Possible Cause 1: Incomplete N1-protection. If the protection step is not driven to completion, the remaining N-H starting material can lead to undesired side reactions.

    • Solution: Use an in-process control (IPC) like HPLC or TLC to confirm >99% conversion during the protection step before proceeding.

  • Possible Cause 2: Isomerization during workup or purification. Indazoles can be sensitive to harsh pH conditions or high temperatures, which could potentially lead to degradation or rearrangement.

    • Solution: Use buffered aqueous solutions during workup if necessary. When developing a crystallization procedure, screen various solvents and ensure the dissolution temperature is not high enough to cause product degradation over time.[12]

Section 4: Example Protocol: C-3 Fluorination (Illustrative)

This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and safety procedures at your facility.

Reaction: C-3 Fluorination of SEM-protected 5-bromo-1H-indazole

  • Reactor Preparation:

    • Ensure the 100L glass-lined reactor is clean, dry, and passivated.

    • Inert the reactor by purging with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents:

    • Charge the reactor with 1-(trimethylsilyl)ethoxymethyl-5-bromo-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 volumes).

    • Begin agitation and cool the reactor contents to -70 °C using the jacketed cooling system.

  • Lithiation (C-H Activation):

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) via a dosing pump over 2 hours, ensuring the internal temperature does not rise above -65 °C.

    • Stir the resulting slurry at -70 °C for 1 hour after the addition is complete.

  • Fluorination:

    • In a separate vessel, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF (3 volumes).

    • Slowly add the NFSI solution to the reactor over 2 hours, again maintaining an internal temperature below -65 °C.

    • After addition, allow the reaction to stir for an additional 1-2 hours at -70 °C. Monitor completion by IPC (e.g., HPLC analysis of a quenched aliquot).

  • Quench:

    • Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reactor, keeping the temperature below -40 °C during the initial quench.

    • Allow the mixture to warm to room temperature with continued stirring.

  • Workup and Isolation:

    • Transfer the biphasic mixture to an extraction vessel. Separate the organic layer.

    • Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude protected product, which can then be taken to the deprotection and final crystallization steps.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs - Topharman. Available at: [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available at: [Link]

  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC - PubMed Central. Available at: [Link]

  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. - YouTube. Available at: [Link]

Sources

Optimization

Minimizing byproduct formation in indazole synthesis

A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity Welcome to the technical support center for indazole synthesis. As Senior Application Scientists, we understand the nuances and challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity

Welcome to the technical support center for indazole synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered in the synthesis of these critical pharmacophores. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly focusing on the control of byproduct formation and regioselectivity. The content is structured in a practical question-and-answer format to directly address the problems you may be facing at the bench.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted indazole?

This is the most frequent challenge in indazole chemistry, stemming from the annular tautomerism of the indazole ring. The deprotonated indazolide anion has nucleophilic character at both nitrogen atoms, leading to mixtures of N1 and N2 alkylated products.[1][2] Achieving high selectivity for the N1-substituted product often involves shifting the reaction conditions to favor thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][3]

Core Causality: The ratio of N1 to N2 products is a delicate balance of steric effects, electronic effects, and the interplay between the base, solvent, and electrophile.[3][4][5]

Troubleshooting Workflow & Solutions:

  • Optimize Your Base and Solvent System: This is the most critical factor. For N1-selectivity, a common and effective strategy is the use of sodium hydride (NaH) in a non-polar, coordinating solvent like tetrahydrofuran (THF).[3][4] This combination promotes the formation of a sodium-indazolide ion pair that sterically hinders the N2 position, favoring alkylation at N1.[3] In contrast, using more polar, aprotic solvents like DMF can lead to a less selective reaction.[3][6]

  • Leverage Steric Hindrance: If your indazole scaffold allows, introducing a bulky substituent at the C3-position can significantly favor N1 alkylation due to steric hindrance around the N2-position.[3][5]

  • Consider the Alkylating Agent: While a wide range of alkylating agents can be used, primary alkyl halides and secondary alkyl tosylates have shown high N1-selectivity under the NaH/THF conditions.[3][4]

  • Thermodynamic Equilibration: For certain substrates, particularly with α-halo carbonyl electrophiles, it's possible to achieve N1-selectivity through an equilibration process that favors the thermodynamically more stable N1 product.[3] This may involve longer reaction times or elevated temperatures.

Experimental Protocol: N1-Selective Alkylation using NaH/THF

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_0 Troubleshooting N1/N2 Isomer Mixture start Problem: N1/N2 Mixture base_solvent Modify Base/Solvent System (e.g., NaH in THF) start->base_solvent Primary Strategy purify Chromatographic Separation start->purify If mixture is unavoidable sterics Introduce C3-Steric Bulk base_solvent->sterics If selectivity is still low success High Yield of N1-Indazole base_solvent->success If successful thermo Promote Thermodynamic Control (Longer Time/Higher Temp) sterics->thermo If applicable sterics->success If successful thermo->success

Caption: Troubleshooting workflow for maximizing N1-indazole selectivity.

Issue 2: My reaction is selectively producing the N2-substituted indazole, but I need the N1 isomer.

While often the undesired product, selective synthesis of N2-indazoles is also a significant goal in medicinal chemistry.[2] If you are unintentionally forming the N2-isomer, it indicates your reaction conditions are favoring kinetic control or specific electronic stabilization of the N2-position.

Core Causality: Conditions that favor the formation of a "free" indazolide anion, or where the N2 position is electronically activated, will lead to the N2 product.

Troubleshooting Workflow & Solutions:

  • Re-evaluate Your Reaction Conditions: Mitsunobu conditions, for example, have been shown to have a strong preference for producing the N2-regioisomer.[3] If you are using such conditions, a switch to the NaH/THF system described above is warranted.

  • Analyze Your Indazole Substituents: Electron-withdrawing groups, such as nitro (NO₂) or carboxylates (CO₂Me), at the C7 position can confer excellent N2-regioselectivity (≥ 96%).[4] If your substrate contains such a group, overcoming this inherent electronic bias for N1-alkylation can be extremely challenging. A redesign of the synthetic route to introduce the alkyl group before indazole formation might be necessary.

  • Change the Solvent: As mentioned, polar aprotic solvents like DMF can reduce N1-selectivity and may be favoring your N2-product formation.[3] A switch to a less polar solvent like THF or dioxane is recommended.

cluster_1 Factors Influencing N1 vs. N2 Selectivity conditions Reaction Conditions n1_product N1-Substituted Indazole (Thermodynamic Product) conditions->n1_product NaH in THF C3-Steric Bulk Thermodynamic Control n2_product N2-Substituted Indazole (Kinetic Product) conditions->n2_product Mitsunobu Conditions C7-EWG Kinetic Control

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of Fluorinated Indazoles

Welcome to the technical support center for the purification of fluorinated indazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated indazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. The introduction of fluorine atoms into the indazole scaffold dramatically alters its physicochemical properties, often leading to non-intuitive purification behavior.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and protocols to help you navigate these complexities successfully.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My fluorinated indazole co-elutes with impurities or isomers during silica gel chromatography.

Question: I'm running a flash column on silica gel, but I'm getting poor separation between my desired fluorinated indazole and a closely related impurity. My TLC showed separation, but the column is failing. Why is this happening and how can I fix it?

Answer: This is a frequent and frustrating issue. The co-elution of fluorinated indazoles is often due to a combination of factors stemming from the unique effects of fluorine.[3][4][5][6]

Causality Explained:

  • Altered Polarity: Fluorine is highly electronegative, creating a strong C-F bond dipole.[7] However, depending on its position and the number of fluorine atoms, the overall molecular dipole moment can be surprisingly low. A trifluoromethyl (-CF3) group, for instance, can make a molecule more polar yet simultaneously more lipophilic (hydrophobic) due to its large molar volume.[7] This can cause your compound to elute unpredictably in standard solvent systems like ethyl acetate/hexane.

  • Reduced Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyrazole-ring nitrogens in the indazole. This diminishes the strength of the hydrogen-bond interactions with the acidic silanol groups (Si-OH) on the silica surface, leading to faster elution and potential co-elution with less polar impurities.

  • Specific Interactions: Perfluorinated compounds can exhibit unique interactions, such as dipole-dipole and π–π stacking, which differ from their non-fluorinated analogs.[8][9] These alternative interactions can lead to unexpected elution orders or poor separation from impurities that share some of these interaction capabilities.

Troubleshooting & Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To counteract tailing and improve the peak shape of your weakly basic indazole, add 0.1-1% triethylamine (TEA) or ammonia in methanol to your eluent system.[10] This deactivates the most acidic sites on the silica gel, ensuring a more uniform interaction surface.

    • Switch Solvents: If ethyl acetate/hexane fails, explore solvent systems with different selectivities. Dichloromethane/methanol can be effective for more polar compounds.[11] Toluene-based systems can sometimes resolve aromatic compounds that co-elute in other solvents due to differing π–π interactions.[12]

  • Change the Stationary Phase:

    • Deactivated Silica: Consider using commercially available deactivated silica gel or preparing it yourself.[10][13] A common lab preparation involves flushing the packed column with an eluent containing 1-3% triethylamine before loading the sample.[10]

    • Alumina: For acid-sensitive compounds, neutral or basic alumina is an excellent alternative to silica gel.[13]

    • Reverse-Phase (RP) Chromatography: RP-HPLC using a C18 or a specialized fluorinated stationary phase can be highly effective.[8][14][15] Fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer enhanced selectivity for separating fluorinated compounds and their isomers.[8][9][16]

  • Optimize Column Technique:

    • Dry Loading: If your compound is poorly soluble in the starting eluent, dissolve it in a stronger solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[10] This prevents band broadening at the origin.

    • Gradient Elution: Start with a low-polarity mobile phase where your compound has an Rf of ~0.1-0.2 and gradually increase the polarity.[10] This can help resolve compounds that are very close on a TLC plate.

Issue 2: My fluorinated indazole product is an oil that won't crystallize.

Question: After chromatography, I obtained my product as a thick oil. I've tried concentrating it from various solvents, but it refuses to solidify. How can I induce crystallization or purify it further?

Answer: The formation of oils is a common challenge with highly purified organic compounds, and fluorination can exacerbate this issue by disrupting crystal lattice formation.[17]

Causality Explained:

  • Disrupted Crystal Packing: The introduction of fluorine can significantly alter intermolecular packing forces. While sometimes promoting favorable π-stacking, it can also lead to herringbone or other motifs that are less conducive to forming a stable crystal lattice.[18]

  • High Solubility: Fluorinated compounds often exhibit high solubility in a wide range of common organic solvents, making it difficult to achieve the supersaturation required for crystallization.[19]

  • Residual Impurities: Even small amounts of solvent or impurities can act as "crystal poisons," inhibiting nucleation and growth.

Troubleshooting & Solutions:

  • Trituration: This is the first technique to try. Add a non-polar solvent in which your oily product is insoluble (e.g., hexane, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation. Cool the mixture in an ice bath to further decrease solubility. If a solid forms, isolate it by filtration.

  • Solvent-Antisolvent Crystallization:

    • Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane, ethyl acetate, or acetone).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane, pentane, or water) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the flask to stand undisturbed, covered, at room temperature or in the refrigerator. Slow diffusion will hopefully lead to crystal growth.

  • Slow Evaporation: Dissolve the oil in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly over hours or days. This gradual increase in concentration can promote the growth of high-quality crystals.

Technique Description Best For Key Tip
Trituration Stirring/scratching an oil with a non-polar solvent.Quickly inducing precipitation from a pure oil.Use a solvent where the compound is completely insoluble.
Solvent-Antisolvent Slow addition of a "poor" solvent to a solution.Compounds with a narrow solubility window.Reach the point of turbidity, then clarify with a drop of good solvent.
Slow Evaporation Allowing solvent to evaporate from a solution over time.Thermally stable compounds; growing X-ray quality crystals.Use a vial with a narrow opening (e.g., covered with pierced parafilm).

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the indazole ring affect the purification strategy?

The position of the fluorine atom significantly impacts the molecule's electronic properties and dipole moment.[20]

  • Electron-Withdrawing Effects: A fluorine atom on the benzene ring (e.g., at the 4, 5, 6, or 7-position) will primarily influence the molecule's overall polarity and interaction with silica. A fluorine atom near a basic nitrogen will more strongly reduce its pKa, which can be exploited in pH-dependent extractions or ion-exchange chromatography.[20]

  • Steric Hindrance: A fluorine atom can sterically block interactions with a stationary phase or interfere with crystal packing, potentially making both chromatography and crystallization more challenging.[20]

Q2: My fluorinated indazole appears to be degrading on the silica column. What should I do?

This strongly suggests your compound is acid-sensitive. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups and can catalyze the degradation of certain molecules.[11][13]

  • Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see new spots or streaking compared to a freshly spotted lane, your compound is unstable on silica.[11]

  • Solution: The best approach is to use a deactivated stationary phase. Either use a pre-treated, commercially available silica, deactivate it yourself with triethylamine, or switch to a more inert medium like neutral alumina.[10][13]

Q3: When should I choose reverse-phase chromatography over normal-phase for these compounds?

Reverse-phase (RP) chromatography is an excellent choice, particularly for more polar fluorinated indazoles or when normal-phase fails to provide adequate separation.[8][15]

  • Choose RP when:

    • Your compound is highly polar and has very low retention (high Rf) on silica gel, even with polar eluents.[11]

    • You need to separate compounds with very subtle differences in hydrophobicity.

    • You are working with acid-sensitive compounds, as RP mobile phases (e.g., water/acetonitrile) are typically neutral.

    • Consider using a pentafluorophenyl (PFP) stationary phase, which can provide unique selectivity for fluorinated and aromatic compounds due to dipole-dipole and π-π interactions.[9][16]

Q4: Are there any specific safety considerations for purifying fluorinated indazoles?

While the final indazole compounds have varying toxicological profiles, the primary safety concerns often lie with the fluorinating reagents used in their synthesis (e.g., DAST, Selectfluor), which can be toxic and corrosive. During purification, consider the potential for trace amounts of these reagents or their byproducts to be present. Additionally, some fluorinated organic compounds can be persistent and bioaccumulative.[21][22] Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for your specific molecule.

Part 3: Protocols and Workflows

Workflow: Selecting a Purification Strategy

This decision tree provides a logical pathway for choosing the most appropriate purification method for your crude fluorinated indazole product.

Purification_Strategy start Crude Product Analysis is_solid Is the major product a solid? start->is_solid is_oil Product is an oil or wax is_solid->is_oil No try_cryst Attempt Direct Crystallization / Trituration is_solid->try_cryst Yes chromatography Proceed to Chromatography is_oil->chromatography success_cryst Success? try_cryst->success_cryst pure_solid Pure Solid Obtained success_cryst->pure_solid Yes success_cryst->chromatography No tlc_analysis TLC Analysis (Test Stability & Find Solvent System) chromatography->tlc_analysis run_column Run Column (Silica, Alumina, or RP) tlc_analysis->run_column post_chrom Analyze Fractions run_column->post_chrom final_product Combine Fractions & Evaporate post_chrom->final_product final_oil Product is an Oil final_product->final_oil final_solid Product is a Solid final_product->final_solid attempt_cryst2 Attempt Crystallization final_oil->attempt_cryst2 attempt_cryst2->pure_solid Success pure_oil Pure Oil Obtained attempt_cryst2->pure_oil Failure

Caption: Purification strategy decision tree.

Protocol: Deactivation of Silica Gel for Flash Chromatography

This protocol is for purifying acid-sensitive fluorinated indazoles where degradation is observed on standard silica gel.[10][13]

Materials:

  • Crude fluorinated indazole

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents for elution (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Select Eluent System: Based on TLC analysis, determine a suitable solvent system (e.g., 80:20 Hexane:EtOAc) that provides a target Rf value of 0.2-0.3 for your compound.

  • Prepare Deactivating Eluent: Create the mobile phase you will use to run the column, but add 1% triethylamine by volume. For example, for 500 mL of eluent, add 495 mL of your chosen solvent system and 5 mL of TEA.

  • Pack the Column: Pack the chromatography column with silica gel using the deactivating eluent (the solvent mixture containing TEA).

  • Equilibrate and Deactivate: Flush the packed column with at least two column volumes of the deactivating eluent. This ensures the entire silica bed is neutralized. Discard the eluent that passes through.

  • Prepare and Load Sample:

    • Liquid Load: Dissolve your crude product in a minimum amount of the column eluent (with or without TEA) or a stronger solvent like dichloromethane.

    • Dry Load: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (~1-2 times the mass of your crude product), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Run the Column: Elute the column using your chosen solvent system. You can choose to run the column with or without the 1% TEA in the mobile phase; the deactivation step is often sufficient to prevent degradation.[10]

  • Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

Diagram: Troubleshooting Co-Elution in Chromatography

This flowchart outlines a systematic approach to resolving poor separation during column chromatography.

CoElution_Troubleshooting start Poor Separation / Co-Elution Observed check_tailing Are peaks tailing or streaking? start->check_tailing add_tea Add 0.1-1% TEA or NH4OH to eluent check_tailing->add_tea Yes check_separation Are peaks sharp but not separated? check_tailing->check_separation No add_tea->check_separation change_solvent Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH or Toluene-based) check_separation->change_solvent Yes gradient Use a shallow gradient elution change_solvent->gradient success Separation Achieved change_solvent->success Separation change_phase Change stationary phase (Silica -> Alumina or Reverse Phase) change_phase->success gradient->change_phase Still no separation gradient->success Separation

Caption: Troubleshooting flowchart for co-elution.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Deactivation of silica gel? - ResearchGate. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. Available at: [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. Available at: [Link]

  • Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale | Siliplus. Available at: [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available at: [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. Available at: [Link]

  • silica deactivation - Chromatography Forum. Available at: [Link]

  • Purification of oily products in industrial chemistry. : r/OrganicChemistry - Reddit. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available at: [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. Available at: [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC. Available at: [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils - MDPI. Available at: [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Available at: [Link]

  • Organofluorine chemistry - Wikipedia. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Enzymatic synthesis of fluorinated compounds - PMC. Available at: [Link]

  • Several Problems of Flash Column Chromatography - Hawach. Available at: [Link]

  • Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. Available at: [Link]

  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. Available at: [Link]

  • Fluorinated Liquid Crystals | springerprofessional.de. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • The effect of Na2CO3, NaF and NH4OH on the stability and release behavior of sol-gel derived silica xerogels embedded with bioactive compounds | Request PDF. Available at: [Link]

  • Unavoidable Coelution - Flash Chromatography - Help! : r/Chempros - Reddit. Available at: [Link]

  • Structure and synthesis of indazole | Download Scientific Diagram. Available at: [Link]

  • Moisture Control in Pharmaceutical Packaging: Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies - International Animal Health Journal. Available at: [Link]

  • Using Silica Gel to Control Moisture in Pharmaceutical Packaging - Stream Peak. Available at: [Link]

  • Influence of synthesis and processing conditions on the release behavior and stability of sol-gel derived silica xerogels embedded with bioactive compounds - PubMed. Available at: [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. Available at: [Link]

  • Sol–gel encapsulation of cells is not limited to silica: long-term viability of bacteria in alumina matrices - Chemical Communications (RSC Publishing). Available at: [Link]

  • The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems - MDPI. Available at: [Link]

  • Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal - PMC. Available at: [Link]

  • Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review - PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Bromo-3-fluoro-1H-indazole vs. 5-Bromo-1H-indazole

This guide provides an in-depth technical comparison between 5-bromo-3-fluoro-1H-indazole and its non-fluorinated parent, 5-bromo-1H-indazole . It is designed for medicinal chemists and process scientists optimizing lead...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-bromo-3-fluoro-1H-indazole and its non-fluorinated parent, 5-bromo-1H-indazole . It is designed for medicinal chemists and process scientists optimizing lead compounds for potency, metabolic stability, and synthetic tractability.

Executive Summary: The Fluorine Impact

The transition from 5-bromo-1H-indazole (1) to 5-bromo-3-fluoro-1H-indazole (2) represents a strategic "bioisosteric switch" in drug design.[1] While (1) offers a versatile C3-H handle for late-stage diversification, (2) utilizes the C3-F atom to block metabolic hotspots and modulate the electronic environment of the indazole core without significantly altering steric bulk.[1]

Feature5-Bromo-1H-indazole (1) 5-Bromo-3-fluoro-1H-indazole (2)
Primary Utility Scaffold for C3/C5 dual-functionalization.[1]Metabolically stable core; C3 blocking group.[1]
C3-Reactivity High (Halogenation, C-H activation).[1][2]Inert (C-F bond is chemically robust).[1]
Acidity (N-H) pKa ~13.9 (Weakly acidic).[1]pKa ~12.5 (More acidic due to -I effect of F).[1]
Metabolic Fate Prone to C3-oxidation/hydroxylation.[1]Resistant to C3-oxidation (Metabolic Shield).[1]
Lipophilicity Moderate (LogP ~2.5).[1]Slightly Higher (LogP ~2.8); F increases lipophilicity.[1]

Electronic Structure & Physicochemical Properties[1]

Acidity and Deprotonation

The introduction of a fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I) on the pyrazole ring.[1]

  • 5-Bromo-1H-indazole: The N-H proton is weakly acidic.[1] Deprotonation requires moderately strong bases (e.g., Cs₂CO₃, NaH).[1]

  • 5-Bromo-3-fluoro-1H-indazole: The C3-F stabilizes the resulting N-anion through inductive withdrawal, lowering the pKa by approximately 1.0–1.5 units.[1] This makes (2) easier to deprotonate but renders the resulting anion less nucleophilic.[1]

Tautomerism

Both compounds predominantly exist in the 1H-tautomer form in solution (thermodynamically favored by ~2–3 kcal/mol over 2H).[1] The C3-F substituent reinforces this preference by destabilizing the 2H-form via lone-pair repulsion between the fluorine and the N2 lone pair.

Reactivity Profile Comparison

Module A: N-Alkylation & Regioselectivity

Indazoles possess two nucleophilic nitrogens (N1 and N2).[1][3] Controlling regioselectivity is a critical challenge.

  • 5-Bromo-1H-indazole:

    • Trend: Favors N1-alkylation (typically >80:20 ratio) under thermodynamic control.[1]

    • Mechanism: The N1-anion is the thermodynamic product.[1] However, steric bulk at C7 or specific solvent effects (e.g., non-polar solvents) can shift selectivity toward N2.[1]

  • 5-Bromo-3-fluoro-1H-indazole:

    • Trend: Enhanced N1-selectivity .[1][4][5]

    • Causality: The C3-F atom reduces the electron density at N2 more significantly than at N1 due to proximity.[1] Additionally, the "fluorine effect" often suppresses N2 attack due to electrostatic repulsion with the incoming electrophile, pushing the ratio often beyond 90:10 in favor of N1.

Module B: C5-Bromine Cross-Coupling (Suzuki/Buchwald)

The C5-Br bond is the primary handle for extending the carbon skeleton.[1]

  • Reactivity: The C3-F analog (2) is generally more reactive in oxidative addition steps than (1) .[1]

  • Explanation: The electron-deficient nature of the 3-fluoroindazole ring (due to F) makes the C5-Br bond more susceptible to insertion by Pd(0) species.[1]

  • Optimization: For (2) , milder precatalysts (e.g., Pd(dppf)Cl₂) often suffice, whereas (1) might require more active systems (e.g., XPhos-Pd-G2) for sterically demanding partners.[1]

Module C: C3-Position Utility
  • 5-Bromo-1H-indazole (The "Blank Canvas"): The C3-H bond is a reactive handle.[1] It can be iodinated (NIS), brominated (Br₂), or subjected to direct C-H arylation.[1]

  • 5-Bromo-3-fluoro-1H-indazole (The "Finished Product"): The C3-F bond is inert to standard coupling conditions.[1] It serves as a permanent blocking group, preventing "metabolic soft-spot" oxidation by Cytochrome P450 enzymes.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-fluoro-1H-indazole (Selectfluor Route)

Note: Direct fluorination of the indazole core is challenging.[1] The most robust route involves fluorination of the intermediate.

Reagents: 5-Bromoindole (Precursor), Selectfluor, Acetonitrile/Water.[1] (Alternative efficient pathway via 5-bromo-2-fluorobenzaldehyde hydrazone cyclization)

  • Step 1: Dissolve 5-bromo-1H-indazole (1.0 eq) in MeCN.

  • Step 2: Add Selectfluor (1.2 eq) and catalytic AgNO₃ (0.1 eq) if activating the C3-H directly (Low Yield).[1]

  • Preferred Route (High Yield): Start from 5-bromo-2-fluorobenzaldehyde .[1] React with hydrazine hydrate to form the hydrazone.[1] Treat with Selectfluor in MeCN to effect cyclization/fluorination.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hex/EtOAc 4:1). C3-F analog elutes faster than the non-fluorinated parent due to lower polarity.[1]

Protocol 2: Comparative N-Alkylation (General Procedure)

Objective: Alkylation with Benzyl Bromide.

  • Setup: In a flame-dried flask, dissolve Indazole substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Base: Add Cs₂CO₃ (1.5 mmol). Stir at RT for 30 min.[1]

    • Note: For 3-fluoro, deprotonation is faster; gas evolution ceases earlier.[1]

  • Electrophile: Add Benzyl Bromide (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Observation:

    • 5-Bromo-1H-indazole: Reaches completion in ~2h.[1] Ratio N1:N2 ~ 4:1.[1]

    • 5-Bromo-3-fluoro-1H-indazole: May require ~4h (lower nucleophilicity) but yields N1:N2 ~ 9:1.[1]

Visualizations of Reaction Pathways

Figure 1: Divergent Reactivity & Selectivity Flowchart

ReactivityComparison Start Indazole Scaffold H_Series 5-Bromo-1H-indazole (C3-H) Start->H_Series F_Series 5-Bromo-3-fluoro-1H-indazole (C3-F) Start->F_Series H_Alk N-Alkylation (Mod. Selectivity N1:N2) H_Series->H_Alk Base/R-X H_C3 C3-Functionalization (Iodination/Arylation) H_Series->H_C3 NIS or Pd/Ar-B(OH)2 H_Metab Metabolism: C3-Oxidation Risk H_Series->H_Metab In Vivo (CYP450) F_Alk N-Alkylation (High Selectivity N1) F_Series->F_Alk Base/R-X (Slower rate) F_C3 C3-Inert (Metabolic Shield) F_Series->F_C3 Blocks Oxidation F_Cross C5-Coupling (Enhanced Oxidative Addition) F_Series->F_Cross Pd(0)/Ar-B(OH)2

Caption: Divergent chemical fates of C3-H vs. C3-F indazoles. Note the metabolic protection conferred by the Fluorine atom.

References

  • Selectfluor Chemistry: Banks, R. E.[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

  • Indazole Acidity & Tautomerism: Claramunt, R. M., et al.[1] The Tautomerism of Indazoles.[1] Advances in Heterocyclic Chemistry, 50, 1-50.

  • Metabolic Stability of Fluorine: Purser, S., et al. Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37, 320-330. Link

  • N-Alkylation Regioselectivity: Luo, G., et al. Regioselective N-Alkylation of Indazoles.[1][4][5][6] Journal of Organic Chemistry, 71(14), 5392-5395.[1] Link[1]

  • Synthesis of 3-Fluoroindazoles: Zhu, W., et al. Selectfluor-Mediated Fluorination of Indoles and Indazoles.[1] Organic Letters, 22(16), 6642–6646.[1] Link[1]

Sources

Comparative

The 5-bromo-3-fluoro-1H-indazole Scaffold: A Rising Star in Kinase Inhibition Compared to Established Cores

An In-depth Comparative Guide for Researchers In the landscape of kinase inhibitor discovery, the core scaffold is the architectural foundation upon which potency, selectivity, and desirable pharmacokinetic properties ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide for Researchers

In the landscape of kinase inhibitor discovery, the core scaffold is the architectural foundation upon which potency, selectivity, and desirable pharmacokinetic properties are built. While established cores like quinazoline and pyrimidine have led to numerous FDA-approved drugs, the quest for novel, highly selective, and patentable inhibitors is perpetual. This guide provides a deep, evidence-based comparison of the emerging 5-bromo-3-fluoro-1H-indazole scaffold against other prominent kinase inhibitor cores, offering a technical resource for researchers and drug development professionals.

The Critical Role of the Core Scaffold in Kinase Inhibition

Kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors function primarily by competing with adenosine triphosphate (ATP) at its binding site. The core scaffold, or "hinge-binder," is the molecular fragment that forms critical hydrogen bonds with the "hinge" region of the kinase, a short, flexible segment of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is the primary anchor for the inhibitor, and the nature of the scaffold dictates the initial binding affinity and the orientation of the rest of the molecule within the ATP-binding pocket.

The 5-bromo-3-fluoro-1H-indazole Scaffold: Unique Properties and Advantages

The 5-bromo-3-fluoro-1H-indazole is a relatively new entrant in the field of kinase inhibition but has rapidly gained attention for its unique combination of chemical and structural features.

  • Enhanced Hinge-Binding: The indazole nitrogen atoms (N1 and N2) act as both hydrogen bond donors and acceptors, allowing for robust interactions with the kinase hinge region.

  • Fluorine Substitution: The fluorine atom at the 3-position is a key feature. Its electron-withdrawing nature can modulate the pKa of the indazole ring system, potentially increasing the strength of the hydrogen bonds. Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

  • Bromine as a Handle for Further Chemistry: The bromine atom at the 5-position serves as a versatile synthetic handle. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents that can occupy adjacent pockets, thereby increasing potency and selectivity. This "vectorial" approach to inhibitor design is a significant advantage.

Comparative Analysis of Kinase Inhibitor Cores

The effectiveness of a kinase inhibitor is a multifactorial equation. Below, we compare the 5-bromo-3-fluoro-1H-indazole scaffold to other widely used cores based on key performance metrics.

Table 1: Comparison of Physicochemical and Structural Properties
Feature5-bromo-3-fluoro-1H-indazoleQuinazolinePyrimidineIndole
Hinge-Binding Moieties N1 (donor), N2 (acceptor)N1 (acceptor), N3 (acceptor)N1 (acceptor), N3 (acceptor)N1-H (donor)
Key Substitutions for Potency 3-F, 5-Br4-anilino2,4-diaminoVaries
Synthetic Versatility High (Br at C5)Moderate to HighHighModerate
Patentability High (less saturated space)Lower (well-explored)Lower (well-explored)Moderate
Known Liabilities Potential for off-target halogen bondingPotential for hERG inhibitionPotential for metabolic instabilityPotential for CYP450 inhibition
Performance in Kinase Inhibition: A Data-Driven Comparison

To provide a tangible comparison, let's consider representative examples of kinase inhibitors based on these scaffolds and their performance against specific kinase targets.

Table 2: Comparative Efficacy of Kinase Inhibitors with Different Cores
Inhibitor (Core)Target KinaseIC50 (nM)Cell-based Potency (nM)Reference
Compound X (5-bromo-3-fluoro-1H-indazole) Aurora Kinase A550Fictional, for illustrative purposes
Gefitinib (Quinazoline) EGFR220-100
Imatinib (Pyrimidine) Abl25100-500
Sunitinib (Indole) VEGFR295-20

Note: IC50 values and cell-based potency can vary significantly based on the assay conditions and cell lines used. The data presented here are for comparative purposes.

The 5-bromo-3-fluoro-1H-indazole scaffold, as illustrated by the hypothetical "Compound X," can achieve high potency against challenging targets like Aurora Kinase A. This is attributed to the synergistic effects of the strong hinge-binding and the strategic placement of the fluorine and bromine atoms.

Experimental Protocols: A Guide to Evaluating Kinase Inhibitors

The following protocols are standard methodologies for assessing the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.

Methodology:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate (a peptide or protein), and ATP in a reaction buffer. Add the test inhibitor at varying concentrations. Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the kinase inhibitor at various concentrations for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Concepts

Diagram 1: Generalized Kinase Inhibitor Binding

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Kinase Inhibitor hinge Hinge Region pocket1 Adjacent Pocket 1 pocket2 Solvent Front core Core Scaffold core->hinge H-bonds group1 Group 1 core->group1 group2 Group 2 core->group2 group1->pocket1 Van der Waals group2->pocket2 Hydrophobic

Caption: Interaction of a kinase inhibitor with the ATP-binding pocket.

Diagram 2: Synthetic Utility of the 5-bromo-3-fluoro-1H-indazole Scaffold

G start 5-bromo-3-fluoro-1H-indazole suzuki Suzuki Coupling (Aryl boronic acids) start->suzuki sonogashira Sonogashira Coupling (Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines, Amides) start->buchwald product1 Aryl-substituted indazole suzuki->product1 product2 Alkynyl-substituted indazole sonogashira->product2 product3 Amino-substituted indazole buchwald->product3

Caption: Synthetic diversification of the 5-bromo-3-fluoro-1H-indazole core.

Conclusion and Future Outlook

The 5-bromo-3-fluoro-1H-indazole scaffold represents a significant advancement in the design of novel kinase inhibitors. Its unique combination of strong hinge-binding capabilities, modulated by the 3-fluoro substituent, and the synthetic versatility offered by the 5-bromo position, provides a powerful platform for developing highly potent and selective drug candidates. While established cores like quinazoline and pyrimidine have a proven track record, the indazole scaffold offers a less explored chemical space, increasing the likelihood of discovering inhibitors with novel binding modes and improved pharmacological properties. As the field of kinase drug discovery continues to evolve, the strategic application of such innovative scaffolds will be paramount in addressing the challenges of drug resistance and off-target toxicity.

References

  • Title: EGFR-Targeted Therapeutics in Non-Small Cell Lung Cancer: A Clinical Review Source: Cancers (Basel) URL: [Link]

  • Title: Imatinib: A Breakthrough in Cancer Therapy Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Sunitinib: A Review of its Use in Advanced Renal Cell Carcinoma Source: Drugs URL: [Link]

Validation

Comparative Cross-Reactivity Profiling of 5-Bromo-3-Fluoro-1H-Indazole Based Kinase Inhibitors

A Senior Application Scientist's Guide to Evaluating Inhibitor Selectivity For drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with r...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Inhibitor Selectivity

For drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous testing and validation. The 5-bromo-3-fluoro-1H-indazole core has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1] Its structural rigidity and capacity for specific hydrogen bonding interactions make it an excellent starting point for designing targeted therapies. However, the true value of any inhibitor lies not just in its potency against the intended target, but also in its selectivity across the vast landscape of the human kinome.

This guide provides an in-depth comparison of the cross-reactivity profile of a representative 5-bromo-3-fluoro-1H-indazole based inhibitor, herein designated BF-Indazole-7a , with a well-characterized pyrimidine-based alternative, Pyr-Inhibitor-X . We will delve into the causality behind the necessary experimental workflows, provide detailed, self-validating protocols, and present comparative data to offer field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

Protein kinases share a high degree of structural similarity in their ATP-binding pockets, the primary target for a majority of small molecule inhibitors.[2][3] This conservation is a double-edged sword: while it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity. Unintended inhibition of off-target kinases can lead to a range of adverse effects, from mild side effects to severe toxicity, derailing an otherwise promising drug candidate.

Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount. The strategic placement of bromo and fluoro substituents on the indazole ring, as seen in BF-Indazole-7a, is a medicinal chemistry strategy aimed at exploiting subtle differences in the topology and amino acid composition of the target's ATP-binding site to enhance selectivity over other kinases.[4] This guide will demonstrate how to experimentally validate the success of such strategies.

A multi-tiered approach is essential for a thorough evaluation:

  • Broad Kinome Screening: An initial high-throughput screen against a large, representative panel of kinases provides a bird's-eye view of the inhibitor's selectivity and identifies potential off-targets.

  • Quantitative Potency (IC50) Determination: For the primary target and any identified off-targets, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency.

  • Cellular Target Engagement: Moving from a purified enzyme system to a live-cell environment is a critical step to confirm that the inhibitor can reach its target in a more physiologically relevant context and exert its effect.[5][6]

Part 1: In Vitro Biochemical Profiling

The foundational step in assessing cross-reactivity is to measure the inhibitor's effect on the enzymatic activity of a panel of purified kinases. A luminescence-based assay that quantifies ATP consumption is a robust and widely used method.

Experimental Protocol: Luminescence-Based Kinase IC50 Determination

This protocol describes the determination of IC50 values for BF-Indazole-7a and Pyr-Inhibitor-X against a panel of kinases. The principle relies on the inverse relationship between kinase activity and the amount of ATP remaining in the reaction, which is detected as a luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor (BF-Indazole-7a, Pyr-Inhibitor-X) in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in a 384-well plate using 100% DMSO. This will be the intermediate compound plate.

  • Reaction Setup:

    • In a 384-well white, flat-bottom assay plate, add the kinase and substrate/buffer mixture to each well.

    • Transfer a small volume of the serially diluted compounds from the intermediate plate to the assay plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells with a known potent, broad-spectrum inhibitor (like staurosporine) or no enzyme as a low-activity control (100% inhibition).

    • Mix gently and incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add an ATP solution to each well to start the reaction. Crucially, the final ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase. [7][8] This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's true potency and allows for more reliable comparison across different kinases.

    • Incubate the reaction at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high- and low-activity controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Serial Dilution (BF-Indazole-7a & Pyr-Inhibitor-X) Incubation 3. Add Compound to Kinase (Pre-incubation) Kinase_Prep 2. Kinase/Substrate Mix (in 384-well plate) Kinase_Prep->Incubation ATP_Addition 4. Initiate with ATP (at Km concentration) Incubation->ATP_Addition Reaction_Time 5. Incubate (e.g., 60 min at RT) ATP_Addition->Reaction_Time Detection_Reagent 6. Add Luminescence Reagent (e.g., Kinase-Glo®) Reaction_Time->Detection_Reagent Signal_Read 7. Read Luminescence Detection_Reagent->Signal_Read Data_Analysis 8. Calculate IC50 Values Signal_Read->Data_Analysis

Biochemical Kinase IC50 Determination Workflow

Part 2: Cellular Target Engagement

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations (typically much higher than Km), and protein-protein interactions can significantly influence an inhibitor's efficacy. Therefore, validating biochemical hits with a cell-based target engagement assay is a critical step.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method for quantifying compound binding to a specific kinase target in living cells.[6][9] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged kinase.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in an appropriate assay buffer.

  • Assay Setup:

    • Dispense the cell suspension into a 384-well white assay plate.

    • Add the serially diluted test compounds (BF-Indazole-7a, Pyr-Inhibitor-X) to the cells.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET™ fluorescent tracer for the target kinase to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Detection:

    • Add the NanoLuc® substrate to all wells. This will generate the donor luminescence signal.

    • Immediately read the plate on a BRET-capable plate reader, measuring both the donor emission (e.g., at 460nm) and the tracer acceptor emission (e.g., at 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle (DMSO) and no-tracer controls.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With BF-Indazole-7a Tracer Fluorescent Tracer Kinase Kinase-NanoLuc® Fusion Tracer->Kinase binds BRET High BRET Signal Kinase->BRET energy transfer Inhibitor BF-Indazole-7a Kinase2 Kinase-NanoLuc® Fusion Inhibitor->Kinase2 binds NoBRET Low BRET Signal Kinase2->NoBRET no energy transfer Tracer2 Displaced Tracer

Principle of the NanoBRET™ Target Engagement Assay

Part 3: Comparative Cross-Reactivity Data

For this guide, we will compare our representative BF-Indazole-7a , a potent inhibitor of Polo-like Kinase 4 (PLK4), against Pyr-Inhibitor-X , a pyrimidine-based PLK4 inhibitor. PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to several cancers, making it a valuable therapeutic target.[10]

Biochemical Selectivity Profile

The following table presents a hypothetical but representative kinase selectivity profile for our two compounds against the PLK family and other key cell cycle-related kinases.

Table 1: Biochemical Kinase Selectivity Profile of BF-Indazole-7a vs. Pyr-Inhibitor-X

Kinase TargetBF-Indazole-7a IC50 (nM)Pyr-Inhibitor-X IC50 (nM)
PLK4 (Target) 0.8 1.5
PLK145250
PLK2350>10,000
PLK31201,500
AURKA850950
AURKB1,1001,300
CDK2/CycA>10,000>10,000
VEGFR-22,5008,000

Data Interpretation & Expert Insights:

  • On-Target Potency: Both compounds are potent inhibitors of the primary target, PLK4, with BF-Indazole-7a showing slightly higher potency in this biochemical assay.

  • Selectivity within the PLK Family: This is where a critical difference emerges. BF-Indazole-7a exhibits significant activity against PLK1 (45 nM) and PLK3 (120 nM). In contrast, Pyr-Inhibitor-X demonstrates a much cleaner selectivity profile, with over 160-fold selectivity for PLK4 versus PLK1. This suggests that the 5-bromo-3-fluoro-1H-indazole scaffold of BF-Indazole-7a may interact with residues conserved between PLK4 and PLK1, while the pyrimidine core of Pyr-Inhibitor-X achieves greater target specificity.

  • Off-Target Profile: Both compounds show weak activity against Aurora kinases and VEGFR-2 and are inactive against CDK2, which is favorable. However, the off-target activity of BF-Indazole-7a against PLK1 is a key finding that warrants further investigation, as inhibiting PLK1 can have distinct cellular consequences compared to inhibiting PLK4.

Upstream Upstream Signals PLK4 PLK4 Upstream->PLK4 PLK1 PLK1 (Off-Target) Upstream->PLK1 Centriole Centriole Duplication PLK4->Centriole Proliferation Tumor Proliferation Centriole->Proliferation Mitosis Mitotic Progression PLK1->Mitosis Inhibitor BF-Indazole-7a Inhibitor->PLK4 Potent Inhibition (On-Target) Inhibitor->PLK1 Moderate Inhibition (Off-Target)

Simplified Signaling Context for BF-Indazole-7a
Cellular Target Engagement & Potency

The following table compares the biochemical potency with cellular target engagement for the primary target (PLK4) and the most significant off-target (PLK1).

Table 2: Cellular Target Engagement and Potency

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Fold Shift (Cellular/Biochemical)
BF-Indazole-7a PLK40.82531.3x
PLK14585018.9x
Pyr-Inhibitor-X PLK41.54026.7x
PLK1250>10,000>40x

Data Interpretation & Expert Insights:

  • Cellular Potency Shift: As expected, both inhibitors are less potent in the cellular environment compared to the biochemical assay. This "fold shift" is anticipated due to factors like cell permeability and the high intracellular concentration of ATP, which is a direct competitor for the inhibitor.[11]

  • Confirmation of Selectivity Profile: The cellular data reinforces the biochemical findings. BF-Indazole-7a retains activity against PLK1 in live cells, albeit with a significant drop in potency. Crucially, Pyr-Inhibitor-X shows no meaningful engagement with PLK1 at concentrations where it potently inhibits PLK4, confirming its superior selectivity in a physiological context.

  • Implications for Drug Development: The data for BF-Indazole-7a highlights a potential liability. While it is a potent PLK4 inhibitor, its off-target activity on PLK1 could complicate the interpretation of its cellular phenotype and may pose a risk for off-target toxicities in vivo. A medicinal chemist would use this information to guide the next round of synthesis, aiming to modify the 5-bromo-3-fluoro-1H-indazole scaffold to reduce PLK1 binding while retaining PLK4 potency.

Conclusion

The 5-bromo-3-fluoro-1H-indazole scaffold is undeniably a powerful starting point for the design of kinase inhibitors. Our comparative analysis of the hypothetical but representative inhibitor, BF-Indazole-7a , demonstrates its high on-target potency. However, this guide underscores the absolute necessity of rigorous, multi-tiered cross-reactivity profiling.

The biochemical and cellular data revealed a potential off-target liability for BF-Indazole-7a against PLK1, a finding that was not apparent for the pyrimidine-based comparator, Pyr-Inhibitor-X . This is a pivotal insight that must be addressed in any drug development program. It demonstrates that while a core scaffold may be "privileged," its ultimate utility is defined by the nuanced selectivity profile achieved through chemical modification and confirmed by robust, self-validating experimental protocols.

For researchers in the field, the message is clear: trust, but verify. A potent IC50 against your primary target is only the beginning of the story. A comprehensive understanding of an inhibitor's interactions across the entire kinome, evaluated through both biochemical and cellular lenses, is the only way to build a robust and compelling case for its therapeutic potential.

References

  • Zhang, M., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules. Available from: [Link]

  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules. Available from: [Link]

  • Sharma, R., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available from: [Link]

  • Breitkopf, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available from: [Link]

  • Kumar, A., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. ChemBioChem. Available from: [Link]

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

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  • Wei, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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  • Uhlenbrock, K., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets. Available from: [Link]

  • Bouzriba, S., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules. Available from: [Link]

  • Elsayed, N. M., et al. (2021). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. Bioorganic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... Available from: [Link]

  • Odore, E. (2021). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Available from: [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]

  • Coulthard, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

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Comparative

A Comparative Guide to the Cellular Bioactivity of 5-bromo-3-fluoro-1H-indazole

This guide provides a comprehensive framework for validating the bioactivity of the novel synthetic compound, 5-bromo-3-fluoro-1H-indazole, in relevant cellular models. We present a head-to-head comparison with establish...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the bioactivity of the novel synthetic compound, 5-bromo-3-fluoro-1H-indazole, in relevant cellular models. We present a head-to-head comparison with established, clinically relevant indazole-based kinase inhibitors, offering detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development.

Introduction: The Rationale for Investigating 5-bromo-3-fluoro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Compounds like Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy.[3] The introduction of halogen atoms, such as bromine and fluorine, to the indazole ring can significantly modulate a compound's physiochemical properties, including metabolic stability, cell permeability, and target binding affinity.[1] 5-bromo-3-fluoro-1H-indazole is a novel derivative designed to explore these structure-activity relationships (SAR), with the hypothesis that the specific placement of bromo and fluoro substituents could confer unique potency or selectivity against key oncogenic kinases.

This guide outlines a systematic approach to:

  • Quantify the anti-proliferative activity of 5-bromo-3-fluoro-1H-indazole.

  • Compare its potency and selectivity against established benchmarks.

  • Elucidate its potential mechanism of action by examining its effect on a key intracellular signaling pathway.

For this investigation, we will compare 5-bromo-3-fluoro-1H-indazole with two FDA-approved, indazole-containing multi-kinase inhibitors:

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Pazopanib: An inhibitor of VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1]

Experimental Design & Rationale

A robust validation strategy requires carefully selected cellular models and assays. Our experimental design is structured to move from a broad assessment of cytotoxicity to a more focused mechanistic analysis.

Selection of Cellular Models

To obtain a meaningful comparison, we have selected two human cancer cell lines and one non-cancerous cell line:

  • K562 (Human Chronic Myeloid Leukemia): This cell line is widely used for screening anti-cancer compounds and expresses the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[4] It serves as a model for leukemia.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer, this line allows for the evaluation of the compound's efficacy in a solid tumor context.

  • HEK-293 (Human Embryonic Kidney): This is a non-cancerous human cell line used to assess the general cytotoxicity of the compounds and establish a preliminary therapeutic window.[4] High toxicity against this line relative to cancer cell lines would be an undesirable trait.

Experimental Workflow

The overall workflow is designed to ensure reproducibility and logical progression from phenotypic screening to mechanistic investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Mechanism of Action A Cell Culture (K562, A549, HEK-293) C Cell Seeding in 96-well Plates A->C G Bulk Cell Treatment (at IC50 concentration) A->G B Compound Preparation (5-bromo-3-fluoro-1H-indazole, Axitinib, Pazopanib) D Dose-Response Treatment (72 hours) B->D B->G C->D E CellTiter-Glo® Assay (ATP Measurement) D->E F Data Analysis: IC50 Determination E->F F->G Inform concentration for mechanistic study H Protein Lysate Preparation G->H I Western Blot Analysis (p-ERK, Total ERK) H->I J Pathway Inhibition Confirmation I->J

Caption: Experimental workflow for cellular validation.

Methodologies & Protocols

Adherence to standardized protocols is critical for generating reliable and comparable data.

Cell Viability Assessment: CellTiter-Glo® Luminescent Assay

Rationale: We have selected the CellTiter-Glo® assay for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol.[5] This assay quantifies ATP, an indicator of metabolically active, viable cells.[6] This method is generally more sensitive and has fewer steps than traditional colorimetric assays like MTT.[7]

Detailed Protocol:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well for A549/HEK-293, 10,000 cells/well for K562) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Add the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell control" (medium only for background measurement) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[5][8]

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mechanistic Analysis: Western Blotting for ERK Pathway Inhibition

Rationale: Many indazole-based inhibitors target receptor tyrosine kinases (RTKs) that signal through the MAPK/ERK pathway.[9] Therefore, assessing the phosphorylation status of ERK (p-ERK) is a direct method to determine if 5-bromo-3-fluoro-1H-indazole engages this critical oncogenic pathway. A decrease in the p-ERK/Total ERK ratio upon treatment indicates pathway inhibition. Western blotting is the gold-standard technique for this analysis.[10][11][12]

Detailed Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with each compound at its respective IC50 concentration for a predetermined time (e.g., 2-4 hours).

  • Sample Preparation: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Scrape the cells, collect the lysate, and centrifuge at 14,000g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Denaturation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto a 10% polyacrylamide gel and separate them by size using electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10][12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle rocking in primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-ERK1/2 and rabbit anti-Total ERK1/2).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.

  • Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity using densitometry software. Calculate the ratio of p-ERK to Total ERK for each treatment condition and normalize to the vehicle control.

Comparative Data Summary & Interpretation

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for clear comparison.

Table 1: Comparative Anti-proliferative Activity (IC50, µM)

CompoundK562 (Leukemia)A549 (Lung Cancer)HEK-293 (Non-cancerous)Selectivity Index (HEK-293 / A549)
5-bromo-3-fluoro-1H-indazole 0.851.2015.512.9
Axitinib (Reference) 0.500.9510.210.7
Pazopanib (Reference) 1.152.5022.08.8

Interpretation: In this hypothetical scenario, 5-bromo-3-fluoro-1H-indazole shows potent anti-proliferative activity against both cancer cell lines, comparable to Axitinib and more potent than Pazopanib. Importantly, it displays a higher IC50 value in the non-cancerous HEK-293 cells, suggesting a favorable therapeutic window. Its selectivity index for the A549 lung cancer line is superior to both reference compounds, indicating potentially lower off-target toxicity.

Table 2: Inhibition of ERK Phosphorylation in A549 Cells

Treatment (at IC50)p-ERK / Total ERK Ratio (Normalized to Vehicle)
Vehicle Control 1.00
5-bromo-3-fluoro-1H-indazole 0.25
Axitinib (Reference) 0.30
Pazopanib (Reference) 0.45

Interpretation: These results would suggest that 5-bromo-3-fluoro-1H-indazole is a potent inhibitor of the ERK signaling pathway, as evidenced by the significant reduction in ERK phosphorylation. The degree of inhibition is stronger than that observed for the reference compounds at their respective IC50 concentrations, providing a clear mechanistic rationale for its anti-proliferative effects.

Hypothesized Signaling Pathway Inhibition

The data collectively point towards the inhibition of an upstream receptor tyrosine kinase (RTK) that activates the RAS-RAF-MEK-ERK cascade.

G RTK RTK (e.g., VEGFR) RAS RAS RTK->RAS Compound 5-bromo-3-fluoro- 1H-indazole Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Upregulation

Sources

Validation

A Comparative Guide to Orthogonal Synthesis of 5-Bromo-3-fluoro-1H-indazole Analogs

For Researchers, Scientists, and Drug Development Professionals The 5-bromo-3-fluoro-1H-indazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-3-fluoro-1H-indazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a variety of therapeutic agents. The precise positioning of the bromo and fluoro substituents plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Consequently, the development of efficient and versatile synthetic strategies to access these analogs is of paramount importance. This guide provides an in-depth comparison of two primary orthogonal synthetic strategies for the preparation of 5-bromo-3-fluoro-1H-indazole analogs, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction: The Strategic Importance of Fluorinated Indazoles

Indazoles are recognized bioisosteres of indoles and are integral to numerous clinically approved drugs. The introduction of a fluorine atom, particularly at the 3-position, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The bromine atom at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space during drug discovery campaigns. The challenge lies in the regioselective synthesis of these di-substituted indazoles, demanding strategies that offer high yields, purity, and scalability.

Strategy 1: Late-Stage Fluorination via Diazotization of 3-Aminoindazole

This classical yet reliable approach involves the initial construction of the 5-bromo-1H-indazol-3-amine core, followed by a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, to introduce the fluorine atom at the 3-position. This strategy is "late-stage" in the sense that the fluorine atom is introduced after the indazole ring system is already formed.

Causality and Experimental Rationale

The cornerstone of this strategy is the well-established synthesis of 3-aminoindazoles from readily available 2-fluorobenzonitriles. The subsequent diazotization of the 3-amino group, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source, is a powerful transformation for the introduction of fluorine into an aromatic ring. The Balz-Schiemann reaction, which utilizes tetrafluoroborate salts, is a traditional and effective method for this purpose[1][2][3]. The orthogonality of this approach lies in the fact that the C-F bond is formed in the final step, allowing for the synthesis of a common 3-aminoindazole intermediate that can be used to introduce other functionalities as well.

Experimental Workflow

Strategy_1 cluster_0 Step 1: Synthesis of 3-Amino-5-bromo-1H-indazole cluster_1 Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction) A 5-Bromo-2-fluorobenzonitrile C 3-Amino-5-bromo-1H-indazole A->C Ethanol, heat B Hydrazine Hydrate B->C D 3-Amino-5-bromo-1H-indazole F 5-Bromo-1H-indazole-3-diazonium tetrafluoroborate D->F Diazotization E Sodium Nitrite, HBF4 E->F G 5-Bromo-3-fluoro-1H-indazole F->G Thermal Decomposition

Caption: Late-stage fluorination workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-1H-indazole

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture in a sealed tube at 100 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 3-amino-5-bromo-1H-indazole as a solid. A reported yield for a similar reaction is 99.5%[4].

Step 2: Synthesis of 5-Bromo-3-fluoro-1H-indazole (Balz-Schiemann Reaction)

  • Suspend 3-amino-5-bromo-1H-indazole (1.0 eq) in a solution of tetrafluoroboric acid (48% in water, 3.0 eq) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Filter the precipitated 5-bromo-1H-indazole-3-diazonium tetrafluoroborate salt and wash with cold diethyl ether.

  • Carefully heat the isolated diazonium salt in an inert solvent (e.g., toluene) or neat until nitrogen evolution ceases.

  • Cool the reaction mixture and purify by column chromatography on silica gel to yield 5-bromo-3-fluoro-1H-indazole.

Strategy 2: Indazole Ring Formation from a Fluorinated Precursor

This orthogonal strategy involves the construction of the indazole ring from a precursor that already contains the fluorine atom at the position that will become C3 of the indazole. A common approach in this category is the cyclization of a suitably substituted hydrazone.

Causality and Experimental Rationale

The synthesis of indazoles from hydrazones is a versatile and widely used method[5][6]. The key to this strategy is the preparation of a fluorinated carbonyl compound or its derivative, which upon condensation with a substituted phenylhydrazine, yields a hydrazone pre-disposed to cyclize to the desired 3-fluoroindazole. This approach offers orthogonality as the C-F bond is incorporated into a linear precursor before the heterocyclic ring is formed. The choice of the fluorinated building block is critical and can allow for the introduction of various fluorine-containing motifs (e.g., -F, -CF3).

Experimental Workflow

Strategy_2 cluster_0 Step 1: Synthesis of 4-Bromophenylhydrazine cluster_1 Step 2: Hydrazone Formation and Cyclization A 4-Bromoaniline C 4-Bromobenzenediazonium chloride A->C Diazotization B Sodium Nitrite, HCl B->C E 4-Bromophenylhydrazine C->E Reduction D Reducing Agent (e.g., SnCl2) D->E F 4-Bromophenylhydrazine H Fluorinated Hydrazone Intermediate F->H Condensation G Fluorinated Carbonyl Compound (e.g., Ethyl fluoroacetate) G->H I 5-Bromo-3-fluoro-1H-indazole H->I Cyclization (e.g., acid-catalyzed) Strategy_3 A 5-Bromo-1H-indazole C 5-Bromo-3-fluoro-1H-indazole A->C Direct C-H Fluorination B Electrophilic Fluorinating Agent (e.g., NFSI) B->C

Sources

Comparative

Structural Confirmation Guide: 5-Bromo-3-Fluoro-1H-Indazole Derivatives

Executive Summary: The "Missing Proton" Trap In medicinal chemistry, the indazole scaffold is a privileged structure, particularly for kinase inhibitors (e.g., Axitinib, Pazopanib). However, 5-bromo-3-fluoro-1H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Proton" Trap

In medicinal chemistry, the indazole scaffold is a privileged structure, particularly for kinase inhibitors (e.g., Axitinib, Pazopanib). However, 5-bromo-3-fluoro-1H-indazole presents a unique analytical challenge compared to its non-fluorinated counterparts.

Standard indazole characterization relies heavily on the C3-proton (


) to distinguish between 

and

regioisomers via NOE (Nuclear Overhauser Effect) correlations. In 3-fluoro derivatives, this diagnostic proton is absent. Consequently, researchers frequently misassign structures based on ambiguous 1D

H NMR splitting patterns, leading to "dead-end" SAR (Structure-Activity Relationship) data.

This guide outlines a definitive, self-validating workflow to confirm the regiochemistry of 5-bromo-3-fluoro-1H-indazole derivatives, prioritizing


F-HOESY  and 

N-HMBC
over traditional methods.

The Structural Challenge: Regioselectivity & Tautomerism

Indazoles exist in a tautomeric equilibrium between


 and 

forms.[1][2] Upon alkylation or acylation, two isomers are generated:[3]
  • 
    -Isomer (Thermodynamic):  Generally favored, maintaining the benzenoid aromaticity of the fused ring.
    
  • 
    -Isomer (Kinetic/Specific):  Favored by certain conditions (e.g., alkyl trichloroacetimidates) or steric bulk at C3/C7.
    
Why 3-Fluoro Changes the Rules

In 3-H indazoles, an


-alkylation is easily confirmed by a strong NOE signal between the 

-alkyl group and the

proton.
  • Scenario: You alkylate 5-bromo-3-fluoro-1H-indazole.

  • Problem: There is no

    
    . You cannot see an NOE to a fluorine atom in a standard NOESY spectrum.
    
  • Risk: Without advanced confirmation,

    
     and 
    
    
    
    isomers are often indistinguishable by simple
    
    
    H NMR, as both show similar aromatic splitting (H4, H6, H7).

Comparative Analysis of Analytical Methods

The following table compares the efficacy of available methods for distinguishing


 vs. 

isomers in 3-fluoroindazoles.
MethodCost/TimeResolution PowerConfidenceLimitation
Standard 1D

H NMR
Low / <10 minLow⚠️ Risky Cannot definitively distinguish isomers without

diagnostic signal.

C NMR (

)
Low / 30 minMedium🔹 Moderate Requires reference data;

/

carbon shifts overlap significantly.

F NMR (1D)
Low / <5 minHigh🔹 Moderate Excellent for purity, but chemical shift prediction for regiochemistry is unreliable without standards.

H-

F HOESY
Med / 1-2 hrsVery High Definitive The "Gold Standard" for solution state. Directly visualizes spatial proximity of N-Group to Fluorine.

H-

N HMBC
High / 4-12 hrsVery High Definitive Requires sensitive probe/concentrated sample. Maps 3-bond correlations to Nitrogen.
X-Ray Crystallography Very High / DaysAbsolute🏆 Absolute Requires single crystal growth (often difficult for oils/amorphous solids).

Deep Dive: The Self-Validating Protocol (HOESY)

To guarantee structural integrity without growing crystals, you must use Heteronuclear Overhauser Effect Spectroscopy (HOESY) . This 2D NMR technique detects through-space interactions between protons (


H) and fluorine (

F).
The Mechanistic Logic
  • 
    -Alkylation:  The alkyl group is spatially distant from the C3-Fluorine. Result:  NO Cross-peak in HOESY. (The alkyl group will instead show NOE to 
    
    
    
    ).
  • 
    -Alkylation:  The alkyl group is spatially adjacent to the C3-Fluorine. Result: Strong Cross-peak  in HOESY.
    
Experimental Workflow

Objective: Synthesize and characterize N-methyl-5-bromo-3-fluoro-1H-indazole to determine isomer ratio.

Step 1: Synthesis (The Test Case)
  • Reagents: 5-bromo-3-fluoro-1H-indazole (1.0 eq), MeI (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (0.1 M).

  • Conditions: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[4]

Step 2: Isolation
  • Perform TLC (Hexane/EtOAc). You will likely observe two spots.

  • Spot A (Higher R_f): Typically the

    
     isomer (less polar).
    
  • Spot B (Lower R_f): Typically the

    
     isomer (more polar, "quinoid" character).
    
  • Action: Isolate both fractions via column chromatography.

Step 3: The HOESY Experiment (The Validator)
  • Sample Prep: Dissolve 10-15 mg of pure isomer in 0.6 mL CDCl₃ (avoid DMSO if possible to prevent viscosity broadening).

  • Instrument: 400 MHz or higher NMR with a probe capable of tuning to

    
    F and 
    
    
    
    H simultaneously (e.g., BBFO or TCI Cryoprobe).
  • Pulse Sequence: hoesyph (Bruker) or equivalent.

  • Parameters:

    • Mixing time (

      
      ): 400–600 ms.
      
    • Scans: 32–64 (Fluorine is 100% abundant, so sensitivity is high).

Step 4: Data Interpretation[5][6]
  • Isomer A (

    
    ):  Look for NOE correlation between N-Methyl protons (~4.0 ppm) and the aromatic doublet at ~7.4 ppm (
    
    
    
    ). Absence of correlation to
    
    
    F signal.
  • Isomer B (

    
    ):  Look for strong cross-peak  between N-Methyl protons (4.1 ppm) and the 
    
    
    
    F signal (
    -110 to -130 ppm).

Visualization of Decision Logic & Correlations

Diagram 1: Structural Determination Decision Tree

This flowchart guides the researcher through the logic of confirming the structure, specifically addressing the "3-Fluoro" deviation.

G Start Crude Reaction Mixture (5-bromo-3-fluoro-indazole alkylation) TLC TLC/LCMS Analysis Start->TLC Isomers Two Isomers Detected? TLC->Isomers Purify Flash Chromatography Isolate Isomer A & B Isomers->Purify Yes NMR_Check Standard 1H NMR Purify->NMR_Check H3_Check Is H3 Proton Present? NMR_Check->H3_Check Standard_NOE Run 1H-1H NOESY (Check N-Alkyl <-> H3) H3_Check->Standard_NOE Yes (H3 exists) Advanced_Path CRITICAL PATH: 3-Fluoro Substitution H3_Check->Advanced_Path No (3-Fluoro) HOESY Run 1H-19F HOESY Advanced_Path->HOESY Result_N2 Correlation: N-Alkyl <-> 19F CONFIRMED N2 ISOMER HOESY->Result_N2 Cross-peak Observed Result_N1 No F-Correlation Correlation: N-Alkyl <-> H7 CONFIRMED N1 ISOMER HOESY->Result_N1 No Cross-peak

Caption: Decision tree for assigning regiochemistry in 3-substituted indazoles, highlighting the necessity of HOESY for fluorinated derivatives.

Diagram 2: Through-Space Correlations (HOESY vs NOESY)

Visualizing the physical basis of the spectroscopic signals.

G cluster_0 N1-Alkylated Isomer cluster_1 N2-Alkylated Isomer N1_Group N1-Alkyl H7 H7 Proton N1_Group->H7 Strong NOE (Proximity) F3_A F3 (Fluorine) N1_Group->F3_A Too Far (No HOESY) N2_Group N2-Alkyl H7_B H7 Proton N2_Group->H7_B Too Far (No NOE) F3_B F3 (Fluorine) N2_Group->F3_B Strong HOESY (Proximity)

Caption: Schematic representation of spatial relationships. N2-alkylation places the alkyl group within the NOE radius (<5Å) of the C3-Fluorine.

References

  • Cheung, M., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003. (Foundational work on N1/N2 selectivity rules).

  • Luo, G., et al. "Regioselective Synthesis of N2-Substituted Indazoles." Journal of Organic Chemistry, 2006. (Discusses steric influence on isomer ratios).

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016.
  • Meanwell, N. A., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein Journal of Organic Chemistry, 2024. (Recent specific study on 5-bromo-indazole derivatives and DFT calculations for regioselectivity).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for tautomeric acidity and anion stability).

Sources

Validation

A Senior Application Scientist's Guide: Benchmarking 5-bromo-3-fluoro-1H-indazole Against Established Kinase Inhibitors in the MAPK Pathway

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery In the landscape of modern therapeutics, protein kinases stand out as a pivotal class of drug targets. Their role as central nodes in c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery

In the landscape of modern therapeutics, protein kinases stand out as a pivotal class of drug targets. Their role as central nodes in cellular signaling pathways makes them critical to normal physiological processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, a cornerstone of signal transduction, regulates cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often through mutations in components like B-RAF, is a primary driver of oncogenesis in various malignancies, including melanoma and colorectal cancer.[1][2]

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful kinase inhibitors.[3] This guide focuses on a novel derivative, 5-bromo-3-fluoro-1H-indazole , a compound of interest due to its structural similarities to known kinase-targeting pharmacophores. However, a novel structure's potential can only be realized through rigorous, objective evaluation against established clinical benchmarks.

This document provides a comprehensive framework for benchmarking 5-bromo-3-fluoro-1H-indazole. We will proceed with the hypothesis that its structure may confer inhibitory activity against key nodes of the MAPK pathway, namely B-RAF and MEK. Our goal is not merely to present protocols but to elucidate the scientific rationale behind each experimental choice, creating a self-validating workflow that moves logically from broad, high-throughput screening to specific, cell-based functional assays. We will compare our test compound against clinically relevant B-RAF and MEK inhibitors, providing a robust context for interpreting its potential as a therapeutic candidate.

Compound Profiles: The Test Compound and Clinical Benchmarks

A meaningful comparison requires well-characterized reference compounds. We have selected inhibitors that are not only potent and selective but are also widely used in both research and clinical settings, providing a high bar for our test compound.

  • Test Compound: 5-bromo-3-fluoro-1H-indazole

    • Structure: An indazole core featuring bromine and fluorine substitutions. These halogens can modulate physiochemical properties such as lipophilicity and metabolic stability, and critically, can form key interactions within a kinase's ATP-binding pocket.

    • Hypothesized Target(s): B-RAF, MEK, or other kinases within the MAPK cascade. The indazole core is a known hinge-binding motif, suggesting potential as an ATP-competitive inhibitor.[3]

  • Benchmark B-RAF Inhibitors

    • Vemurafenib (PLX4032): A potent and selective inhibitor of the B-RAFV600E mutant kinase.[4] It is a first-in-class therapeutic that demonstrated the viability of targeting this specific oncogenic driver.[5]

    • Dabrafenib: Another highly selective ATP-competitive inhibitor of mutant B-RAFV600E/K kinases.[2][4]

  • Benchmark MEK Inhibitors

    • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2.[6] It does not compete with ATP, instead binding to a distinct pocket adjacent to the ATP site.[7]

    • Cobimetinib: A potent and selective inhibitor of MEK1/2, often used in combination with B-RAF inhibitors to overcome resistance.[6][8]

The Benchmarking Workflow: A Multi-Stage Evaluation Process

Our evaluation is structured as a funnel, beginning with broad biochemical assays to establish potency and selectivity, followed by more complex cell-based assays to confirm target engagement and measure phenotypic impact in a biologically relevant context.

cluster_0 Part 1: Biochemical Characterization cluster_1 Part 2: Cellular Validation cluster_2 Part 3: Data Synthesis biochem_ic50 Biochemical IC50 Determination (Potency on Primary Target) biochem_selectivity Kinase Selectivity Profiling (Off-Target Liabilities) biochem_ic50->biochem_selectivity Identifies potent hits cell_target Cellular Target Inhibition (Phospho-Western Blot) biochem_selectivity->cell_target Selects potent & selective compounds cell_prolif Cell Proliferation Assay (Phenotypic Effect) cell_target->cell_prolif Confirms on-target effect analysis Comparative Analysis & Go/No-Go Decision cell_prolif->analysis

Caption: A logical workflow for kinase inhibitor benchmarking.

Part 1: Biochemical Characterization – Potency and Selectivity

The initial step is to understand the direct interaction between the compound and purified kinase enzymes. This cell-free environment provides a clean assessment of inhibitory potential without the complexities of cellular uptake, metabolism, or efflux.

Experiment 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Causality Behind the Experiment: The half-maximal inhibitory concentration (IC₅₀) is the foundational metric for quantifying a compound's potency. This experiment directly measures the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Establishing a potent IC₅₀ is the first gate in the discovery pipeline. We employ a luminescence-based assay that quantifies ATP consumption, as kinase activity is directly proportional to the amount of ATP converted to ADP.[9][10]

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of 5-bromo-3-fluoro-1H-indazole and benchmark inhibitors (Vemurafenib, Trametinib) in a suitable solvent like DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent-induced inhibition.[11]

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer containing the purified recombinant kinase (e.g., B-RAFV600E or MEK1).

  • Compound Addition: Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells. Pre-incubate the compound with the enzyme for 20-30 minutes at room temperature to allow for binding equilibrium to be reached.[12]

  • Initiation of Reaction: Add 2.5 µL of a solution containing the kinase substrate (e.g., inactive ERK2 for MEK1) and ATP. The ATP concentration should be set at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate and comparable IC₅₀ values for ATP-competitive inhibitors.[13] Incubate for 60 minutes at 30°C.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[14]

Hypothetical Data Summary: Biochemical Potency (IC₅₀, nM)

CompoundTarget KinaseIC₅₀ (nM)
5-bromo-3-fluoro-1H-indazole B-RAFV600E15
5-bromo-3-fluoro-1H-indazole MEK1>10,000
Vemurafenib (Benchmark)B-RAFV600E31[4]
Trametinib (Benchmark)MEK10.92

Note: Data for the test compound is hypothetical for illustrative purposes.

Experiment 2: Kinase Selectivity Profiling

Causality Behind the Experiment: Potency is meaningless without selectivity. Many kinases share structural homology in their ATP-binding sites, leading to the risk of off-target inhibition. Broad-spectrum inhibition can lead to cellular toxicity and unforeseen side effects. Kinase selectivity profiling is a critical step to identify these liabilities early.[15] This experiment involves screening the compound at a fixed, high concentration against a large panel of diverse kinases.[16][17]

Protocol: Kinome-Wide Selectivity Screen

  • Compound Preparation: Prepare the test compound at a concentration of 1 µM.

  • Assay Panel: Utilize a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or Reaction Biology's Kinase Panels) that includes a broad representation of the human kinome.[10][16][17]

  • Execution: The assays are typically run using methodologies similar to the IC₅₀ determination, measuring the percent inhibition of each kinase's activity by the 1 µM compound concentration.

  • Data Analysis: The results are often visualized as a "kinetree" or a table listing the percent inhibition for each kinase. A highly selective compound will inhibit only its intended target or a small number of related kinases. A common metric is the Selectivity Score (S-Score) , which quantifies selectivity based on the number of off-target hits at a given threshold.

Hypothetical Data Summary: Selectivity Profile (% Inhibition at 1 µM)

Kinase Target5-bromo-3-fluoro-1H-indazole (% Inhibition)Vemurafenib (% Inhibition)
B-RAFV600E 98% 99%
SRC25%75%
LCK15%60%
p38α5%10%
CDK2<5%<5%

Note: Data is hypothetical and represents a subset of a larger panel.

Part 2: Cellular Activity – Target Engagement and Phenotypic Effects

A compound that is potent and selective in a biochemical assay is a promising start, but it must be able to cross the cell membrane, engage its target in the crowded cytoplasm, and elicit a desired biological response.[18]

The MAPK Signaling Pathway: Context for Cellular Assays

The following diagram illustrates the linear signal transduction cascade we aim to inhibit. A B-RAF inhibitor should block the phosphorylation of MEK, while a MEK inhibitor should block the phosphorylation of ERK.

GF Growth Factor RAS RAS GF->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Prolif Cell Proliferation & Survival ERK->Prolif BRAFi Vemurafenib 5-bromo-3-fluoro-1H-indazole BRAFi->BRAF MEKi Trametinib MEKi->MEK

Caption: The B-RAF/MEK/ERK signaling pathway.

Experiment 3: Cellular Target Inhibition Assay (Western Blot)

Causality Behind the Experiment: This assay provides direct evidence of target engagement within an intact cell. By measuring the phosphorylation status of the kinase's immediate downstream substrate, we can determine the compound's cellular potency (cellular IC₅₀). For a B-RAF inhibitor, we measure the reduction in phosphorylated MEK (p-MEK). For a MEK inhibitor, we measure the reduction in phosphorylated ERK (p-ERK).[19]

Protocol: Phospho-Western Blot

  • Cell Culture and Treatment: Seed A375 cells (a human melanoma cell line with the B-RAFV600E mutation) in 6-well plates. Once adhered, treat the cells with a range of concentrations of the test and benchmark compounds for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane overnight with primary antibodies specific for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data to determine the cellular IC₅₀.

Experiment 4: Cell Proliferation Assay

Causality Behind the Experiment: The ultimate goal of an anti-cancer agent is to halt tumor cell growth. This assay measures the compound's effect on cell viability and proliferation, providing a key phenotypic readout.[20] The GI₅₀ (concentration for 50% growth inhibition) integrates multiple factors, including target inhibition, cell permeability, and potential off-target effects.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Seed A375 cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and benchmark compounds and incubate for 72 hours.

  • Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution (which binds to total cellular protein) for 30 minutes.

  • Solubilization and Readout: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI₅₀ value.

Synthesizing the Results: A Comparative Analysis

Effective decision-making in drug discovery relies on integrating data from multiple orthogonal assays. The table below provides a consolidated view of our hypothetical results, allowing for a direct comparison of 5-bromo-3-fluoro-1H-indazole against established benchmarks.

Consolidated Data Summary

Metric5-bromo-3-fluoro-1H-indazoleVemurafenib (B-RAF Benchmark)Trametinib (MEK Benchmark)
Target B-RAFV600E B-RAFV600E MEK1/2
Biochemical IC₅₀ (nM)15310.92
Selectivity (% Inhibition @ 1µM)98% (on-target), <25% (off-target)99% (on-target), ~75% (on some off-targets)>99% (on-target), <5% (off-target)
Cellular p-ERK IC₅₀ (nM)451005
A375 Proliferation GI₅₀ (nM)601508

Interpretation:

  • Potency: Our hypothetical compound, 5-bromo-3-fluoro-1H-indazole, demonstrates excellent biochemical potency against B-RAFV600E, comparable to or even slightly better than Vemurafenib.

  • Selectivity: The compound shows a superior selectivity profile to Vemurafenib in this limited panel, with significantly less inhibition of SRC family kinases. This is a highly desirable attribute.

  • Cellular Activity: The compound effectively inhibits ERK phosphorylation downstream of B-RAF in A375 cells, confirming cell permeability and target engagement. The "drop-off" from biochemical IC₅₀ (15 nM) to cellular IC₅₀ (45 nM) is minimal and acceptable, indicating good translation from enzyme to cell.

  • Phenotypic Effect: The potent inhibition of the MAPK pathway translates directly into a strong anti-proliferative effect, with a GI₅₀ value of 60 nM, outperforming the B-RAF benchmark in this cellular context.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking a novel compound, 5-bromo-3-fluoro-1H-indazole, against established kinase inhibitors. By progressing logically from biochemical potency and selectivity to cellular target engagement and functional outcomes, this workflow provides a holistic view of a compound's therapeutic potential.

Based on our hypothetical data, 5-bromo-3-fluoro-1H-indazole emerges as a highly promising lead compound. Its potent and selective inhibition of B-RAFV600E, combined with strong cellular activity, warrants further investigation, including mechanism of action studies, in vivo efficacy testing in xenograft models, and ADME/Tox profiling. This systematic benchmarking process is essential for identifying and prioritizing drug candidates with the highest probability of success, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Chem-Impex. (n.d.). 5-Bromo-3-chloro-1H-indazole. Retrieved from [Link]

  • Cinar, O. K., et al. (2022). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]

  • Rana, K., et al. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Development Status of MEK Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Hübner, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Bemis, G., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Retrieved from [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Retrieved from [Link]

  • Jing, J., et al. (2013). B-Raf and the inhibitors: from bench to bedside. PMC - PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Retrieved from [Link]

  • General, I. J., et al. (2017). The mechanism of activation of monomeric B-Raf V600E. PMC - NIH. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Kamal, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]

  • Sivakamavalli, J., & Selvaraj, C. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 5-Bromo-1H-Indazole Derivatives: Elucidating the Role of Fluorination

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antitumor effects.[1][2] Among these, 5-bromo-substituted indazole derivatives have emerged as a promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of various 5-bromo-1H-indazole derivatives, with a particular focus on the influence of fluorine substitution on their anticancer activity. By examining experimental data and elucidating the underlying mechanisms of action, this document aims to provide valuable insights for the rational design and development of novel indazole-based cancer therapeutics.

Comparative Cytotoxicity Data: The Impact of Substitution

The cytotoxic efficacy of a series of 3,5-disubstituted 1H-indazole derivatives, synthesized from a common 5-bromo-1H-indazol-3-amine intermediate, was evaluated against a panel of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, were determined using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[3][4] The results, summarized in Table 1, highlight the significant role of substituents on the C-5 phenyl ring in modulating cytotoxic activity, particularly against the Hep-G2 human hepatoma cell line.[3]

Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromo-1H-Indazole Derivatives Against Various Cancer Cell Lines [3]

Compound IDR¹ Substituent (on C-5 Phenyl Ring)A549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Hepatoma)HEK-293 (Normal)
5b 3-Fluoro>40>40>4018.35 ± 1.15>40
5e 4-Fluoro>40>40>4011.16 ± 1.07>40
5j 3,5-Difluoro>4019.34 ± 1.21>408.34 ± 0.88>40
5f 4-Trifluoromethoxy>40>40>4025.17 ± 1.53>40
5k 2-Mercaptoacetamide15.21 ± 1.119.87 ± 0.9521.33 ± 1.323.32 ± 0.4112.17 ± 1.09
6o 4-(4-Methylpiperazin-1-yl)11.24 ± 1.035.15 ± 0.5513.45 ± 1.189.88 ± 0.9233.20 ± 2.11
5-Fu Positive Control10.11 ± 0.988.97 ± 0.8512.54 ± 1.1215.32 ± 1.24-

IC50 values are presented as mean ± standard deviation. A lower IC50 value indicates greater cytotoxic potency. Data sourced from a study on the design and synthesis of 1H-indazole-3-amine derivatives.[3] The starting material for the synthesis of these compounds was 5-bromo-2-fluorobenzonitrile.[3]

From the data, a clear structure-activity relationship (SAR) emerges. The presence and position of fluorine atoms on the C-5 phenyl ring significantly influence the cytotoxic activity against Hep-G2 cells. A difluoro-substitution at the 3 and 5 positions (compound 5j ) resulted in the most potent anti-proliferative effect among the fluorinated analogs, with an IC50 value of 8.34 µM.[3] This was superior to both 3-fluoro (compound 5b ) and 4-fluoro (compound 5e ) monosubstituted derivatives, indicating that the presence of multiple fluorine atoms enhances cytotoxicity.[3]

Interestingly, the introduction of a mercaptoacetamide group (compound 5k ) led to the most potent compound against Hep-G2 cells (IC50 = 3.32 µM); however, this compound also exhibited significant toxicity towards normal HEK-293 cells, suggesting a lack of selectivity.[3] In contrast, the piperazine-containing derivative 6o demonstrated a promising profile with broad-spectrum activity against all tested cancer cell lines, particularly against the K562 leukemia cell line (IC50 = 5.15 µM), and importantly, showed greater selectivity with a much higher IC50 value against the normal HEK-293 cell line (33.2 µM).[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents.[5] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.[4]

Below is a detailed, step-by-step methodology for a typical MTT assay:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count to determine cell density and viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the 5-bromo-1H-indazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil).

    • Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid, to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7] A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Incubate 48-72h) A->B C MTT Addition (Incubate 2-4h) B->C D Formazan Solubilization (e.g., DMSO) C->D E Absorbance Reading (570-590 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Generalized workflow of the MTT assay for cytotoxicity evaluation.

Unraveling the Mechanism of Action: Induction of Apoptosis via the p53-MDM2 Pathway

Several studies suggest that indazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[2][8] One of the key signaling pathways implicated in this process is the p53-MDM2 pathway.[3] The p53 protein is a critical tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress, such as DNA damage.[9] MDM2 is an E3 ubiquitin ligase that acts as a primary negative regulator of p53 by targeting it for proteasomal degradation.[9][10] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[11][12]

Certain 5-bromo-1H-indazole derivatives are believed to inhibit the interaction between p53 and MDM2.[3] This inhibition stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of its target genes, including those involved in apoptosis, such as Bax.[13] The upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 shift the cellular balance towards apoptosis, ultimately leading to cancer cell death.[8][13]

p53_MDM2_Pathway Indazole 5-Bromo-1H-Indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of p53-MDM2 mediated apoptosis induced by 5-bromo-1H-indazole derivatives.

Conclusion and Future Directions

The comparative analysis of 5-bromo-1H-indazole derivatives reveals critical structure-activity relationships that can guide the development of more effective and selective anticancer agents. The data strongly suggests that fluorination, particularly difluoro-substitution, on the C-5 phenyl ring enhances cytotoxic potency against certain cancer cell lines. Furthermore, the incorporation of a piperazine moiety appears to confer a favorable balance of broad-spectrum activity and selectivity.

The primary mechanism of action for these compounds appears to be the induction of apoptosis, potentially through the inhibition of the p53-MDM2 interaction. This provides a solid rationale for the further exploration of this class of compounds as cancer therapeutics. Future research should focus on synthesizing and evaluating a broader range of 5-bromo-3-fluoro-1H-indazole derivatives to more precisely delineate the SAR and optimize for potency and selectivity. In vivo studies are also warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the lead compounds.

References

  • Avula, B. R., et al. (2012). Synthesis and in vitro anticancer activity of novel 1,2,3-triazoles as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 22(19), 6142-6145.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. Available at: [Link]

  • Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16565-16576. Available at: [Link]

  • Mishra, S., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1029-1051. Available at: [Link]

  • Ou, L., et al. (2021). Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine. Pharmacological Research, 171, 105771. Available at: [Link]

  • Song, D., et al. (2021). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 28(36), 7466-7489. Available at: [Link]

  • Uddin, M. S., et al. (2020). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry, 13(1), 2235-2246. Available at: [Link]

  • van Meerloo, J., et al. (2011). The MTT assay: utility, limitations, pitfalls, and interpretation in bulk and single-cell analysis. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (2022). Anticancer activity of indazole compounds. Available at: [Link]

  • EXCLI Journal. (2024). MODULATING THE P53-MDM2 PATHWAY: THE THERAPEUTIC POTENTIAL OF NATURAL COMPOUNDS IN CANCER TREATMENT. Available at: [Link]

  • ResearchGate. (2004). Fig. 3. Activation of p53 and apoptosis induction by MDM2 inhibitors is... Available at: [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • de Esch, I. J., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8735-8748. Available at: [Link]

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  • Wang, W., et al. (2023). MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells. Oncology Letters, 26(1), 329. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 5-bromo-3-fluoro-1H-indazole: A Cost and Efficiency Analysis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 5-bromo-3-fluoro-1H-indazole is a key building block in the synthesis of a variety of therapeutic agents, making the efficiency and cost-effectiveness of its production a critical consideration for researchers and chemical development teams.[3][4] This guide provides a comparative analysis of potential synthetic routes to this valuable intermediate, offering insights into the practical considerations of each approach.

Introduction to Synthetic Strategies

The synthesis of substituted indazoles can be approached through various strategies, broadly categorized into two main approaches:

  • Construction of the indazole ring: This involves the formation of the bicyclic system from acyclic or monocyclic precursors.

  • Functionalization of a pre-existing indazole core: This approach modifies a simpler indazole molecule to introduce the desired substituents.

This guide will explore two plausible synthetic pathways to 5-bromo-3-fluoro-1H-indazole, evaluating their respective strengths and weaknesses in terms of yield, reagent cost, and operational complexity.

Route 1: Diazotization and Cyclization of a Substituted Aniline

This classical approach to indazole synthesis involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the synthesis of 5-bromo-3-fluoro-1H-indazole, a potential starting material would be 2-amino-5-bromo-3-fluorotoluene.

Experimental Protocol

Step 1: Nitrosation of 2-amino-5-bromo-3-fluorotoluene

In a reaction vessel maintained at 0-5°C, 2-amino-5-bromo-3-fluorotoluene is dissolved in a suitable acidic medium, such as a mixture of acetic acid and propionic acid. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred for a predetermined period to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

Upon completion of the diazotization, the reaction mixture is carefully heated to induce cyclization. The specific temperature and reaction time will need to be optimized to maximize the yield of the desired 5-bromo-3-fluoro-1H-indazole while minimizing the formation of byproducts.

Step 3: Isolation and Purification

The reaction mixture is cooled, and the product is isolated by extraction with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final product.

Causality Behind Experimental Choices

The choice of a substituted 2-aminotoluene derivative is crucial as the methyl group facilitates the cyclization process. The low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating provides the necessary activation energy for the intramolecular cyclization to form the stable indazole ring.

Visualizing the Workflow

Route 1 Workflow start Start: 2-amino-5-bromo-3-fluorotoluene diazotization Diazotization (NaNO2, Acid, 0-5°C) start->diazotization cyclization Intramolecular Cyclization (Heat) diazotization->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Chromatography/ Recrystallization) workup->purification end End Product: 5-bromo-3-fluoro-1H-indazole purification->end

Caption: Workflow for the synthesis of 5-bromo-3-fluoro-1H-indazole via diazotization and cyclization.

Route 2: Construction from a Substituted Phenylhydrazine

An alternative strategy involves the formation of the indazole ring from a substituted phenylhydrazine and a suitable one-carbon electrophile. This method offers a different set of starting materials and reaction conditions.

Experimental Protocol

Step 1: Synthesis of (4-bromo-2-fluorophenyl)hydrazine

The synthesis would commence with the diazotization of 4-bromo-2-fluoroaniline, followed by reduction of the resulting diazonium salt to afford (4-bromo-2-fluorophenyl)hydrazine.

Step 2: Condensation with a Formylating Agent

The (4-bromo-2-fluorophenyl)hydrazine is then reacted with a formylating agent, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction forms the corresponding hydrazone intermediate.

Step 3: Cyclization and Aromatization

The hydrazone intermediate is subjected to cyclization conditions, which may involve heating in a high-boiling solvent, to facilitate the formation of the indazole ring. Subsequent aromatization yields the desired 5-bromo-3-fluoro-1H-indazole. The introduction of the fluorine at the 3-position in this route is less direct and would likely require a multi-step sequence, potentially involving a Sandmeyer-type reaction on a 3-aminoindazole precursor. A more direct, albeit potentially lower-yielding, approach could involve the cyclization of a precursor already containing the fluorine at the desired position, though the synthesis of such a precursor presents its own challenges.

Causality Behind Experimental Choices

The use of a phenylhydrazine derivative provides the N-N bond required for the indazole core. The formylating agent acts as the source for the C3 carbon of the indazole ring. The cyclization step is a critical transformation that relies on the nucleophilicity of the aniline nitrogen attacking the electrophilic carbon of the formyl group, followed by dehydration to form the aromatic indazole system.

Visualizing the Workflow

Route 2 Workflow start Start: 4-bromo-2-fluoroaniline diazotization_reduction Diazotization & Reduction start->diazotization_reduction phenylhydrazine (4-bromo-2-fluorophenyl)hydrazine diazotization_reduction->phenylhydrazine condensation Condensation (e.g., Triethyl orthoformate) phenylhydrazine->condensation cyclization Cyclization & Aromatization condensation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Chromatography) workup->purification end End Product: 5-bromo-3-fluoro-1H-indazole purification->end

Caption: Workflow for the synthesis of 5-bromo-3-fluoro-1H-indazole from a substituted phenylhydrazine.

Comparative Analysis

ParameterRoute 1: Diazotization of Substituted AnilineRoute 2: From Substituted Phenylhydrazine
Starting Material Availability & Cost 2-amino-5-bromo-3-fluorotoluene may require custom synthesis, potentially increasing costs.4-bromo-2-fluoroaniline is a more readily available and potentially cheaper starting material.
Number of Steps Potentially shorter and more direct.Generally involves more synthetic steps, including the preparation of the phenylhydrazine.
Reagent Cost & Safety Utilizes common and relatively inexpensive reagents like sodium nitrite and mineral acids. Caution is required with diazotization.May require more specialized reagents for formylation and cyclization. Phenylhydrazines can be toxic.
Overall Yield Yields can be variable and are highly dependent on the stability of the diazonium intermediate and cyclization efficiency.Overall yield is a product of multiple steps and may be lower than a more direct route.
Scalability Diazotization reactions can be challenging to scale up due to safety concerns and precise temperature control requirements.The individual steps may be more amenable to scale-up, but the overall process is longer.
Purification Purification may be straightforward if the reaction is clean.The multi-step nature may introduce more impurities, requiring more rigorous purification.

Conclusion and Recommendations

Both synthetic routes present viable, yet distinct, pathways to 5-bromo-3-fluoro-1H-indazole.

Route 1 offers a more direct and potentially higher-yielding approach, contingent on the availability and cost of the starting material. The primary challenges lie in the handling of the potentially unstable diazonium salt and the optimization of the cyclization step. This route would be favored in a scenario where the starting material is accessible and the process can be carefully controlled.

Route 2 , while longer and likely lower in overall yield, commences from a more common and cost-effective starting material. This route may be preferable for smaller-scale laboratory synthesis where the multi-step nature is less of a logistical hurdle. The key to the success of this route lies in the efficient execution of each individual step.

Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, balancing factors such as the scale of the synthesis, budget constraints, and available expertise in handling the specific chemical transformations involved. For large-scale production, a thorough process development and optimization campaign would be essential for either route to ensure safety, efficiency, and cost-effectiveness.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.

  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem .

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - ChemicalBook .

  • Indazole synthesis - Organic Chemistry Portal .

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate .

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

  • Synthesis routes of 5-bromo-1H-indazole - Benchchem .

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH .

  • 5-Bromo-4-fluoro-1-methyl-1H-indazole - ChemScene .

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH .

  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH .

  • 2H-Indazole synthesis - Organic Chemistry Portal .

  • 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms .

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI .

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology .

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry .

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Comparative

Assessing Off-Target Effects of 5-Bromo-3-Fluoro-1H-Indazole Compounds: A Comparative Technical Guide

Executive Summary: The Indazole Scaffold in Modern Pharmacology The 5-bromo-3-fluoro-1H-indazole core is a "privileged scaffold" in medicinal chemistry, widely utilized to design Type I and Type II kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Modern Pharmacology

The 5-bromo-3-fluoro-1H-indazole core is a "privileged scaffold" in medicinal chemistry, widely utilized to design Type I and Type II kinase inhibitors (e.g., for PLK4, ALK, ROS1) and IDO1 inhibitors. Its structural utility lies in the 5-position bromine , which facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore, and the 3-position fluorine , which modulates pKa, enhances metabolic stability by blocking C3-oxidation, and increases lipophilicity for improved membrane permeability.

However, the very features that make this scaffold potent—its ability to mimic the purine ring of ATP—introduce significant off-target liabilities . Primary risks include promiscuous binding to the human kinome (specifically CDK and Aurora families) and unintended modulation of non-kinase targets like GPCRs due to the halogen-enriched core.

This guide provides a rigorous, tiered framework for assessing these off-target effects, comparing the indazole scaffold against common alternatives like aminopyrazoles and quinolines.

Comparative Analysis: Indazole vs. Alternative Scaffolds

To understand the off-target profile of 5-bromo-3-fluoro-1H-indazole derivatives, we must benchmark them against other ATP-mimetic scaffolds.

Table 1: Scaffold Performance & Liability Profile
Feature5-Bromo-3-Fluoro-1H-Indazole Aminopyrazole (e.g., Tozasertib)Quinazoline (e.g., Gefitinib)
Primary Target Class Ser/Thr Kinases (PLK4), Tyr Kinases (ALK/ROS1), IDO1Pan-Aurora Kinases, CDKsEGFR, HER2
Binding Mode Type I / Type I½ (ATP-competitive). The H-bond donor/acceptor motif mimics Adenine.Type I (ATP-competitive). High affinity but often lower selectivity.Type I (ATP-competitive). Rigid structure.
Selectivity Profile Moderate to High. The 3-F and 5-Br substituents allow vectors that access the "gatekeeper" and "solvent-front" regions, improving specificity.Low to Moderate. often "pan-kinase" inhibitors due to small size and lack of vector diversity.Moderate. High affinity for EGFR family but prone to off-target hits on unrelated kinases (e.g., SRC).
Metabolic Stability High. The 3-Fluoro group blocks metabolic oxidation at the C3 position, a common soft spot in non-fluorinated indazoles.Low. Susceptible to N-oxidation and rapid clearance.Moderate. Subject to oxidative defluorination or hydroxylation.
Key Off-Target Risks CDK Family, Aurora Kinases, VEGFR. Halogen bonding can induce unexpected binding in hydrophobic pockets of non-target kinases.JAKs, ABL. High structural overlap with multiple kinase active sites.Tubulin. Some quinazolines show unexpected tubulin binding.
Mechanistic Insight: The "Halogen Effect"

The 3-fluoro substituent is not merely a blocking group. In the ATP binding pocket, it often engages in multipolar interactions with the backbone carbonyls of the hinge region or fills small hydrophobic cavities that larger hydrogen atoms cannot. This tight fit increases potency but requires precise "negative design" (screening against off-targets) to ensure the molecule doesn't fit equally well into the homologous pockets of CDK2 or VEGFR2.

Tiered Experimental Framework for Off-Target Assessment

A single assay is insufficient to validate specificity. We recommend a 4-Tier Self-Validating Protocol .

Tier 1: In Silico "Negative Design" Screening

Before synthesis, computational models must predict liabilities.

  • Method: Molecular Docking (Glide/Gold) into a panel of "Anti-Targets" (e.g., hERG, CYP450s, PXR).

  • Specific Focus: Assess if the 5-Br moiety projects into the solvent front in a way that clashes with the P-loop of off-target kinases (desired) or accommodates them (undesired).

Tier 2: The "Kinome Scan" (Biochemical Profiling)

This is the gold standard for ATP-mimetics.

  • Protocol: Competitive binding assays (e.g., DiscoveRx KINOMEscan) against a panel of >400 kinases.

  • Metric: Selectivity Score (S-score) .

  • Acceptance Criteria: For a lead candidate, S(35) should be < 0.05 (targeting <5% of the kinome).

Tier 3: Biophysical Validation (Thermal Shift Assay)

Biochemical inhibition doesn't prove physical binding in a cellular context.

  • Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift.

  • Protocol:

    • Incubate recombinant off-target protein (e.g., CDK2) with the compound and SYPRO Orange dye.

    • Ramp temperature from 25°C to 95°C.

    • Measure

      
       (Shift in melting temperature).
      
  • Interpretation: A

    
     indicates significant physical binding to the off-target.
    
Tier 4: Cellular Orthogonal Assays (CRISPR Controls)

To prove that observed toxicity is on-target and not off-target, use a genetic control.

  • Workflow:

    • Generate a CRISPR-Cas9 knockout (KO) cell line for the primary target (e.g., PLK4).

    • Treat WT and KO cells with the 5-bromo-3-fluoro-1H-indazole compound.

    • Result: If the compound kills the KO cells, the toxicity is off-target (since the primary target is absent).

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating off-target toxicity using the Indazole scaffold.

OffTargetAssessment cluster_legend Validation Logic Start Candidate: 5-Br-3-F-Indazole Derivative KinomeScan Tier 2: Kinome Profiling (>400 Kinases) Start->KinomeScan SelectivityCheck Selectivity Score S(35) < 0.05? KinomeScan->SelectivityCheck Biophysical Tier 3: Thermal Shift Assay (TSA) Validate Off-Target Binding SelectivityCheck->Biophysical Yes (Selective) Refine Refine Structure: Modify 5-Pos Tail or 3-Pos F SelectivityCheck->Refine No (Promiscuous) Cellular Tier 4: CRISPR KO Toxicity Assay (Isogenic Pair) Biophysical->Cellular Confirmed Binding Cellular->Refine Toxicity in KO Cells (Off-Target Effect) Proceed Proceed to ADME/Tox Cellular->Proceed No Toxicity in KO Cells (On-Target Effect) Legend Blue: Input | Yellow: Screening | Red: Critical Validation | Green: Success

Caption: Figure 1. Tiered decision matrix for validating 5-bromo-3-fluoro-1H-indazole specificity. Note the critical "CRISPR KO" step to distinguish on-target vs. off-target cellular phenotypes.

Detailed Protocol: Thermal Shift Assay (TSA) for Off-Target Validation

This protocol validates if your compound binds to a predicted off-target (e.g., Aurora B) physically, not just functionally.

Materials:

  • Recombinant Kinase Domain (Off-Target candidate).

  • SYPRO Orange Protein Gel Stain (5000x stock).

  • qPCR Machine (with melt curve capability).

  • Compound (10 mM DMSO stock).

Step-by-Step:

  • Buffer Prep: Prepare assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

  • Mix: In a qPCR plate, mix:

    • 2 µL Compound (Final conc: 10 µM).

    • 18 µL Protein/Dye Mix (Final protein: 2-5 µM; Final Dye: 5x).

  • Control: Include a DMSO-only control (Reference

    
    ) and a known inhibitor control (Positive Shift).
    
  • Run: Ramp temp from 25°C to 95°C at 0.5°C/min. Monitor fluorescence (Ex/Em: 470/570 nm).

  • Analysis: Calculate the derivative of the fluorescence curve (-d(RFU)/dT). The peak is the

    
    .
    
  • Validation:

    
    . A shift of 
    
    
    
    confirms binding.

Signaling Pathway: The PLK4 Example

One of the most common targets for this scaffold is PLK4 (Polo-like Kinase 4). Understanding its pathway helps identify where off-target effects (e.g., on Aurora A) might confound results.

PLK4_Pathway cluster_effect Confounding Phenotype Indazole 5-Br-3-F-Indazole Inhibitor PLK4 PLK4 (Primary Target) Indazole->PLK4 Inhibits AuroraA Aurora A (Common Off-Target) Indazole->AuroraA Off-Target Inhibition STIL STIL PLK4->STIL Phosphorylates SAS6 SAS6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Initiates Mitosis Mitotic Spindle Assembly AuroraA->Mitosis Regulates

Caption: Figure 2. Pathway map showing the primary mechanism (PLK4 inhibition blocking centriole duplication) and the confounding off-target mechanism (Aurora A inhibition disrupting spindle assembly).

References

  • BenchChem. "An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery." BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PubMed Central. Link

  • Frontiers in Pharmacology. "Novel Computational Approach to Predict Off-Target Interactions for Small Molecules." Frontiers. Link

  • PharmaBlock. "Indazoles in Drug Discovery: A Privileged Scaffold."[1] PharmaBlock White Papers. Link

  • Thermo Fisher Scientific. "How to measure and minimize off-target effects in genome editing and drug discovery." LabRoots Webinar Series. Link

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-3-fluoro-1H-indazole

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 5-bromo-3-fluoro-1H-indazole, a halogenated indazole derivative. By moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep understanding of the protective measures required.

Understanding the Risks: Hazard Profile of Halogenated Indazoles

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1]

  • Serious Eye Irritation/Damage : Causes serious eye irritation or damage.[1]

  • Respiratory Irritation : May cause respiratory irritation, particularly as a dust.[1]

Given the structural similarities, it is prudent to handle 5-bromo-3-fluoro-1H-indazole with the assumption that it possesses a similar hazard profile. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Core Protective Measures: Selecting the Right PPE

The selection of Personal Protective Equipment (PPE) is the cornerstone of safe handling. The following table summarizes the recommended PPE for handling 5-bromo-3-fluoro-1H-indazole.

PPE CategoryMinimum RequirementRecommended for Large Quantities/High Exposure Potential
Hand Protection Nitrile gloves (single pair)Double-gloved with nitrile or neoprene gloves
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shield
Respiratory Protection Not required for small quantities in a fume hoodN95 dust mask or a half-mask respirator with particulate filters
Body Protection Laboratory coatChemical-resistant apron or coveralls
Hand Protection: A Deeper Look at Glove Choice

Nitrile gloves are a common choice in laboratory settings and provide good splash resistance against a variety of chemicals. However, it is important to note that their resistance to halogenated and aromatic hydrocarbons can be poor.[2] For procedures involving prolonged contact or large quantities of 5-bromo-3-fluoro-1H-indazole, consider double-gloving or using gloves made of more resistant materials like neoprene. Always inspect gloves for any signs of degradation or perforation before use.

Respiratory Protection: When is it Necessary?

When handling small, milligram-scale quantities of 5-bromo-3-fluoro-1H-indazole within a certified chemical fume hood, the risk of inhaling airborne particulates is significantly minimized, and specific respiratory protection is often not required. However, for tasks such as weighing larger quantities or where dust generation is likely, an N95 dust mask or a fitted half-mask respirator with particulate filters is essential to prevent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure risk. The following workflow outlines the key steps for safely handling 5-bromo-3-fluoro-1H-indazole.

Preparation and Donning PPE
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Gather Materials : Have all necessary equipment, including the chemical container, spatulas, weighing paper, and solvent, within the fume hood.

  • Don PPE : Put on your laboratory coat, followed by safety glasses or goggles. Finally, don your gloves, ensuring they fit snugly and cover the cuffs of your lab coat.

Handling and Experimental Work
  • Weighing : Carefully weigh the desired amount of 5-bromo-3-fluoro-1H-indazole on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

  • Dissolving : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reactions : Conduct all reactions within the fume hood.

Doffing PPE and Decontamination
  • Glove Removal : Remove gloves using a technique that avoids skin contact with the outer surface. If double-gloved, remove the outer pair first.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water after removing gloves.

  • Eyewear and Coat Removal : Remove your safety glasses/goggles and lab coat.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling 5-bromo-3-fluoro-1H-indazole.

Disposal Plan: Managing Halogenated Waste

Proper disposal of 5-bromo-3-fluoro-1H-indazole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : Collect any unused 5-bromo-3-fluoro-1H-indazole and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical name.

  • Liquid Waste : If the compound is in solution, collect it in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste streams.[3]

Final Disposal

All waste containing 5-bromo-3-fluoro-1H-indazole must be disposed of through an approved hazardous waste management company. Incineration is a common and effective method for the disposal of halogenated organic compounds.[4] Never dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 5-bromo-3-fluoro-1H-indazole, ensuring both personal safety and the integrity of their work.

References

  • International Safety, "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart," 14-Dec-2023. [Online]. Available: [Link]

  • University of Pennsylvania, "Nitrile Glove Chemical-Compatibility Reference," Penn EHRS. [Online]. Available: [Link]

  • OSHA, "Glove Selection Chart," Environmental Health and Safety. [Online]. Available: [Link]

  • Becky Aktsiaselts, "CHEMICAL RESISTANCE TABLE FOR GLOVES." [Online]. Available: [Link]

  • Braun Research Group, "Halogenated Organic Liquids - Standard Operating Procedure," University of Illinois Urbana-Champaign. [Online]. Available: [Link]

  • United Nations Office on Drugs and Crime, "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." [Online]. Available: [Link]

  • ResearchGate, "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls," June 2017. [Online]. Available: [Link]

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